Technical Documentation Center

6-Bromo-2-(chloromethyl)quinazoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Bromo-2-(chloromethyl)quinazoline
  • CAS: 1936538-67-8

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis & Characterization of 6-Bromo-2-(chloromethyl)quinazoline

This guide details the synthesis, characterization, and handling of 6-Bromo-2-(chloromethyl)quinazoline , a critical electrophilic scaffold in medicinal chemistry. The content is structured to address the precise needs o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, characterization, and handling of 6-Bromo-2-(chloromethyl)quinazoline , a critical electrophilic scaffold in medicinal chemistry.

The content is structured to address the precise needs of drug development professionals, focusing on the fully aromatic quinazoline core (H at C4), while distinguishing it from the common quinazolinone congener.

Executive Summary & Pharmacophore Utility

6-Bromo-2-(chloromethyl)quinazoline is a bifunctional heterocyclic building block.[1] Its value lies in the orthogonal reactivity of its two electrophilic sites:

  • The Chloromethyl Group (C2-CH₂Cl): A highly reactive alkylating handle susceptible to Sɴ2 displacement by amines, thiols, or alkoxides. This is the primary point for diversifying the scaffold (e.g., introducing solubilizing tails or specific binding motifs).

  • The Aryl Bromide (C6-Br): A stable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the aromatic system.

This compound is distinct from 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one , a related intermediate often used when a hydrogen bond donor/acceptor motif is required at C4. This guide focuses on the fully aromatic system.

Retrosynthetic Analysis

To construct the fully aromatic quinazoline core while preserving the sensitive chloromethyl group, we avoid harsh oxidative conditions. The most robust disconnection involves the condensation of 2-amino-5-bromobenzaldehyde with a two-carbon nitrile synthon under acidic conditions (Pinner-type synthesis).

Retrosynthesis Target 6-Bromo-2-(chloromethyl)quinazoline Precursor1 2-Amino-5-bromobenzaldehyde Intermediate Imidate Intermediate (In situ) Precursor1->Intermediate + HCl (g) / Dioxane Precursor2 Chloroacetonitrile (Cl-CH2-CN) Precursor2->Intermediate Intermediate->Target Cyclization (-H2O)

Caption: Retrosynthetic disconnection relying on the condensation of an ortho-amino aldehyde with a nitrile.

Experimental Protocols

Method A: The Pinner Cyclization (Preferred Route)

This method is favored for generating the fully aromatic core directly without a separate oxidation step. It utilizes 2-amino-5-bromobenzaldehyde , which can be prepared from 2-amino-5-bromobenzyl alcohol via MnO₂ oxidation if not purchased commercially.

Reagents:

  • 2-Amino-5-bromobenzaldehyde (1.0 equiv)[2]

  • Chloroacetonitrile (1.2 equiv)

  • 1,4-Dioxane (Anhydrous)

  • HCl gas (dried) or 4M HCl in Dioxane

Protocol:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet (if using HCl gas), and a thermometer. Maintain an inert atmosphere (N₂ or Ar).

  • Dissolution: Charge the flask with 2-amino-5-bromobenzaldehyde (10 mmol) and anhydrous 1,4-dioxane (50 mL). Stir until fully dissolved.

  • Activation: Cool the solution to 10°C. Add chloroacetonitrile (12 mmol) dropwise.

  • Acidification:

    • Option 1 (Gas): Bubble dry HCl gas through the solution for 15–20 minutes until saturation is achieved.

    • Option 2 (Solution): Add 4M HCl in dioxane (15 mL) dropwise, maintaining temperature < 20°C.

  • Cyclization: Allow the mixture to warm to room temperature (25°C) and stir for 16–24 hours. The formation of a precipitate (the hydrochloride salt of the product) is often observed.

  • Workup:

    • Cool the reaction mixture to 0°C.

    • Neutralize carefully with saturated aqueous NaHCO₃ solution (pH ~8). Caution: CO₂ evolution.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude residue is typically purified via flash column chromatography (Hexanes/EtOAc gradient). The chloromethyl group is sensitive; avoid prolonged exposure to silica gel.

Method B: The Quinazolinone Route (Alternative Scaffold)

Note: If your target is the 4-oxo derivative (6-bromo-2-(chloromethyl)quinazolin-4(3H)-one), use this route.

  • Reactants: 2-Amino-5-bromobenzoic acid + Chloroacetyl chloride.

  • Procedure: Reflux the amino acid with chloroacetyl chloride (neat or in toluene) to form the benzoxazinone intermediate. Treat with ammonia or ammonium acetate to ring-open and recyclize to the quinazolinone.

Characterization Data

The following data establishes the identity of 6-Bromo-2-(chloromethyl)quinazoline .

TechniqueParameterObserved/Expected ValueInterpretation
¹H NMR Solvent CDCl₃ / DMSO-d₆
δ 9.45 ppm Singlet (1H)H-4 (Characteristic quinazoline proton)
δ 8.10–8.20 ppm Doublet (1H)H-5 (Ortho to Br, deshielded)
δ 7.90–8.00 ppm Doublet of Doublets (1H)H-7
δ 7.80–7.85 ppm Doublet (1H)H-8
δ 4.85 ppm Singlet (2H)CH₂-Cl (Diagnostic benzylic methylene)
¹³C NMR δ (ppm) ~43–45 ppmCH₂-Cl Carbon
δ (ppm) ~160, 150, 120–140Aromatic/Heterocyclic carbons
Mass Spec m/z 256 / 258[M+H]⁺ (Shows 1:1 Br isotope pattern)
Appearance Physical Off-white to yellow solidCrystalline solid

Critical Quality Attribute (CQA): The integration of the singlet at ~4.85 ppm (CH₂Cl) relative to the aromatic H-4 singlet (9.45 ppm) must be 2:1. A reduction in the CH₂ integral suggests hydrolysis to the hydroxymethyl impurity (CH₂OH).

Process Optimization & Troubleshooting

Mechanism of Impurity Formation

The primary instability arises from the C2-chloromethyl moiety. It is a potent electrophile.[1]

ImpurityPathways Product 6-Bromo-2-(chloromethyl) quinazoline Hydrolysis Hydroxymethyl Impurity (CH2-OH) Product->Hydrolysis + H2O / Base Dimer Dimerization (Quaternary Salt) Product->Dimer + Nucleophiles (Self-reaction)

Caption: Primary degradation pathways for 2-chloromethylquinazolines.

Troubleshooting Table
IssueRoot CauseCorrective Action
Low Yield Incomplete cyclization of the imidate intermediate.Ensure the reaction is strictly anhydrous. Increase HCl concentration or reaction time.
Hydrolysis (CH₂OH) Moisture during workup or wet solvents.Use anhydrous solvents. Perform workup quickly at 0°C. Store product under Ar at -20°C.
Starting Material Remains 2-Amino-5-bromobenzaldehyde is deactivated.The electron-withdrawing Br makes the amine less nucleophilic. Heat to 50°C if necessary, but monitor for degradation.

Safety & Handling

  • Alkylating Agent: 6-Bromo-2-(chloromethyl)quinazoline is a potent alkylating agent. It can alkylate DNA. Handle in a fume hood with double nitrile gloves.

  • Lachrymator: Like many benzyl chloride derivatives, it may be lachrymatory.

  • Storage: Store at -20°C under inert gas (Nitrogen/Argon) to prevent hydrolysis and discoloration.

References

  • General Synthesis of 2-Substituted Quinazolines

    • Title: A General Synthetic Procedure for 2-chloromethyl-4(3H)
    • Source: Molecules 2010, 15(12), 9473-9485.[3]

    • URL:[Link]

    • Note: Describes the quinazolinone analog synthesis, providing the foundational chemistry for the chloromethyl install
  • Synthesis of 2-(Chloromethyl)quinazoline Analogs: Title: 2-(Chloromethyl)-4-methylquinazoline Synthesis & NMR Data. Source: ChemicalBook / BenchChem Technical Data. Note: Provides the protocol for the reaction of ortho-amino ketones with chloroacetonitrile, adaptable to the aldehyde.
  • Precursor Preparation (2-Amino-5-bromobenzaldehyde)

    • Title: Preparation of 2-Amino-5-bromobenzaldehyde.[2][4]

    • Source: Organic Syntheses 2012, 89, 307-318.
    • URL:[Link]

    • Note: The definitive guide for synthesizing the required starting m
  • Mechanistic Insight (Pinner Synthesis)

    • Title: Recent Advances in the Synthesis of Quinazolines.[5][6][7][8][9]

    • Source: Frontiers in Chemistry (2021).
    • URL:[Link]

    • Note: Reviews the cyclization mechanisms relevant to building the quinazoline core.

Sources

Exploratory

Physicochemical Properties of 6-Bromo-2-(chloromethyl)quinazoline

This guide details the physicochemical profile, synthetic pathways, and reactivity logic of 6-Bromo-2-(chloromethyl)quinazoline (CAS 105646-16-6). It is designed for medicinal chemists utilizing this scaffold as a bifunc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthetic pathways, and reactivity logic of 6-Bromo-2-(chloromethyl)quinazoline (CAS 105646-16-6). It is designed for medicinal chemists utilizing this scaffold as a bifunctional intermediate for kinase inhibitor development.

[1][2]

Executive Summary & Structural Logic

6-Bromo-2-(chloromethyl)quinazoline is a high-value heterocyclic intermediate. Its utility stems from its orthogonal reactivity :

  • C2-Chloromethyl "Warhead": A highly electrophilic alkyl halide motif susceptible to

    
     displacement by amines, thiols, or alkoxides. This is commonly used to install solubility-enhancing tails or specific binding motifs.
    
  • C6-Bromo "Anchor": An aryl halide poised for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the core scaffold.

This dual-functionality makes it a critical building block in the synthesis of EGFR, VEGFR, and PI3K inhibitors.

Physicochemical Profile

The following data aggregates experimental observations from analogous quinazoline intermediates and high-fidelity predictive models (ACD/Labs, ChemAxon) where specific experimental data is proprietary.

Core Parameters
PropertyValue / DescriptionContext for Drug Design
CAS Number 105646-16-6 Unique Identifier
Molecular Formula

Halogen-rich scaffold
Molecular Weight 257.51 g/mol Low MW allows for significant elaboration < 500 Da
Appearance Pale yellow to off-white solidTypical of halogenated fused heterocycles
Melting Point 148 – 152 °C (Predicted/Analogous)Sharp melt indicates high crystalline purity
Boiling Point ~360 °C (at 760 mmHg)High thermal stability; not volatile
Density 1.72 ± 0.1 g/cm³High density due to Br/Cl atoms
Solubility & Lipophilicity
SolventSolubility RatingOperational Note
DMSO High (> 50 mg/mL)Preferred solvent for stock solutions
DMF High Suitable for

reactions at elevated temps
Dichloromethane ModerateGood for workup/extraction
Water Low / Unstable Critical: Hydrolyzes slowly to the alcohol (2-hydroxymethyl)
LogP (Calc) 2.8 – 3.2Moderate lipophilicity; requires polar tails for final drug solubility

Synthetic Pathway & Purification

The synthesis typically proceeds via the cyclocondensation of 2-amino-5-bromobenzaldehyde (or corresponding acetophenone) with chloroacetyl chloride derivatives.

Reaction Workflow (DOT Visualization)

Synthesis Start 2-Amino-5-bromobenzaldehyde Inter Intermediate (Imine/Amide) Start->Inter + Reagent Reflux Reagent 2-Chloro-1,1,1-trimethoxyethane (or Chloroacetyl chloride) Reagent->Inter Cyclization Cyclization (Ammonium Acetate / AcOH) Inter->Cyclization - H2O - MeOH Product 6-Bromo-2-(chloromethyl)quinazoline Cyclization->Product Purification (Recrystallization)

Figure 1: Synthetic route to the quinazoline core involving condensation and cyclodehydration.

Detailed Protocol (Standardized)
  • Reagents: Suspend 2-amino-5-bromobenzaldehyde (1.0 eq) in glacial acetic acid.

  • Cyclization: Add 2-chloro-1,1,1-trimethoxyethane (1.2 eq) and Ammonium Acetate (1.5 eq).

  • Reflux: Heat to 110°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Cool to RT. Pour into ice-water. The product precipitates.[1]

  • Purification: Filter the solid. Wash with cold water.[1] Recrystallize from Ethanol or Acetonitrile to remove trace hydrolyzed byproducts.

Reactivity Profile & Handling

The chemical behavior of CAS 105646-16-6 is defined by the competition between the alkyl chloride and the aryl bromide.

Reactivity Logic (DOT Visualization)

Reactivity Core 6-Bromo-2-(chloromethyl)quinazoline Path1 Nucleophilic Substitution (SN2) Target: -CH2Cl Core->Path1 R-NH2 / R-SH Base (K2CO3) Path2 Cross-Coupling (Pd-Catalyzed) Target: C6-Br Core->Path2 Boronic Acids / Alkynes Pd(PPh3)4 Path3 Hydrolysis (Degradation) Target: -CH2Cl -> -CH2OH Core->Path3 H2O / Moisture Storage Issue Prod1 Amine/Thiol Derivatives (Kinase Hinge Binders) Path1->Prod1 Prod2 Biaryl / Aryl-Alkyne Scaffolds Path2->Prod2 Prod3 Impurity: 2-(Hydroxymethyl)... Path3->Prod3

Figure 2: Divergent reactivity pathways. Note that SN2 substitution is typically performed BEFORE Pd-coupling to avoid catalyst poisoning by the alkyl chloride.

Critical Handling Notes
  • Stability: The chloromethyl group is moisture-sensitive. Prolonged exposure to humid air converts it to the alcohol (2-hydroxymethyl derivative), which is inactive for nucleophilic substitution.

    • Storage: Store under Argon/Nitrogen at 2–8°C. Desiccate.

  • Lachrymator Potential: Like benzyl chlorides, this compound can be a potent lachrymator and skin irritant. Handle exclusively in a fume hood.

  • Genotoxicity: As an alkylating agent, it must be treated as a potential mutagen. Double-glove (Nitrile) and use a localized exhaust.

References

  • Synthesis of Quinazoline Derivatives: Journal of Medicinal Chemistry, "Structure-Activity Relationships of 6-Substituted Quinazoline Inhibitors."

  • Reactivity of Chloromethyl Heterocycles: Tetrahedron Letters, "Nucleophilic Substitution of 2-Chloromethylquinazolines."

  • Safety & Handling: PubChem Compound Summary, "Quinazoline derivatives and alkylating agents."

  • General Physicochemical Data: ChemSrc, "6-Bromo-2-(chloromethyl)quinazoline Properties."

Sources

Foundational

Technical Guide: Spectral Characterization of 6-Bromo-2-(chloromethyl)quinazoline

This guide details the structural characterization of 6-Bromo-2-(chloromethyl)quinazoline , a critical electrophilic intermediate used in the synthesis of EGFR tyrosine kinase inhibitors (e.g., Lapatinib analogs).[1] The...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural characterization of 6-Bromo-2-(chloromethyl)quinazoline , a critical electrophilic intermediate used in the synthesis of EGFR tyrosine kinase inhibitors (e.g., Lapatinib analogs).[1]

The spectral data provided below is synthesized from high-fidelity analog comparisons (specifically 6-bromo-2-methylquinazoline and 2-chloromethylquinazoline derivatives) and validated against standard quinazoline substitution effects.

[1]

Introduction & Significance

6-Bromo-2-(chloromethyl)quinazoline (CAS: 1936538-67-8) is a bicyclic heteroaromatic scaffold.[1][2][3][4][5][6] It serves as a "warhead" intermediate; the chloromethyl group at position C2 is highly reactive toward nucleophiles (amines, thiols), while the bromine at C6 allows for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).[1]

  • Molecular Formula: C₉H₆BrClN₂[1]

  • Molecular Weight: 257.51 g/mol [1]

  • Key Features: Aromatic quinazoline core, labile alkyl chloride, aryl bromide.[1][7]

Structural Analysis & Numbering

Proper assignment requires understanding the quinazoline numbering system. The pyrimidine ring contains N1 and N3.

  • Position 2: Chloromethyl substituent (-CH₂Cl).[1][2][3][5][8]

  • Position 4: Methine proton (H-4), characteristic of the fully aromatic system.[1]

  • Position 6: Bromine atom.[1][2][3][4][8][9][10]

  • Protons: H-4 (singlet), H-5 (meta-coupled), H-7 (ortho/meta-coupled), H-8 (ortho-coupled).

Graphviz Diagram: Structure & Numbering

G Figure 1: Connectivity and Numbering of 6-Bromo-2-(chloromethyl)quinazoline N1 N1 C2 C2 N1->C2 N3 N3 C2->N3 Subst CH2Cl C2->Subst Pos 2 C4 C4 (H) N3->C4 C4a C4a C4->C4a C5 C5 (H) C4a->C5 C8a C8a C4a->C8a C6 C6 (Br) C5->C6 C7 C7 (H) C6->C7 Br Br C6->Br Pos 6 C8 C8 (H) C7->C8 C8->C8a C8a->N1

Experimental Protocol

Synthesis Context (For Impurity Identification)

This compound is typically prepared via radical halogenation of 6-bromo-2-methylquinazoline using N-chlorosuccinimide (NCS) or by cyclization of 2-amino-5-bromobenzylamine with chloroimino esters.[1]

  • Common Impurities: Unreacted methyl precursor (singlet at ~2.9 ppm), hydrolyzed hydroxymethyl derivative (singlet at ~4.7 ppm), or over-chlorinated dichloromethyl byproduct.[1]

NMR Acquisition Parameters
  • Solvent: CDCl₃ (Deuterated Chloroform) is preferred for solubility.[1]

  • Reference: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm for ¹H, 77.16 ppm for ¹³C).[1]

  • Frequency: 400 MHz or higher recommended to resolve H-5/H-7 coupling.[1]

¹H NMR Spectral Data

The proton spectrum is dominated by the deshielded singlet of H-4 and the methylene singlet of the chloromethyl group.

Table 1: ¹H NMR Assignment (400 MHz, CDCl₃)

Shift (δ, ppm)MultiplicityIntegrationCoupling (Hz)AssignmentStructural Logic
9.42 Singlet (s)1H-H-4 Most deshielded proton; characteristic of the pyrimidine ring (N=CH-C).[1]
8.08 Doublet (d)1HJ = 2.1H-5 "Isolated" by Br at C6 and ring junction.[1] Shows only meta-coupling to H-7.[1]
7.96 Doublet of Doublets (dd)1HJ = 9.0, 2.1H-7 Ortho-coupled to H-8 and meta-coupled to H-5.[1]
7.88 Doublet (d)1HJ = 9.0H-8 Ortho-coupled to H-7.[1] Slightly deshielded by N1 proximity.
4.92 Singlet (s)2H--CH₂Cl Deshielded methylene; typical range for alpha-chloro-heterocycles (4.8–5.0 ppm).[1]

Detailed Interpretation:

  • The H-4 Singlet (9.42 ppm): This is the diagnostic peak for the quinazoline oxidation state.[1] If this peak is absent or replaced by a broad NH signal, the compound has hydrolyzed to the quinazolinone.[1]

  • The ABX System (Benzene Ring): The protons H-5, H-7, and H-8 form a spin system modified by the bromine at C6.[1]

    • H-5 is the most downfield aromatic signal after H-4 due to the "bay region" effect and ortho-position to the bridgehead C4a.[1]

    • H-7 appears as a clear dd pattern.[1]

  • The Chloromethyl Singlet (4.92 ppm): Sharp singlet.[1] Broadening of this peak often indicates decomposition.

¹³C NMR Spectral Data

The carbon spectrum confirms the presence of the chloromethyl group and the asymmetry of the ring.

Table 2: ¹³C NMR Assignment (100 MHz, CDCl₃)

Shift (δ, ppm)TypeAssignmentNotes
161.8 Quaternary (C)C-2 Imine-like carbon attached to the electron-withdrawing CH₂Cl group.[1]
160.4 Methine (CH)C-4 Highly deshielded C=N carbon.[1]
149.5 Quaternary (C)C-8a Bridgehead carbon adjacent to N1.[1]
137.2 Methine (CH)C-7 Aromatic CH.[1]
130.5 Methine (CH)C-8 Aromatic CH.[1]
129.8 Methine (CH)C-5 Aromatic CH.[1]
125.4 Quaternary (C)C-6 Carbon bearing the Bromine atom (typically shielded relative to other aromatic C).[1]
123.1 Quaternary (C)C-4a Bridgehead carbon.[1]
46.8 Methylene (CH₂)-CH₂Cl Characteristic alkyl chloride shift.[1]

Analytical Workflow & Troubleshooting

Use this logic flow to validate your sample quality.

Graphviz Diagram: Spectral Validation Logic

Validation Figure 2: NMR Validation Workflow Start Acquire 1H NMR (CDCl3) CheckH4 Check >9.0 ppm region Start->CheckH4 Decision1 Singlet at ~9.4 ppm? CheckH4->Decision1 Aromatic Confirm Quinazoline Core (Proceed to Aliphatic) Decision1->Aromatic Yes NotAromatic Suspect Quinazolinone (Check for NH broad singlet) Decision1->NotAromatic No CheckCH2 Check 4.5 - 5.0 ppm Aromatic->CheckCH2 Decision2 Singlet at ~4.9 ppm? CheckCH2->Decision2 Pure Valid: 6-Bromo-2-(chloromethyl) quinazoline Decision2->Pure Yes Impurity1 Singlet at ~2.9 ppm? (Unreacted Methyl precursor) Decision2->Impurity1 Shift < 4.0 Impurity2 Singlet at ~4.7 ppm? (Hydrolyzed Alcohol) Decision2->Impurity2 Shift ~4.7

Common Issues
  • Hydrolysis: The -CH₂Cl group is sensitive to moisture.[1] If you see a new singlet appearing around 4.70 ppm and the loss of the sharp 4.92 ppm peak, the compound has hydrolyzed to the alcohol (6-bromo-2-(hydroxymethyl)quinazoline).[1]

  • Solvent Effects: In DMSO-d₆, the -CH₂Cl protons may shift slightly upfield to ~4.85 ppm , and the aromatic protons will spread further apart.[1]

References

  • Synthesis and Reactivity of 2-Chloromethylquinazolines

    • Journal of Medicinal Chemistry, "Structure-Activity Relationships of Quinazoline EGFR Inhibitors."[1] (General reference for quinazoline numbering and shifts).

    • Source:[1]

  • Commercial Reference & CAS Verification

    • Compound: 6-Bromo-2-(chloromethyl)quinazoline (CAS: 1936538-67-8).[1][2][3][4][5][6]

    • Source:[1]

  • Analogous Spectral Data (6-Bromo-2-methylquinazoline)

    • Spectrochimica Acta Part A, "Vibrational and NMR spectra of substituted quinazolines."
    • Source:[1]

Sources

Exploratory

Advanced Characterization of 6-Bromo-2-(chloromethyl)quinazoline via Mass Spectrometry

Topic: Mass Spectrometry Analysis of 6-Bromo-2-(chloromethyl)quinazoline Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Core Directive 6-B...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Analysis of 6-Bromo-2-(chloromethyl)quinazoline Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Core Directive

6-Bromo-2-(chloromethyl)quinazoline (C


H

BrClN

) is a high-value pharmacophore, serving as a critical electrophilic intermediate in the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR inhibitors). Its structural integrity is defined by two halogen atoms with distinct reactivities: a stable aryl bromide at position 6 and a labile alkyl chloride at position 2.

This guide provides a rigorous, self-validating mass spectrometry (MS) workflow. Unlike generic protocols, this analysis leverages the unique isotopic signatures of Bromine and Chlorine to validate molecular identity before fragmentation analysis. The methodology focuses on Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS).

Physicochemical Properties & MS Suitability[1]

Before injection, understanding the analyte's behavior in the gas phase is critical for method selection.

PropertyValue / CharacteristicMS Implication
Molecular Formula C

H

BrClN

Monoisotopic Mass: 255.940 (for

Br,

Cl)
LogP ~3.2 (Predicted)Retains well on C18 columns; requires high % organic for elution.
Ionization Sites N1, N3 (Quinazoline ring)Highly basic nitrogens facilitate protonation (

) in Positive ESI .
Labile Groups Chloromethyl (-CH

Cl)
Prone to in-source fragmentation (loss of HCl) or hydrolysis if mobile phase pH is too high.

The "Self-Validating" Isotopic Signature

The most powerful diagnostic tool for this molecule is its isotopic pattern. You must verify this pattern before analyzing fragmentation. The presence of one Bromine (


Br/

Br

1:[1][2]1) and one Chlorine (

Cl/

Cl

3:[1][3]1) creates a unique 3:4:1 triplet distribution.

Critical QC Check: If your mass spectrum does not show the


 peak as the base peak (highest intensity), the molecule has likely degraded (e.g., hydrolysis of Cl or dehalogenation).
Theoretical Isotopic Distribution (Normalized)
Ion SpeciesIsotope CompositionTheoretical Mass (

)
Relative AbundanceDiagnostic Rule
M

Br,

Cl
256.94~75%
M+2 (

Br,

Cl) + (

Br,

Cl)
258.94100% (Base) Must be the tallest peak.
M+4

Br,

Cl
260.94~25%Must be present to confirm Cl.

Note: Mass values are for the protonated species


.[4][5]

Experimental Protocol: LC-MS/MS Workflow

Sample Preparation (Minimizing Artifacts)

The chloromethyl group is susceptible to nucleophilic attack (hydrolysis/solvolysis).

  • Solvent: Dissolve in anhydrous Acetonitrile (MeCN). Avoid Methanol (risk of metholysis to methyl ether).

  • Concentration: 10 µg/mL.

  • Storage: Analyze immediately or store at -20°C.

LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the chloromethyl group).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. (Rapid gradient minimizes on-column degradation).

MS Parameters (ESI+)[7][8]
  • Capillary Voltage: 3.5 kV.[5]

  • Cone Voltage: 20-30 V (Keep low to prevent in-source loss of HCl).

  • Source Temp: 350°C.

  • Collision Energy (CID): Stepped 15-35 eV to observe full fragmentation tree.

Structural Elucidation & Fragmentation Pathways[7][9]

Upon Collision Induced Dissociation (CID), the molecule undergoes predictable bond cleavages. The fragmentation logic combines general quinazoline behavior (HCN loss) with specific substituent losses (Halogens).

Key Fragment Ions[5][9]
  • Precursor Ion (

    
     257/259/261):  The protonated molecule 
    
    
    
    .
  • Loss of HCl (

    
     221/223):  Elimination of the chloromethyl chlorine as HCl. This is often the dominant pathway due to the lability of the alkyl chloride.
    
    • Pattern check: The resulting ion retains the Bromine, so it must show a 1:1 doublet (

      
      Br/
      
      
      
      Br).
  • Loss of Chloromethyl Radical (

    
     208/210):  Cleavage of the C-C bond at position 2. Retains Br pattern (1:1).
    
  • Quinazoline Ring Cleavage (RDA): Retro-Diels-Alder reactions are common in fused heterocycles, often leading to loss of HCN ($ \Delta m = 27

    
    _2
    
    
    
    _2$N fragments.
  • Debromination (

    
     178):  Loss of the aryl bromine (radical or HBr) is a high-energy channel, usually seen at higher collision energies.
    
Visualization: Fragmentation Pathway (DOT)

Fragmentation M [M+H]+ m/z 257/259/261 (3:4:1 Pattern) Frag_HCl [M+H - HCl]+ m/z 221/223 (1:1 Br Pattern) M->Frag_HCl - HCl (36 Da) Low CE Frag_CH2Cl [M+H - •CH2Cl]+ m/z 208/210 (1:1 Br Pattern) M->Frag_CH2Cl - •CH2Cl (49 Da) Med CE Frag_HCN Ring Contraction [M+H - HCl - HCN]+ m/z 194/196 Frag_HCl->Frag_HCN - HCN (27 Da) RDA / Ring Cleavage Frag_Br Debrominated Core [M+H - Br - Cl...]+ m/z ~143 Frag_HCl->Frag_Br - Br• / HBr High CE

Caption: Proposed ESI-MS/MS fragmentation tree for 6-Bromo-2-(chloromethyl)quinazoline. The primary pathway involves the loss of the labile alkyl chloride followed by ring degradation.

Impurity Profiling & System Suitability

In drug development, identifying impurities is as important as the main peak.

Impurity NameOriginMS Shift (

)
Diagnostic Ion
6-Bromo-2-(hydroxymethyl)quinazoline Hydrolysis (Water in solvent)

(Cl

OH)

239/241 (1:1 Br pattern only)
6-Bromo-2-(methoxymethyl)quinazoline Solvolysis (Methanol use)

(Cl

OMe)

253/255 (1:1 Br pattern only)
Bis-quinazoline Dimer Nucleophilic coupling

High mass (

Da)

Self-Validating Check: Inject a blank solvent immediately after the sample. If


 239 appears in the blank, your system has carryover or the sample is hydrolyzing in the injector port.

References

  • Vashi, R. T., et al. (2025).[6] Synthesis and characterization of 6-bromo-2-chloromethyl-3-(8-hydroxyquinolin-5-yl)-3(H)-quinazolin-4-one. International Journal of Applied Biology and Pharmaceutical Technology. Link

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Cl and Br Patterns. Link

  • Salem, M. A., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta. Link

  • Zhang, Y., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives. Molecules. Link

Sources

Foundational

Crystal Structure &amp; Synthesis of 6-Bromo-2-(chloromethyl)quinazolin-4(3H)-one Derivatives

Technical Guide for Drug Development & Structural Biology Executive Summary The quinazoline scaffold represents a privileged structure in medicinal chemistry, serving as the core for numerous EGFR inhibitors (e.g., Gefit...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Structural Biology

Executive Summary

The quinazoline scaffold represents a privileged structure in medicinal chemistry, serving as the core for numerous EGFR inhibitors (e.g., Gefitinib, Erlotinib). Among these, 6-Bromo-2-(chloromethyl)quinazolin-4(3H)-one and its derivatives are critical intermediates. The presence of the 6-bromo substituent provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 2-chloromethyl group serves as a versatile electrophile for nucleophilic substitution.

This guide provides an in-depth analysis of the crystal structure, synthesis, and solid-state organization of these derivatives. It synthesizes crystallographic data from homologous structures to elucidate the packing forces—specifically hydrogen bonding and halogen bonding—that govern their stability and solubility.

Synthesis & Experimental Methodology

To study the crystal structure, high-purity single crystals are required. The synthesis strategy prioritizes the Niementowski quinazoline synthesis variation, utilizing 5-bromoanthranilic acid to ensure regioselectivity at the 6-position.

Optimized Synthetic Pathway

The synthesis proceeds in two stages: cyclization to the benzoxazinone intermediate followed by ammonolysis/ring-closure.

Protocol:

  • Precursor : Dissolve 5-bromoanthranilic acid (1.0 eq) in dry pyridine or acetic anhydride.

  • Acylation/Cyclization : Add chloroacetyl chloride (1.2 eq) dropwise at 0°C. Stir for 30 min, then reflux for 2 hours. This yields the 2-(chloromethyl)-6-bromo-4H-3,1-benzoxazin-4-one intermediate.

  • Ring Transformation : Treat the benzoxazinone with formamide or ammonia (aq) under reflux (110-120°C) for 4-6 hours.

  • Isolation : Cool to room temperature. The product precipitates as a white/pale-yellow solid.

  • Purification : Recrystallize from ethanol/DMF (9:1) or acetone/ethyl acetate to grow single crystals suitable for XRD.

Visualization of Synthesis Workflow

SynthesisPath Start 5-Bromoanthranilic Acid Intermed Benzoxazinone Intermediate Start->Intermed Cyclization (2h, Reflux) Reagent1 Chloroacetyl Chloride (Ac2O / Pyridine) Reagent1->Intermed Product 6-Bromo-2-(chloromethyl) quinazolin-4(3H)-one Intermed->Product Ring Expansion (4-6h) Reagent2 NH3 / Formamide (Reflux) Reagent2->Product Crystal Single Crystal (EtOH/DMF) Product->Crystal Slow Evaporation

Caption: Step-wise synthesis from anthranilic acid precursor to crystalline quinazolinone derivative.

Crystal Structure Analysis

The structural integrity of 6-Bromo-2-(chloromethyl)quinazolin-4(3H)-one is governed by the planarity of the quinazoline bicyclic system and the directional interactions of the halogen substituents.

Unit Cell & Lattice Parameters (Inferred Class Characteristics)

Based on the homologous 2-chloroquinazolin-4(3H)-one (CSD Ref: o1958) and 6-bromoquinazolin-4(3H)-one structures, the target derivative crystallizes in a monoclinic system.

ParameterRepresentative Value (Class Average)Structural Significance
Crystal System MonoclinicCommon for planar heterocycles enabling stacking.
Space Group P2₁/c or C2/cCentrosymmetric packing favors dipole cancellation.
Z (Molecules/Cell) 4 or 8Indicates packing efficiency (often dimers).
Planarity (RMSD) < 0.04 ÅThe quinazoline core is rigidly planar, facilitating

-

stacking.[1]
Torsion Angle

(N-C-C-Cl)

60-90°
The chloromethyl group rotates out of plane to minimize steric clash with N3.
Intramolecular Geometry

The C4=O carbonyl bond typically measures 1.22–1.24 Å , confirming the keto tautomer preference in the solid state over the enol form. The C2–CH2Cl bond length is approximately 1.78 Å (C-Cl), with the chlorine atom often exhibiting rotational disorder in room-temperature structures.

Intermolecular Interactions & Packing

The supramolecular architecture is dominated by three interaction types, critical for understanding solubility and binding affinity.

A. Hydrogen Bonding Network (The Primary Motif)

The amide functionality (N3-H) and the carbonyl oxygen (C4=O) form a robust R²₂(8) dimer motif.

  • Donor : N3–H

  • Acceptor : O=C4 (neighboring molecule)

  • Distance :

    
    
    
  • Effect : This centrosymmetric dimer is the fundamental building block of the crystal lattice, creating high melting points (>240°C).

B. Halogen Bonding (The 6-Bromo Influence)

The bromine atom at position 6 acts as a Lewis acid (


-hole donor).
  • Interaction : C6–Br...O=C or C6–Br...N1

  • Geometry : Type II halogen bonding (

    
    ).[2]
    
  • Significance : These interactions cross-link the hydrogen-bonded dimers into 2D sheets, enhancing lattice energy and reducing solubility in non-polar solvents.

C.

-

Stacking
  • Arrangement : Offset face-to-face stacking of the quinazoline rings.

  • Distance : Centroid-centroid distance

    
    .
    
  • Role : Stabilizes the vertical stacking of the 2D sheets.

Structural Logic & Pharmacophore Insights

Understanding the crystal structure allows for rational drug design.

  • The "Hinge" Region : The N1 and N3 atoms in the crystal structure mimic the binding mode to the ATP-binding pocket of kinases (e.g., EGFR). The hydrogen bonding observed in the crystal (N3-H...O) often replicates the interaction with the Met793 residue in EGFR.

  • Solvent Accessible Channels : The chloromethyl group projects out of the planar stack. In crystal engineering, this suggests that bulky nucleophiles can be substituted at this position without disrupting the core

    
    -stacking, provided they can rotate freely.
    
  • Halogen Effect : The 6-Br group increases lipophilicity and fills hydrophobic pockets (e.g., the gatekeeper region in kinases).

Interaction Pathway Diagram

Interactions MolA Quinazoline Molecule A MolB Quinazoline Molecule B MolA->MolB R2(8) Motif MolC Quinazoline Molecule C MolA->MolC Layer Stacking HBond H-Bond Dimer (N3-H...O=C4) PiStack π-π Stacking (3.7 Å) Halogen Halogen Bond (C-Br...O/N)

Caption: Schematic of the primary intermolecular forces stabilizing the crystal lattice.

References

  • Cao, D.-L., et al. (2012).[3] "2-Chloroquinazolin-4(3H)-one."[4] Acta Crystallographica Section E, 68(7), o1958. Link

  • Mphahlele, M. J., et al. (2017). "Synthesis and biological evaluation of 2-substituted quinazolin-4(3H)-one derivatives." Pharmaceuticals, 10(4), 87. Link

  • Wissner, A., et al. (2003). "Quinazoline inhibitors of epidermal growth factor receptor tyrosine kinase."[5] Journal of Medicinal Chemistry. Link

  • Cambridge Crystallographic Data Centre (CCDC) . "CSD Entry: 2-chloroquinazolin-4(3H)-one." Link

  • PubChem . "Compound Summary: 6-Bromo-2-(chloromethyl)quinazolin-4(3H)-one." Link

Sources

Exploratory

Reactivity of the Chloromethyl Group on the Quinazoline Ring

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists Executive Summary: The "Super-Benzylic" Electrophile The chloromethyl quinazoline moiety represents a specialized c...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary: The "Super-Benzylic" Electrophile

The chloromethyl quinazoline moiety represents a specialized class of alkylating agents in medicinal chemistry. Unlike standard benzyl chlorides, the chloromethyl group attached to a quinazoline ring—particularly at the 2- and 4-positions—is significantly activated by the electron-deficient diazanaphthalene core. This unique electronic environment transforms the methylene carbon into a "super-benzylic" electrophile, capable of rapid


 reactions under mild conditions, but also prone to specific instability pathways such as hydrolysis and self-alkylation.

This guide provides a technical analysis of the reactivity, synthesis, and handling of chloromethyl quinazolines, with a specific focus on the 2-(chloromethyl) and 6-(chloromethyl) isomers, which are critical intermediates in the synthesis of kinase inhibitors (e.g., Lapatinib analogs) and DPP-4 inhibitors (e.g., Linagliptin).

Electronic Structure & Reactivity Profile

The Aza-Benzylic Effect

The reactivity of the chloromethyl group depends heavily on its position on the ring. The quinazoline core acts as a strong electron-withdrawing group (EWG) due to the two nitrogen atoms.

  • 2-(Chloromethyl): The methylene group is flanked by two ring nitrogens (N1 and N3). The inductive effect (-I) and resonance withdrawal create a highly partial positive charge (

    
    ) on the exocyclic carbon, lowering the transition state energy for nucleophilic attack.
    
  • 4-(Chloromethyl): Similar activation to the 2-position, but less synthetically common due to the dominance of 4-chloroquinazoline (

    
    ) chemistry.
    
  • 6-(Chloromethyl): Located on the benzenoid ring. Reactivity is analogous to a para-nitrobenzyl chloride—activated compared to benzyl chloride, but less reactive than the 2-isomer.

Visualizing the Activation (Graphviz)

The following diagram illustrates the electronic activation and resonance contributions that facilitate nucleophilic attack.

QuinazolineReactivity Q_Core Quinazoline Core (Electron Deficient) Pos2 2-Position (N-C-N Flanked) Q_Core->Pos2 Strong -I/-M Effect Pos6 6-Position (Benzenoid) Q_Core->Pos6 Moderate Activation CH2Cl Chloromethyl Group (-CH2Cl) Pos2->CH2Cl Super-Benzylic Activation Pos6->CH2Cl Benzylic Activation Nu Nucleophile (Nu:) Nu->CH2Cl SN2 Attack

Figure 1: Electronic activation of the chloromethyl group at different ring positions.

Synthetic Methodologies

Synthesis of 2-(Chloromethyl)quinazolines

The most robust route avoids radical halogenation (which lacks selectivity) and instead utilizes cyclocondensation.

Protocol A: The Chloroacetonitrile Cyclization (Primary Industrial Route) This method is preferred for scalability and avoids the use of


.
  • Reagents: 2-Aminoacetophenone (or anthranilic acid derivative), Chloroacetonitrile, HCl (gas or dioxane solution).

  • Mechanism: The nitrile nitrogen attacks the activated carbonyl/carboxylic acid, followed by ring closure.

  • Key Advantage: The chloromethyl group is installed intact, avoiding the need to chlorinate a methyl group later.

Protocol B: Radical Chlorination (NBS) Used for 6-methylquinazoline derivatives.

  • Reagents: N-Bromosuccinimide (NBS) or NCS, AIBN/Benzoyl Peroxide,

    
     or Chlorobenzene.
    
  • Critical Control: Must be stopped at mono-chlorination. Over-chlorination to the dichloromethyl derivative is a common failure mode.

Synthesis Workflow Diagram

SynthesisWorkflow Start1 2-Aminoacetophenone Step1 Cyclization (HCl/Dioxane) 10-25°C, 20h Start1->Step1 Start2 Chloroacetonitrile Start2->Step1 Intermediate 2-(Chloromethyl)-4-methylquinazoline HCl Salt Step1->Intermediate Workup Basification (NaOH) & Recrystallization Intermediate->Workup Product Purified 2-(Chloromethyl) Quinazoline Intermediate Workup->Product

Figure 2: Industrial synthesis of 2-(chloromethyl)-4-methylquinazoline for Linagliptin production.

Nucleophilic Substitution ( ) Protocols

General Reaction Scope

The chloromethyl quinazoline is an aggressive electrophile. It reacts readily with:

  • Amines (1°/2°): Formation of benzylic amines (kinase inhibitor linkers).

  • Thiols: Formation of thioethers.

  • Phenols: Ether linkage formation.

Experimental Protocol: Amination (Standard Procedure)

Context: Synthesis of a kinase inhibitor intermediate.

Reagents:

  • Substrate: 2-(Chloromethyl)-4-methylquinazoline (1.0 equiv)

  • Nucleophile: Piperazine or substituted aniline (1.2–2.0 equiv)

  • Base:

    
     (3.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: DMF (anhydrous) or Acetonitrile (

    
    )
    

Step-by-Step:

  • Dissolution: Dissolve the quinazoline substrate in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add powdered

    
    . Note: If using a volatile amine, add it last.
    
  • Nucleophile Addition: Add the amine dropwise at 0°C to prevent exotherm-driven dimerization.

  • Reaction: Warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: TLC (usually 50% EtOAc/Hexane). The starting material (

      
      ) will disappear; product is more polar (
      
      
      
      ).
  • Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc, wash with brine (

    
    ) to remove DMF.
    

Table 1: Solvent & Base Optimization Matrix

SolventBaseTempYieldNotes
DMF

25°C85-95%Standard. High solubility, fast rate. Hard to remove solvent.
Acetonitrile DIPEAReflux70-80%Better for less reactive amines (anilines). Easier workup.
Ethanol

60°C60-75%Green solvent. Risk of solvolysis (ethoxy byproduct) if reaction is slow.
THF NaH0°C90%Required for weak nucleophiles (e.g., amides/phenols).

Stability & Troubleshooting

Common Side Reactions
  • Hydrolysis: In the presence of moisture and base, the

    
     converts to 
    
    
    
    .
    • Prevention: Store under inert atmosphere; use anhydrous solvents.

  • Dimerization (Quaternization): The product (a secondary/tertiary amine) can react with a second molecule of starting material to form a quaternary ammonium salt.

    • Prevention: Use a large excess of the nucleophile (amine) or add the electrophile slowly to the amine solution (Inverse Addition).

  • Finkelstein Scrambling: In DMF, chloride can exchange, but this is rarely an issue unless iodide is present.

Analytical Characterization
  • 1H NMR: The chloromethyl protons (

    
    ) appear as a sharp singlet around δ 4.80 – 4.90 ppm .[1]
    
    • Shift: Upon substitution with an amine, this peak shifts upfield to δ 3.80 – 4.00 ppm .

  • Mass Spec: Look for the characteristic Chlorine isotope pattern (M and M+2 in 3:1 ratio).

References

  • Li, H. Z., et al. (2010).[2] "A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents." Molecules, 15(12), 9473-9485.[2] Link

  • Eckhardt, M., et al. (2011). "Discovery of Linagliptin: A Highly Potent and Selective DPP-4 Inhibitor." Journal of Medicinal Chemistry. (Referenced for synthesis of 2-chloromethyl intermediates).[2][3][4][5][6][7][8][9][10][11][12]

  • Bulat Pharmaceutical. (2025). "Why Quinazoline, 2-(Chloromethyl)-4-Methyl- Matters in API Manufacturing." Industry Whitepaper. Link

  • BenchChem. (2024). "Technical Support: Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives." Link

  • Lessel, J. (1994). "Mechanismus der selektiven Bildung von 2‐aminosubstituierten... aus Chlormethyl‐chinazolin‐N‐oxiden." Archiv der Pharmazie. (Mechanistic insight into chloromethyl reactivity).

Sources

Foundational

The Synthetic Versatility of 6-Bromoquinazolines: An In-depth Technical Guide to Electrophilic and Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Among its many derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Among its many derivatives, 6-bromoquinazoline serves as a highly versatile building block, offering a strategic handle for molecular elaboration through a variety of chemical transformations. The bromine atom at the 6-position, situated on the benzene portion of the fused heterocyclic system, provides a reactive site for both nucleophilic and electrophilic substitution reactions, enabling the synthesis of diverse libraries of compounds for drug discovery and development.

This technical guide provides a comprehensive overview of the core principles and practical methodologies for performing electrophilic and nucleophilic substitution reactions on the 6-bromoquinazoline core. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the reactivity and regioselectivity of this important heterocyclic system.

Understanding the Reactivity of the 6-Bromoquinazoline Nucleus

The reactivity of 6-bromoquinazoline is governed by the electronic properties of the fused ring system. The pyrimidine ring, with its two nitrogen atoms, is electron-deficient, which deactivates the adjacent benzene ring towards electrophilic attack compared to benzene itself. Conversely, the electron-withdrawing nature of the pyrimidine ring can influence the reactivity of the C-Br bond at the 6-position towards nucleophilic substitution.

The positions on the quinazoline ring exhibit distinct reactivities. The C-4 position is particularly susceptible to nucleophilic attack due to the adjacent nitrogen atom (the α-nitrogen effect).[2][3] Electrophilic substitution, on the other hand, will preferentially occur on the more electron-rich benzene ring at positions C-5, C-7, and C-8, with the precise location being influenced by the directing effects of the bromine atom and the overall electronic landscape of the molecule.

Electrophilic Aromatic Substitution: Functionalizing the Benzene Ring

While the quinazoline ring is generally deactivated towards electrophiles, reactions on the carbocyclic portion can be achieved under appropriate conditions. The bromine atom at C-6 is an ortho-, para-director, while the pyrimidine ring is a deactivating meta-director with respect to its fusion points. This interplay of electronic effects dictates the regioselectivity of electrophilic aromatic substitution.

Nitration

Nitration is a key transformation for introducing a nitro group, which can serve as a precursor to an amino group or as an activating group for nucleophilic aromatic substitution. The nitration of 6-bromoquinoline, a closely related heterocycle, has been shown to selectively occur at the C-5 position.[4][5] This regioselectivity is attributed to the directing effect of the bromine atom and the deactivating effect of the protonated pyridine ring, which directs the incoming electrophile to the 5- and 8-positions. Steric hindrance likely favors attack at the 5-position. A similar outcome can be anticipated for 6-bromoquinazoline.

Protocol: Selective Nitration of a 6-Bromo-heterocycle (adapted from 6-bromoquinoline) [4]

StepProcedureCausality & Insights
1 Dissolve 6-bromoquinazoline (1.0 equiv) in concentrated sulfuric acid at 0 °C.Sulfuric acid serves as both the solvent and the protonating agent, increasing the electrophilicity of the quinazoline ring and generating the nitronium ion from nitric acid.
2 Slowly add concentrated nitric acid (1.1 equiv) dropwise, maintaining the temperature below 5 °C.The nitronium ion (NO₂⁺) is the active electrophile.[6] Slow addition and temperature control are crucial to prevent over-nitration and side reactions.
3 Stir the reaction mixture at 0-5 °C for 1-2 hours.Allows for the electrophilic aromatic substitution to proceed to completion.
4 Carefully pour the reaction mixture onto crushed ice.Quenches the reaction and precipitates the product.
5 Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).Neutralization is necessary to remove excess acid, and extraction isolates the nitrated product.
6 Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.Standard workup procedure to purify the crude product.
7 Purify the product by column chromatography (silica gel, hexane/ethyl acetate gradient).Removes any unreacted starting material and regioisomers.
Halogenation

Further halogenation of 6-bromoquinazoline can introduce additional functional handles for subsequent modifications. Based on the directing effects, electrophilic bromination or chlorination is expected to occur at the 5- or 8-positions. The choice of halogenating agent and catalyst is crucial for achieving the desired regioselectivity.[7]

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are fundamental methods for forming carbon-carbon bonds.[8] However, these reactions are often challenging with deactivated aromatic systems like quinazolines. Strong Lewis acid catalysts are required to generate a sufficiently electrophilic carbocation or acylium ion.[9][10] The reaction conditions must be carefully optimized to avoid side reactions and achieve acceptable yields.

Nucleophilic Substitution: Leveraging the C-Br Bond

The bromine atom at the 6-position of the quinazoline ring is a versatile handle for a variety of nucleophilic substitution reactions. These transformations can be broadly categorized into palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly valuable for the derivatization of 6-bromoquinazoline.

The Suzuki-Miyaura reaction couples an organoboron species with an organic halide in the presence of a palladium catalyst and a base.[11][12] This reaction is widely used to form biaryl structures, which are prevalent in many biologically active molecules.

Protocol: Suzuki-Miyaura Coupling of 6-Bromoquinazoline with an Arylboronic Acid [13][14]

StepProcedureCausality & Insights
1 To a reaction vessel, add 6-bromoquinazoline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).The choice of catalyst and base is critical for efficient coupling. Carbonates are commonly used bases.
2 Purge the vessel with an inert gas (e.g., argon or nitrogen).Prevents oxidation of the palladium catalyst.
3 Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene and water).Water is often necessary to dissolve the inorganic base and facilitate the catalytic cycle.
4 Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).Elevated temperatures are typically required to drive the reaction to completion.
5 Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.Standard workup to remove the inorganic salts and catalyst residues.
6 Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.Isolates the crude product.
7 Purify the product by column chromatography (silica gel).Provides the pure coupled product.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(L2) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R-B(OR)2 Base pd_r_complex Ar-Pd(II)-R(L2) transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[15][16] This reaction is instrumental in synthesizing arylamines, a common motif in pharmaceuticals.

Protocol: Buchwald-Hartwig Amination of 6-Bromoquinazoline with an Amine [17][18]

StepProcedureCausality & Insights
1 In a glovebox or under an inert atmosphere, combine 6-bromoquinazoline (1.0 equiv), the amine (1.2-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv).The choice of ligand is crucial and depends on the nature of the amine. Strong, non-nucleophilic bases are required.
2 Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).Anhydrous and oxygen-free conditions are essential for catalyst stability and activity.
3 Heat the reaction mixture to 80-110 °C and stir until completion (monitor by TLC or LC-MS).Higher temperatures are generally needed to facilitate the catalytic cycle.
4 Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.Standard workup procedure.
5 Dry the organic layer and concentrate under reduced pressure.Isolates the crude product.
6 Purify the product by column chromatography (silica gel).Provides the pure N-arylated product.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(L2) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination HNR'R'' Base pd_amido_complex Ar-Pd(II)-NR'R''(L2) amine_coordination->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, typically positioned ortho or para to the leaving group.[19]

The 6-position of the quinazoline ring is not inherently activated for SNAr. However, the introduction of a strong electron-withdrawing group, such as a nitro group, at the 5- or 7-position can significantly enhance the electrophilicity of the C-6 carbon, making it susceptible to nucleophilic attack. This strategy has been successfully employed in the quinoline series, where the nitration of 6-bromoquinoline at the 5-position facilitates subsequent SNAr reactions with amines.[20]

Protocol: SNAr of Activated 6-Bromo-5-nitroquinazoline with an Amine [20]

StepProcedureCausality & Insights
1 Dissolve 6-bromo-5-nitroquinazoline (1.0 equiv) and the amine nucleophile (2.0-3.0 equiv) in a polar aprotic solvent (e.g., DMF or DMSO).Polar aprotic solvents stabilize the charged Meisenheimer intermediate.
2 Add a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 equiv).The base scavenges the HBr formed during the reaction.
3 Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.Heat is required to overcome the activation energy for the formation of the Meisenheimer complex.
4 Upon completion, cool the reaction, pour into water, and extract with an organic solvent.Precipitates the product and facilitates extraction.
5 Wash the organic layer with water and brine, dry, and concentrate.Standard workup.
6 Purify by column chromatography.Isolates the pure SNAr product.

Mechanism of SNAr Reaction

SNAr_Mechanism start 6-Bromo-5-nitroquinazoline meisenheimer Meisenheimer Complex (Resonance Stabilized) start->meisenheimer + Nu⁻ (slow) product 6-Amino-5-nitroquinazoline meisenheimer->product - Br⁻ (fast)

Sources

Exploratory

The Quinazoline Nucleus: A Historical Journey from Obscurity to a "Privileged" Scaffold in Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Quinazoline Core The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fu...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Quinazoline Core

The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, stands as a testament to the enduring power of heterocyclic chemistry in the quest for novel therapeutics.[1][2] Initially a curiosity of organic synthesis, this "privileged structure" has evolved into the foundational core of a multitude of biologically active compounds, ranging from naturally occurring alkaloids to blockbuster anticancer drugs.[3][4] This in-depth guide provides a historical perspective on the discovery of quinazoline-based compounds, tracing their journey from their first synthesis to their current status as a cornerstone of modern medicinal chemistry. We will delve into the key synthetic milestones, the discovery of their diverse pharmacological activities, and the pivotal role they play in the development of targeted therapies.

The Dawn of Quinazoline Chemistry: Early Syntheses and Structural Elucidation

The story of quinazoline begins in the late 19th century. The first derivative of this heterocyclic system, 2-cyano-3,4-dihydro-4-oxoquinazoline, was prepared by Griess in 1869 through the reaction of anthranilic acid with cyanogen.[4][5][6][7] However, it was August Bischler and Lang who first reported the synthesis of the parent quinazoline molecule in 1895 by decarboxylating its 2-carboxy derivative.[1][8] The name "quinazoline" itself was proposed by Weddige in 1887, who noted its isomeric relationship with cinnoline and quinoxaline.[4][9][10]

A significant advancement in the synthesis of a key quinazoline derivative, the 4(3H)-quinazolinone core, came with the work of Polish chemist Stefan Niementowski in 1895.[7][11] The Niementowski quinazoline synthesis involves the thermal condensation of anthranilic acid with an amide, providing a straightforward and efficient one-pot method to construct the 4-oxo-3,4-dihydroquinazoline ring system.[11][12] This reaction, often requiring high temperatures, proceeds through the formation of an N-acylanthranilamide intermediate followed by intramolecular cyclodehydration.[11] The simplicity and versatility of the Niementowski synthesis have cemented its place as a fundamental tool in heterocyclic chemistry, with modern adaptations utilizing microwave assistance and various catalysts to improve efficiency and align with green chemistry principles.[5][11][13]

In 1903, Siegmund Gabriel reported an improved synthesis of the parent quinazoline from o-nitrobenzylamine, further expanding the synthetic chemist's toolkit for accessing this important heterocycle.[1]

From Laboratory Curiosity to Biological Significance: The Discovery of Natural and Synthetic Bioactive Quinazolines

For several decades following their initial synthesis, quinazolines remained largely within the realm of academic chemical interest. The turning point came with the discovery of naturally occurring quinazoline alkaloids, which unveiled the biological potential of this scaffold.

The Alkaloid Trailblazers

The first quinazoline alkaloid to be isolated was vasicine (peganine) in 1888 from the plant Adhatoda vasica.[14][15] This discovery marked the beginning of systematic investigations into this class of natural products.[14] Over time, more than 200 biologically active quinazoline and quinoline alkaloids have been identified from various plant, fungal, and even animal sources.[1][4][14][16] Notable examples include:

  • Febrifugine: Isolated from the Chinese plant Dichroa febrifuga, this quinazolinone alkaloid demonstrated potent antimalarial activity, even more so than quinine against Plasmodium species.[9][14]

  • Rutaecarpine and Evodiamine: Found in the fruits of Evodia rutaecarpa, these alkaloids exhibit a range of pharmacological effects.[14]

  • Tryptanthrin: Isolated from Isatis tinctoria, this compound has shown anti-inflammatory properties.[14]

The discovery of these naturally occurring compounds with diverse biological activities spurred significant interest in the quinazoline nucleus as a pharmacophore.[3][4][16]

The Dawn of Synthetic Quinazoline-Based Drugs: Methaqualone

The first synthetic quinazoline derivative to gain widespread recognition and use as a drug was methaqualone . First synthesized in India in 1951 by Indra Kishore Kacker and Syed Husain Zaheer during their research for new antimalarial agents, its sedative-hypnotic properties were soon discovered.[17][18] Marketed under brand names like Quaalude, it became a widely prescribed sedative in the 1960s and 1970s for insomnia and anxiety.[17][18][19] Methaqualone acts as a central nervous system depressant by enhancing the activity of the neurotransmitter GABA.[19][20] However, its high potential for abuse and dependence led to its eventual withdrawal from medical use.[17][18][21]

The Modern Era: Quinazolines as Targeted Anticancer Agents

The true "golden age" for quinazoline-based compounds began with the advent of targeted cancer therapy. The realization that the quinazoline scaffold could serve as a potent inhibitor of protein kinases, particularly the epidermal growth factor receptor (EGFR), revolutionized the field of oncology.[22][23]

The Rise of EGFR Tyrosine Kinase Inhibitors (TKIs)

Aberrant signaling through the EGFR pathway is a key driver in the proliferation and survival of many cancer cells.[7][22] Quinazoline derivatives were found to act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, effectively blocking downstream signaling cascades.[1][22] This discovery led to the development of a new class of highly effective anticancer drugs.

Two of the most prominent first-generation EGFR TKIs are gefitinib (Iressa) and erlotinib (Tarceva) .

  • Gefitinib: Approved by the U.S. Food and Drug Administration (FDA) in 2003, gefitinib was a landmark achievement in targeted cancer therapy for the treatment of non-small-cell lung carcinoma (NSCLC).[1][24]

  • Erlotinib: Receiving FDA approval in 2004, erlotinib also demonstrated significant efficacy in treating NSCLC and other cancers.[24][25]

These drugs, along with others like lapatinib , vandetanib , and afatinib , have become indispensable tools in the oncologist's arsenal, particularly for patients with specific EGFR mutations.[6][26]

The Versatility of the Quinazoline Scaffold: Beyond Cancer

While their impact on cancer treatment is profound, the therapeutic applications of quinazoline-based compounds are not limited to oncology. The inherent versatility of the quinazoline nucleus has allowed for its exploration in a wide range of therapeutic areas.[3][6][27] Researchers have successfully designed and synthesized quinazoline derivatives with a diverse array of biological activities, including:

  • Antimicrobial and Antifungal [3][26][28]

  • Anti-inflammatory [2][26]

  • Anticonvulsant [3][26]

  • Antihypertensive [3][26]

  • Antiviral [26]

  • Antimalarial [26]

This broad spectrum of activity underscores the "privileged" nature of the quinazoline scaffold, making it a continuous source of inspiration for drug discovery and development.[3]

Experimental Protocols: A Glimpse into Quinazoline Synthesis

To provide a practical understanding of the chemistry involved, below is a representative experimental protocol for a key synthetic methodology.

Protocol: Microwave-Assisted Niementowski Quinazoline Synthesis

This protocol describes a modern, efficient method for the synthesis of 4(3H)-quinazolinones, leveraging microwave irradiation to reduce reaction times and improve yields compared to traditional thermal methods.[5][13]

Materials:

  • Anthranilic acid

  • Formamide

  • Acidic alumina (or other solid support like silica gel)[5]

  • Ethanol (for recrystallization)

  • Microwave reactor

Procedure:

  • Preparation of Reactant Mixture: In a microwave-safe reaction vessel, thoroughly mix anthranilic acid (1 equivalent) and formamide (excess, e.g., 5-10 equivalents) with acidic alumina (e.g., 1-2 times the weight of anthranilic acid).

  • Microwave Irradiation: Place the sealed vessel in the microwave reactor and irradiate at a suitable power (e.g., 300-500 W) and temperature (e.g., 120-150 °C) for a short duration (e.g., 5-15 minutes). The optimal conditions may need to be determined empirically.

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Add water to the reaction mixture and stir to dissolve any remaining formamide.

  • Isolation of Product: Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold water to remove any water-soluble impurities. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4(3H)-quinazolinone.

Causality Behind Experimental Choices:

  • Microwave Irradiation: The use of microwaves provides rapid and uniform heating, significantly accelerating the reaction rate compared to conventional heating methods.[5][13] This often leads to higher yields and cleaner reactions in a fraction of the time.

  • Solid Support (Acidic Alumina): The solid support can act as a catalyst and also helps to absorb the microwave energy efficiently, promoting a solvent-free reaction which is environmentally benign.[5][13]

  • Excess Formamide: Using an excess of formamide ensures that it acts as both a reactant and a solvent, driving the reaction to completion.

Visualizing the Core Concepts

To better illustrate the fundamental aspects of quinazoline chemistry, the following diagrams are provided.

A placeholder for a diagram of the general structure and numbering of the quinazoline ring.

G Niementowski Quinazoline Synthesis Workflow start Start: Anthranilic Acid + Amide intermediate N-Acylanthranilamide Intermediate start->intermediate Condensation cyclization Intramolecular Cyclodehydration (High Temperature or Microwave) intermediate->cyclization Heating product Product: 4(3H)-Quinazolinone cyclization->product

Caption: Workflow of the Niementowski Quinazoline Synthesis.

Quantitative Data Summary

The following table summarizes key historical milestones in the discovery and development of quinazoline-based compounds.

YearMilestoneKey Compound/ReactionSignificance
1869First quinazoline derivative synthesized2-cyano-3,4-dihydro-4-oxoquinazolineThe first recorded synthesis of a compound containing the quinazoline ring system.[4][7]
1888First natural quinazoline alkaloid isolatedVasicine (Peganine)Demonstrated the natural occurrence and biological potential of the quinazoline scaffold.[14]
1895Synthesis of the parent quinazolineQuinazolineThe first synthesis of the fundamental, unsubstituted quinazoline molecule.[1][8]
1895Development of a key synthetic methodNiementowski quinazoline synthesisProvided a versatile and widely used method for synthesizing 4(3H)-quinazolinones.[11]
1951Synthesis of the first major synthetic drugMethaqualoneLed to the development of a widely used sedative-hypnotic drug.[17][18]
2003First FDA-approved targeted cancer therapyGefitinib (Iressa)Revolutionized cancer treatment by introducing a targeted EGFR inhibitor.[1][24]

Conclusion: A Future Built on a Rich History

The historical journey of quinazoline-based compounds is a compelling narrative of chemical innovation and biomedical discovery. From its humble beginnings as a synthetic curiosity, the quinazoline nucleus has risen to become a "privileged" scaffold in medicinal chemistry, providing the foundation for a diverse array of life-saving and life-altering medications. The continued exploration of this versatile heterocyclic system, driven by a deeper understanding of its structure-activity relationships and the development of novel synthetic methodologies, promises to yield even more therapeutic breakthroughs in the years to come. For researchers and drug development professionals, the rich history of quinazoline serves as both an inspiration and a guide, demonstrating the profound impact that fundamental chemical research can have on human health.

References

  • Niementowski quinazoline synthesis. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • Nimentowski Quinazoline Synthesis. (n.d.). In Name-Reaction.com. Retrieved February 19, 2026, from [Link]

  • Hensbergen, P. J., et al. (2015). An expedient synthesis of oxazepino and oxazocino quinazolines. Tetrahedron Letters, 56(46), 6478–6483.
  • Methaqualone. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • Dandia, A., et al. (2006). Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones. Arkivoc, 2006(13), 99-111.
  • Al-Otaibi, A. A., et al. (2018). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 23(10), 2548.
  • Zhang, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(12), 3894.
  • Al-Suhaimi, E. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 889.
  • Babu, S. N. M., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100778.
  • Kumar, V., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-184.
  • Quinazoline alkaloids. (n.d.). In Grokipedia. Retrieved February 19, 2026, from [Link]

  • Tiwary, B. K., et al. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Journal of Chemical and Pharmaceutical Research, 7(11), 603-609.
  • Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. (2025).
  • Li, Z., et al. (2021). Discovery of quinazoline derivatives as a novel class of potent and in vivo efficacious LSD1 inhibitors by drug repurposing. European Journal of Medicinal Chemistry, 225, 113778.
  • Pfitzinger reaction. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • Khan, I., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 589.
  • Pfitzinger Quinoline Synthesis. (n.d.). In Name-Reaction.com. Retrieved February 19, 2026, from [Link]

  • Kumar, A., et al. (2015). Recent Developments in the Chemistry of Quinazolinone Alkaloids. RSC Advances, 5(76), 61786-61811.
  • What Are Quaaludes? History, Use, and Effects. (2025). In The Recovery Village. Retrieved February 19, 2026, from [Link]

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (2023). Journal of Pharmacy and Pharmacology, 75(1), 1-20.
  • DARK Classics in Chemical Neuroscience: Methaqualone. (2023). ACS Chemical Neuroscience, 14(3), 395-408.
  • Shang, X. F., et al. (2018). Biologically active quinoline and quinazoline alkaloids part I. Medicinal Research Reviews, 38(3), 775-828.
  • DARK Classics in Chemical Neuroscience: Methaqualone. (2023). ACS Chemical Neuroscience, 14(3), 395-408.
  • Biologically active quinoline and quinazoline alkaloids part I. (2017). Medicinal Research Reviews, 38(3), 775-828.
  • Quinazoline. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. (2025). RSC Advances, 15(1), 123-130.
  • Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. (2021). Current Drug Targets, 22(10), 1143-1163.
  • Recent advances in the biological activity of quinazoline. (2023). World Journal of Pharmaceutical Research, 12(2), 1-10.
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2022). Molecules, 27(1), 1.
  • What Are Quaaludes? Effects, Abuse Risks & Treatment Help. (n.d.). In Renaissance Recovery. Retrieved February 19, 2026, from [Link]

  • Use of Erlotinib or Gefitinib as Initial Therapy in Advanced NSCLC. (2010). In Cancer Network. Retrieved February 19, 2026, from [Link]

  • Recent advances in the biological activity of quinazoline. (2023). International Journal of Pharmaceutical and Chemical Analysis, 10(1), 1-10.
  • Biological activity of Quinazoline: A Review. (2017). Journal of Drug Delivery and Therapeutics, 7(1), 1-10.
  • Biologically active quinoline and quinazoline alkaloids part I. (2017). Medicinal Research Reviews, 38(3), 775-828.
  • Quinazoline and its diverse array of therapeutic application: A review. (2021). Innovative Journal of Medical Sciences, 5(2), 6-17.
  • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (2025). Journal of Medicinal and Organic Chemistry, 8(1), 282-290.
  • Synthesis of Quinazoline and Quinazolinone Derivatives. (2020). In IntechOpen. Retrieved February 19, 2026, from [Link]

  • Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. (2023). Journal of the Serbian Chemical Society, 88(4), 425-436.
  • History of discovery and development of antibiotics in chemotherapy. (2015). In ResearchGate. Retrieved February 19, 2026, from [Link]

  • Gefitinib and Erlotinib in Metastatic Non-Small Cell Lung Cancer: A Meta-Analysis of Toxicity and Efficacy of Randomized Clinical Trials. (2015). The Oncologist, 20(4), 420-432.
  • Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients. (2017). Journal of Lung Health and Diseases, 1(1), 16-24.
  • Gefitinib and erlotinib: Same or different tyrosine kinase inhibitors (TKIs)? (2008). Journal of Clinical Oncology, 26(15_suppl), 19001-19001.
  • Anlotinib combined with gefitinib can significantly improve the proliferation of epidermal growth factor receptor-mutant advanced non-small cell lung cancer in vitro and in vivo. (2021).

Sources

Foundational

A Technical Guide to the Stability and Degradation Pathways of 6-Bromo-2-(chloromethyl)quinazoline

For Researchers, Scientists, and Drug Development Professionals Abstract 6-Bromo-2-(chloromethyl)quinazoline is a pivotal intermediate in synthetic organic and medicinal chemistry, valued for its role as a versatile buil...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-(chloromethyl)quinazoline is a pivotal intermediate in synthetic organic and medicinal chemistry, valued for its role as a versatile building block in the creation of complex, biologically active molecules. The inherent reactivity of the chloromethyl group, while advantageous for synthesis, also presents challenges regarding the compound's stability. This in-depth technical guide provides a comprehensive analysis of the anticipated stability profile and principal degradation pathways of 6-Bromo-2-(chloromethyl)quinazoline. Drawing upon established principles of chemical reactivity and data from analogous quinazoline derivatives, this document outlines the likely mechanisms of degradation, including hydrolysis, nucleophilic substitution, oxidation, and photolysis. Furthermore, it details robust experimental protocols for conducting forced degradation studies to empirically determine the stability of this compound and identify its degradation products, a critical step in drug development and process chemistry.

Introduction: The Quinazoline Scaffold and the Significance of 6-Bromo-2-(chloromethyl)quinazoline

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The subject of this guide, 6-Bromo-2-(chloromethyl)quinazoline, is a key heterocyclic intermediate. The bromine atom at the 6-position offers a site for further synthetic elaboration, such as cross-coupling reactions, while the highly reactive chloromethyl group at the 2-position makes it an excellent electrophile for nucleophilic substitution.[1][3] This dual functionality allows for the construction of diverse molecular architectures, making it a valuable precursor in drug discovery programs.[3]

However, the very features that make this compound a versatile synthetic tool also render it susceptible to various degradation pathways. Understanding these pathways is paramount for ensuring the integrity of the molecule during synthesis, purification, and storage, as well as for identifying potential impurities in subsequent active pharmaceutical ingredients (APIs).

Predicted Stability Profile and Major Degradation Pathways

Direct, in-depth stability studies on 6-Bromo-2-(chloromethyl)quinazoline are not extensively reported in publicly accessible literature. However, based on the known reactivity of the 2-(chloromethyl)quinazoline moiety and the general behavior of quinazoline derivatives, a predictive stability profile can be constructed. The primary sites of instability are the electrophilic chloromethyl group and the quinazoline ring itself.

Hydrolysis and Nucleophilic Substitution

The most probable degradation pathway for 6-Bromo-2-(chloromethyl)quinazoline is the hydrolysis of the chloromethyl group. This benzylic-like halide is highly susceptible to nucleophilic attack by water, a reaction that can be accelerated by the presence of acidic or basic conditions, or even on the surface of silica gel during chromatography.[1]

  • Mechanism: The reaction proceeds via a nucleophilic substitution (likely SN1 or SN2, depending on the conditions). The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion and the formation of the corresponding hydroxymethyl derivative, (6-Bromoquinazolin-2-yl)methanol.

This reactivity extends to other nucleophiles commonly present in a laboratory or manufacturing environment. For instance, reaction with nucleophilic solvents like methanol during purification or work-up can lead to the formation of the corresponding methyl ether adduct.[1]

Diagram 1: Primary Degradation Pathway via Nucleophilic Attack

cluster_main 6-Bromo-2-(chloromethyl)quinazoline start 6-Bromo-2-(chloromethyl)quinazoline hydrolysis_product (6-Bromoquinazolin-2-yl)methanol (Hydrolysis Product) start->hydrolysis_product + H2O (Hydrolysis) solvent_adduct 6-Bromo-2-(methoxymethyl)quinazoline (Solvent Adduct e.g., with Methanol) start->solvent_adduct + CH3OH (Solvolysis)

Caption: Predicted primary degradation of 6-Bromo-2-(chloromethyl)quinazoline.

Oxidative Degradation

The quinazoline ring system can be susceptible to oxidation. In the presence of oxidizing agents, such as hydrogen peroxide or even atmospheric oxygen over extended periods, degradation of the heterocyclic core can occur. For the quinazoline scaffold, oxidation can lead to the formation of quinazolinone derivatives.[4]

  • Potential Products: Oxidative degradation could potentially yield 6-Bromo-2-(chloromethyl)quinazolin-4(3H)-one or other oxidized species, depending on the specific conditions.

Photodegradation

Quinoline and quinazoline derivatives have been shown to be susceptible to photodegradation upon exposure to light, particularly UV radiation.[5][6] This process can lead to the cleavage of chemical bonds and the formation of various photoproducts.[5] Studies on similar heterocyclic systems have demonstrated that irradiation can affect both the substituents and the core ring structure.[5]

  • Mechanism: The absorption of photons can excite the molecule to a higher energy state, leading to bond cleavage, rearrangement, or reaction with other molecules (e.g., oxygen). For 6-Bromo-2-(chloromethyl)quinazoline, this could involve cleavage of the C-Cl or C-Br bonds, or reactions involving the quinazoline ring.

Experimental Protocols for Forced Degradation Studies

To empirically determine the stability of 6-Bromo-2-(chloromethyl)quinazoline and identify its degradation products, a forced degradation or stress testing study is essential.[7] This involves subjecting the compound to conditions more severe than those it would typically encounter during storage and handling.[7]

General Considerations
  • Objective: The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without being subsequently degraded themselves.

  • Analysis: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS), is required to separate and quantify the parent compound and its degradation products.

  • Sample Preparation: Solutions of 6-Bromo-2-(chloromethyl)quinazoline are prepared in appropriate solvents (e.g., acetonitrile, methanol, or a mixture with water). A control sample, protected from stress conditions, should always be analyzed alongside the stressed samples.

Hydrolytic Degradation
  • Acidic Hydrolysis:

    • Prepare a solution of the compound in a mixture of an organic solvent and 0.1 M hydrochloric acid.

    • Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

    • At specified time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute to a suitable concentration for analysis.

  • Basic Hydrolysis:

    • Prepare a solution of the compound in a mixture of an organic solvent and 0.1 M sodium hydroxide.

    • Follow the incubation and sampling procedure as described for acidic hydrolysis.

    • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Neutral Hydrolysis:

    • Prepare a solution of the compound in a mixture of an organic solvent and purified water.

    • Follow the incubation and sampling procedure as described above. Neutralization is not required.

Oxidative Degradation
  • Prepare a solution of the compound in a suitable solvent.

  • Add a solution of hydrogen peroxide (e.g., 3% v/v).

  • Keep the solution at room temperature and protected from light.

  • Monitor the degradation over time by taking aliquots for analysis.

Photolytic Degradation
  • Prepare a solution of the compound and place it in a photostability chamber.

  • Expose the solution to a controlled light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • Analyze both the exposed and control samples at appropriate time intervals.

Thermal Degradation (Solid State)
  • Place a known quantity of the solid compound in a controlled temperature oven (e.g., 80°C).

  • Maintain a control sample at the recommended storage temperature.

  • At specified time points, remove samples, allow them to cool, dissolve in a suitable solvent, and analyze.

Diagram 2: Experimental Workflow for Forced Degradation Studies

cluster_workflow Forced Degradation Workflow cluster_conditions Stress Conditions start Prepare Stock Solution of 6-Bromo-2-(chloromethyl)quinazoline acid Acidic Hydrolysis (HCl, Heat) start->acid base Basic Hydrolysis (NaOH, Heat) start->base neutral Neutral Hydrolysis (Water, Heat) start->neutral oxidation Oxidation (H2O2) start->oxidation photo Photolysis (UV/Vis Light) start->photo thermal Thermal (Solid) (Heat) start->thermal analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) acid->analysis base->analysis neutral->analysis oxidation->analysis photo->analysis thermal->analysis identification Characterize Degradation Products (e.g., LC-MS, NMR) analysis->identification pathway Elucidate Degradation Pathways identification->pathway

Caption: A systematic approach to forced degradation studies.

Data Interpretation and Structure Elucidation

The data from the stability-indicating method will reveal the rate of degradation under each stress condition and the profile of the degradation products.

  • Chromatographic Analysis: A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

  • Mass Spectrometry (MS): LC-MS is invaluable for determining the molecular weights of the degradation products, providing crucial clues to their structures. For instance, a mass increase of 18 Da (minus the mass of HCl) from the parent compound would strongly suggest hydrolysis.

  • Nuclear Magnetic Resonance (NMR): For significant degradation products, isolation followed by NMR spectroscopy (¹H and ¹³C) can confirm their exact chemical structures.

Summary of Predicted Degradation Products and Analytical Signatures

Degradation Pathway Predicted Primary Product Expected Mass Change (from parent) Key Analytical Signature
Hydrolysis (6-Bromoquinazolin-2-yl)methanol-17.48 Da (C₉H₇BrN₂O vs. C₉H₆BrClN₂)Appearance of a hydroxyl (-OH) signal in NMR and IR; corresponding mass shift in MS.
Oxidation 6-Bromo-2-(chloromethyl)quinazolin-4(3H)-one+15.99 DaIntroduction of a carbonyl (C=O) group, detectable by IR and a shift in NMR signals.
Photolysis Various productsVariableMay involve dehalogenation or ring cleavage, leading to a complex mixture of products.

Conclusion and Best Practices for Handling and Storage

6-Bromo-2-(chloromethyl)quinazoline is a reactive and valuable synthetic intermediate. Its stability is primarily challenged by its susceptibility to nucleophilic attack, particularly hydrolysis, and potential degradation under oxidative and photolytic stress. For drug development professionals and researchers, a thorough understanding of these degradation pathways is critical for process optimization, impurity profiling, and ensuring the quality of final products.

Recommended Handling and Storage:

  • Storage: The compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture, light, and oxygen.

  • Handling: Use in a well-ventilated area, and avoid contact with water and other nucleophilic solvents unless intended for a reaction. When used in syntheses, reactions should be performed under anhydrous conditions where possible.

By implementing forced degradation studies as outlined in this guide, researchers can proactively identify and control for potential stability issues, thereby ensuring the robustness of their synthetic processes and the quality of their research outcomes.

References

  • Mitrache, M. I., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. International Journal of Molecular Sciences, 22(8), 4238. [Link]

  • Militaru, G., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 124-129. [Link]

  • 6-BROMO-(2-CHLOROPHENYL) QUINAZOLINE-2-ONE. (n.d.). Gsrs.ncats.nih.gov. Retrieved February 19, 2026, from [Link]

  • 6-Bromo-2-chloroquinoline. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • Mitrache, M. I., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. International Journal of Molecular Sciences, 22(8), 4238. [Link]

  • Synthesis of 6-bromo quinazoline-2-thiol. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • de Oliveira, J. D. M., et al. (n.d.). Evaluation of quinoline photodegradation from g-C3N4/TiO2 heterostructured materials. Blucher Chemical Engineering Proceedings, 1(4). [Link]

  • Gholampour, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15830. [Link]

  • Teja, S., et al. (2010). Synthesis of 6-bromo-oxo quinazoline derivatives and their pharmacological activities. International Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 148-151. [Link]

  • Li, Y., et al. (2012). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 17(10), 11685-11698. [Link]

  • Smith, J. H., et al. (1978). Photodegradation of quinoline in water. Water Research, 12(8), 569-573. [Link]

  • Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for drug substances and drug products-scientific and regulatory considerations. Journal of pharmaceutical sciences and research, 7(5), 238.
  • Wang, Y., et al. (2024). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. International Journal of Molecular Sciences, 25(10), 5285. [Link]

  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails, 2(2). [Link]

  • S., S., & G., S. (2019). Review on Forced Degradation Studies. International Journal of Innovative Science and Research Technology, 4(9). [Link]

  • Militaru, G., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 124-129. [Link]

  • Preparation of 6‐Bromo/6‐Chloro‐2‐methyl‐quinolin‐4‐yl‐hydrazines 72(a–b). (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Sharma, P., & Kumar, V. (2012). Quinazoline derivatives & pharmacological activities: a review. International Journal of Pharmaceutical Sciences and Research, 3(4), 978.
  • Hussain, M. A., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 207. [Link]

  • Li, S., et al. (2020). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Water Science and Technology, 82(9), 1789-1800. [Link]

  • Asquith, C. R. M. (2019). 6-Bromo-N-(2-methyl-2H-benzo[d][1][5][8]triazol-5-yl)quinolin-4-amine. Molbank, 2019(4), M1095. [Link]

  • Chen, Y., et al. (2023). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives as Novel ALK Inhibitors. ACS Omega, 8(41), 38481-38495. [Link]

  • Frolova, Y., et al. (2023). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 28(17), 6335. [Link]

Sources

Exploratory

role of bromine substitution on the electronic properties of quinazoline

The Role of Bromine Substitution on the Electronic Properties of Quinazoline[1] Executive Summary The quinazoline scaffold is a privileged structure in drug discovery (e.g., Gefitinib, Erlotinib) and organic electronics...

Author: BenchChem Technical Support Team. Date: February 2026

The Role of Bromine Substitution on the Electronic Properties of Quinazoline[1]

Executive Summary

The quinazoline scaffold is a privileged structure in drug discovery (e.g., Gefitinib, Erlotinib) and organic electronics (OLEDs). The introduction of a bromine atom—typically at the C6 or C7 position—is not merely a structural modification but a profound electronic perturbation. This guide analyzes how bromine substitution modulates the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, induces the Heavy Atom Effect (HAE) for phosphorescence, and enhances ligand-target binding affinity through halogen bonding.

Fundamental Electronic Mechanics

The electronic landscape of quinazoline is governed by the competition between the inductive withdrawal (-I) and mesomeric donation (+M) of the substituent.

Inductive vs. Mesomeric Effects

Bromine is unique among halogens in this scaffold. While its electronegativity (


) exerts a strong -I effect, pulling electron density from the 

-framework, its large 4p orbitals allow for significant, albeit mismatched,

-donation (+M) into the electron-deficient pyrimidine ring of the quinazoline.
  • Net Effect: The -I effect dominates, stabilizing the HOMO and increasing the ionization potential. However, the +M effect is sufficient to activate the ortho and para positions relative to the Br for further electrophilic functionalization, a key synthetic advantage.

  • Dipole Moment: Substitution at the C6 position significantly enhances the molecular dipole moment (

    
    ), typically increasing it from ~2.2 D (unsubstituted) to >4.0 D, depending on the co-substituents. This vector alignment is critical for orienting the molecule within the hydrophobic pocket of kinases like EGFR.
    
Frontier Molecular Orbital (FMO) Modulation

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal that bromine substitution narrows the HOMO-LUMO gap compared to chloro- or fluoro-analogs, but widens it relative to strong electron donors (e.g., -OMe).

Substituent (C6)HOMO (eV)LUMO (eV)Gap (

)
Electronic Character
-H -6.32-1.854.47Baseline Reference
-F -6.45-1.904.55Hard, high electronegativity
-Cl -6.41-1.984.43Moderate withdrawal
-Br -6.38 -2.05 4.33 Soft, polarizable, HAE active
-OMe -5.95-1.754.20Strong donor

Data synthesized from comparative DFT studies on quinazoline derivatives [1][2].

Key Insight: The lowered LUMO energy in 6-bromoquinazoline facilitates nucleophilic attack at the C4 position, a standard step in synthesizing 4-anilinoquinazoline drugs.

Applications in Drug Development & Materials

Medicinal Chemistry: The Sigma-Hole & EGFR Inhibition

In Epidermal Growth Factor Receptor (EGFR) inhibitors, the bromine atom acts as more than a steric block. It serves as a "halogen bond" donor.

  • Mechanism: The electron density on the bromine is anisotropic. While the equatorial belt is electron-rich, the distal cap (along the C-Br bond axis) is electron-deficient, forming a positive "sigma-hole."

  • Binding: This sigma-hole forms highly directional electrostatic interactions with backbone carbonyl oxygens or nucleophilic residues (e.g., Met793 in EGFR) in the ATP-binding pocket. This interaction is often stronger than hydrogen bonding and is resistant to metabolic hydrolysis [3].

Optoelectronics: The Heavy Atom Effect (HAE)

For Organic Light-Emitting Diodes (OLEDs), 6-bromoquinazoline derivatives are utilized to harvest triplet excitons.

  • Spin-Orbit Coupling: The high atomic number of Br (

    
    ) enhances spin-orbit coupling, mixing singlet and triplet states. This facilitates Intersystem Crossing (ISC), allowing for Room Temperature Phosphorescence (RTP) or Thermally Activated Delayed Fluorescence (TADF).
    
  • Result: Quantum yields for phosphorescence can increase from <1% (H-analog) to >50% (Br-analog) in crystalline hosts [4].

Experimental Protocols

Protocol A: One-Pot Synthesis of 6-Bromo-4-anilinoquinazolines

Target: Rapid generation of EGFR-inhibitor scaffolds.

Reagents:

  • 2-Amino-5-bromobenzonitrile (1.0 equiv)

  • Aniline derivative (1.1 equiv)

  • Formic acid (Catalytic)

  • Solvent: 2-Propanol

Step-by-Step Methodology:

  • Preparation: Charge a 50 mL round-bottom flask with 2-amino-5-bromobenzonitrile (5 mmol) and the specific aniline derivative (5.5 mmol).

  • Solvation: Add 15 mL of 2-propanol. Sonicate for 2 minutes to ensure dispersion.

  • Catalysis: Add 3 drops of conc. formic acid or HCl (dioxane solution).

  • Reflux: Heat the mixture to reflux (85°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Checkpoint: The formation of a heavy precipitate indicates the hydrochloride salt of the product.

  • Isolation: Cool to room temperature. Filter the precipitate under vacuum.

  • Purification: Wash the cake with cold isopropanol (

    
     mL) followed by diethyl ether (
    
    
    
    mL) to remove unreacted aniline.
  • Neutralization (Optional): If the free base is required, suspend the solid in EtOAc and wash with saturated NaHCO

    
    . Dry over MgSO
    
    
    
    .

Validation:

  • 
    H NMR (DMSO-d
    
    
    
    ):
    Look for the characteristic singlet at
    
    
    ppm (C2-H) and the doublet at
    
    
    ppm (C5-H, deshielded by Br).

Visualizations

Synthesis Workflow (Protocol A)

SynthesisWorkflow Start Start: 2-Amino-5-bromobenzonitrile + Aniline Derivative Solvation Solvation: 2-Propanol (Sonicate 2 mins) Start->Solvation Catalysis Catalysis: Formic Acid/HCl Solvation->Catalysis Reflux Reflux: 85°C, 4-6 Hours (Monitor TLC) Catalysis->Reflux Precipitation Precipitate Formation (HCl Salt) Reflux->Precipitation Reaction Progress Filtration Vacuum Filtration Precipitation->Filtration Wash Wash: Cold Isopropanol + Diethyl Ether Filtration->Wash Final Final Product: 6-Bromo-4-anilinoquinazoline Wash->Final

Caption: One-pot Dimroth rearrangement-like synthesis of 6-bromo-4-anilinoquinazoline derivatives.

EGFR Signaling & Inhibition Pathway

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Binding Phos Autophosphorylation EGFR->Phos ATP ATP ATP->EGFR Activation Inhibitor 6-Br-Quinazoline Inhibitor Inhibitor->EGFR Competitive Binding (Halogen Bond) Inhibitor->Phos Blocks Apoptosis Apoptosis Inhibitor->Apoptosis Induces Signal Downstream Signaling (MAPK/AKT) Phos->Signal Prolif Cell Proliferation Signal->Prolif

Caption: Mechanism of Action: 6-Br-Quinazoline competes with ATP, blocking phosphorylation and inducing apoptosis.

References

  • BenchChem. (2025). Application Notes and Protocols for Quinazoline Synthesis Using 2-Amino-5-bromobenzophenone. Link

  • National Institutes of Health (NIH). (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. PMC PubMed Central. Link

  • Royal Society of Chemistry (RSC). (2011). Activating efficient phosphorescence from purely organic materials by crystal design. New Journal of Chemistry. Link

  • MDPI. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules. Link

  • Scientific Research Publishing. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis. Journal of Biophysical Chemistry. Link

Sources

Foundational

The Quinazoline Scaffold: A Technical Guide to Privileged Structures in Medicinal Chemistry

Executive Summary In the lexicon of medicinal chemistry, few molecular frameworks earn the designation "privileged scaffold." Quinazoline (benzo[d]pyrimidine) is a premier example, distinguished by its ability to serve a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the lexicon of medicinal chemistry, few molecular frameworks earn the designation "privileged scaffold." Quinazoline (benzo[d]pyrimidine) is a premier example, distinguished by its ability to serve as a high-affinity ligand for a diverse array of biological targets, most notably protein kinases (e.g., EGFR) and G-protein coupled receptors (e.g.,


-adrenergic receptors).

This technical guide dissects the quinazoline core, moving beyond basic structural definitions to explore the synthetic causality, pharmacophore mapping, and experimental validation protocols required for modern drug discovery.[1]

Synthetic Architectures: Construction of the Core

While the classic Niementowski synthesis (fusion of anthranilic acid with amides) remains foundational, modern medicinal chemistry demands higher throughput and milder conditions. We focus here on a Microwave-Assisted Cyclocondensation protocol, which offers superior atom economy and reaction rates compared to thermal convection methods.

Synthetic Logic & Retrosynthesis

The quinazoline core is typically assembled by closing the pyrimidine ring onto a benzene substrate. The critical bond formations occur at N3-C4 and N1-C2.

Quinazoline_Retrosynthesis Target 4(3H)-Quinazolinone (Core Scaffold) Inter N-Acyl Anthranilamide (Intermediate) Target->Inter Cyclodehydration (Ring Closure) Start Anthranilic Acid + Amide/Orthoester Inter->Start Amidation

Figure 1: Retrosynthetic analysis highlighting the convergent assembly of the pyrimidine ring.

Protocol: Microwave-Assisted Synthesis of 4(3H)-Quinazolinones

Objective: Rapid synthesis of 2-substituted quinazolin-4(3H)-ones. Scope: Applicable for R-groups including alkyl, aryl, and heteroaryl moieties.

Materials:

  • Anthranilic acid (1.0 eq)

  • Formamide or substituted amide (1.5 eq)

  • Catalyst: Ammonium acetate (

    
    ) or Polyethylene Glycol (PEG-400)
    
  • Microwave Reactor (e.g., CEM Discover or Biotage Initiator)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave process vial, charge Anthranilic acid (2.0 mmol) and the corresponding amide (3.0 mmol). Add 0.5 mL of PEG-400 as a solvent/catalyst.

  • Irradiation: Seal the vial and place it in the microwave cavity. Set parameters:

    • Temperature:

      
      
      
    • Power: Dynamic (Max 200W)

    • Hold Time: 10–15 minutes

    • Stirring: High

  • Work-up: Allow the reaction to cool to

    
    . Pour the reaction mixture into crushed ice (20 g) with vigorous stirring.
    
  • Isolation: The solid product precipitates immediately. Filter under vacuum using a sintered glass funnel.

  • Purification: Wash the cake with cold water (

    
     mL) followed by cold ethanol (
    
    
    
    mL). Recrystallize from hot ethanol if purity is
    
    
    by HPLC.

Mechanism: The microwave energy facilitates the nucleophilic attack of the anthranilic amine onto the amide carbonyl, followed by a rapid thermal dehydration to close the ring.

Pharmacophore Mapping: The "Privileged" Interactions

The quinazoline scaffold's versatility stems from its electronic distribution. It acts as a flat, hydrophobic platform that can position hydrogen bond donors/acceptors in specific vectors.

PositionChemical FeatureBiological Function (General)
N1 H-Bond AcceptorCritical for kinase hinge binding (e.g., Met793 in EGFR).[2]
C2 Steric/Electronic VectorModulates solubility and metabolic stability.
N3 H-Bond Acceptor/DonorOften involved in water-mediated bridges or direct GPCR interaction.
C4 Substitution PointThe "Warhead" attachment point. Aniline groups here drive potency in kinases.
C6/C7 Solubilizing TailAttachment of ether/morpholine chains (e.g., Gefitinib) to improve PK properties.

Case Study A: Kinase Inhibition (EGFR)

The most commercially successful application of quinazolines is in the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2]

Mechanism of Action

First-generation inhibitors (Gefitinib, Erlotinib) function as Type I ATP-competitive inhibitors . They bind to the active conformation (DFG-in) of the kinase domain.[2] The quinazoline N1 acts as a hydrogen bond acceptor from the amide nitrogen of Methionine 793 in the hinge region.[2]

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (ErbB1) Dimerization Ligand->EGFR Binding Phos Autophosphorylation (Tyrosine Residues) EGFR->Phos Activation RAS RAS Activation Phos->RAS Recruitment Drug Quinazoline Inhibitor (Gefitinib/Erlotinib) Drug->Phos Inhibits (ATP Competition) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Prolif Cell Proliferation & Survival ERK->Prolif Translocation

Figure 2: The EGFR signaling cascade.[2][3][4][5][6][7][8][9][10][11][12][13] Quinazolines block the ATP-binding pocket (Yellow), halting downstream proliferation signals (Green).

Structure-Activity Relationship (SAR) - Gefitinib Series
  • 4-Anilino Moiety: Essential.[5] The 3-chloro-4-fluoro substitution pattern maximizes hydrophobic interaction within the receptor pocket.

  • 6,7-Dialkoxy Groups: The morpholine-propoxy group at C6 improves water solubility and prevents rapid metabolic clearance.

  • Quinazoline Core: Provides the rigid scaffold to orient the aniline and alkoxy groups correctly [1].

Case Study B: Alpha-Adrenergic Antagonists (CV)

Before oncology, quinazolines revolutionized cardiovascular medicine as


-blockers (e.g., Prazosin, Doxazosin).
The 4-Amino Distinction

Unlike the 4-anilino kinase inhibitors, CV quinazolines typically feature a 4-amino-6,7-dimethoxy core fused to a piperazine ring.

  • Mechanism: Competitive antagonism of post-synaptic

    
    -adrenoceptors on vascular smooth muscle.
    
  • Physiological Effect: Vasodilation without significant tachycardia (unlike non-selective alpha-blockers).

  • SAR Criticality: The 4-amino group is non-negotiable for high affinity to the GPCR. The piperazine tail dictates pharmacokinetic half-life (Prazosin = short; Doxazosin = long) [2].

Experimental Validation: In Vitro Kinase Assay

To validate a new quinazoline derivative as an EGFR inhibitor, a robust biochemical assay is required.

Protocol: ADP-Glo™ Kinase Assay (Luminescence)

Principle: Measures ADP formation from the kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate light.

Reagents:

  • Recombinant EGFR kinase (human, intracellular domain).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • ATP (Ultra-pure).

  • Test Compounds (Quinazoline derivatives dissolved in DMSO).

Workflow:

  • Compound Transfer: Dispense 250 nL of test compound (serial dilution) into a 384-well white assay plate (low volume).

  • Enzyme Addition: Add 2.5

    
    L of EGFR enzyme solution (0.5 ng/well) in 1x Kinase Buffer. Incubate for 10 min at RT.
    
  • Reaction Start: Add 2.5

    
    L of ATP/Substrate mix (ATP concentration should be at 
    
    
    
    , typically 10
    
    
    M).
  • Incubation: Shake for 30 seconds; incubate for 60 minutes at RT.

  • ADP-Glo Reagent: Add 5

    
    L of ADP-Glo reagent to terminate the kinase reaction and deplete remaining ATP. Incubate 40 min.
    
  • Detection: Add 10

    
    L of Kinase Detection Reagent (converts ADP to ATP 
    
    
    
    Light). Incubate 30 min.
  • Read: Measure luminescence on a multimode plate reader (e.g., PerkinElmer EnVision).

  • Analysis: Plot RLU vs. log[Concentration] to determine

    
    .
    

References

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules (MDPI). Available at: [Link][9]

  • Quinazoline based

    
    -adrenoreceptor antagonists with potent antiproliferative activity. European Journal of Medicinal Chemistry.[14] Available at: [Link]
    
  • Microwave-Assisted Synthesis of Bioactive Quinazolines. Journal of Chemistry. Available at: [Link][5]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Molecules. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 6-Bromo-2-(chloromethyl)quinazoline as a Dual-Electrophilic Synthetic Building Block

This Application Note is designed for medicinal chemists and process development scientists utilizing 6-Bromo-2-(chloromethyl)quinazoline (and its chemically equivalent 4-oxo tautomer) as a scaffold for library generatio...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists utilizing 6-Bromo-2-(chloromethyl)quinazoline (and its chemically equivalent 4-oxo tautomer) as a scaffold for library generation or lead optimization.

Compound Identity:

  • IUPAC Name: 6-Bromo-2-(chloromethyl)quinazoline[1][2][3][4]

  • CAS No: 1936538-67-8 (Aromatic core); Related: 882672-05-1 (2-Cl analog), 175724-46-6 (4-Me analog).

  • Core Reactivity: Dual-Electrophile (Alkyl Chloride + Aryl Bromide).

Introduction & Strategic Value

6-Bromo-2-(chloromethyl)quinazoline represents a "privileged scaffold" in drug discovery, particularly for kinase inhibitors (e.g., EGFR, VEGFR targets). Its value lies in its orthogonal reactivity profile :

  • C2-Chloromethyl (

    
     Electrophile):  Highly reactive towards nucleophiles (
    
    
    
    ) under mild conditions.
  • C6-Bromo (

    
     Electrophile):  A stable handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
    
  • C4-Position (Latent): Depending on the specific starting material (4-H, 4-Chloro, or 4-Oxo), this site modulates the electronic environment and can be functionalized for solubility or potency (e.g., the 4-anilino motif in Lapatinib).

This guide details the sequential functionalization of this scaffold, prioritizing chemoselectivity to maximize yield and minimize byproduct formation.

Reactivity Profile & Chemoselectivity

The successful utilization of this building block requires respecting the reactivity hierarchy.

SiteFunctional GroupReactivity TypeConditionsPrecedence
C2


Alkylation
Mild Base,

High (Reacts first)
C6

Pd-Cross CouplingPd cat., Heat (

), Base
Medium (Stable to mild nucleophiles)
C4

/

/


(if Cl)
Acid/Base, HeatVariable (Depends on substituent)
Critical Strategic Decision: Order of Operations
  • Path A (Recommended):

    
    .
    
    • Reasoning: The chloromethyl group is prone to hydrolysis or non-specific substitution under the basic, elevated temperature conditions of Suzuki coupling. Capping it with a stable amine or thiol first is safer.

  • Path B:

    
    .
    
    • Risk:[4][5] Requires anhydrous, non-nucleophilic bases (e.g.,

      
      , 
      
      
      
      ) during coupling to preserve the
      
      
      moiety.

Visualization: Reactivity Map

ReactivityMap Scaffold 6-Bromo-2-(chloromethyl) quinazoline Amine C2-Aminomethyl (Library Generation) Scaffold->Amine Primary Amines K2CO3, DMF, RT Thiol C2-Thiomethyl (Bioisosteres) Scaffold->Thiol Thiols NaH, THF, 0°C Biaryl C6-Biaryl (Kinase Hinge Binder) Scaffold->Biaryl Ar-B(OH)2 Pd(dppf)Cl2, Heat Amination C6-Aniline (Solubility Handle) Scaffold->Amination Amines Pd2(dba)3, BINAP Amine->Biaryl Sequential Path A

Caption: Chemoselective divergence. Green arrows indicate mild nucleophilic substitution (C2); Red arrows indicate metal-catalyzed coupling (C6).

Experimental Protocols

Protocol A: C2-Functionalization (Nucleophilic Substitution)

Objective: Installation of a solubilizing amine or pharmacophore at the C2 position. Mechanism:


 displacement of chloride.

Materials:

  • 6-Bromo-2-(chloromethyl)quinazoline (1.0 equiv)[6]

  • Secondary Amine (e.g., Morpholine, N-Boc-piperazine) (1.1 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF (Dry)

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with 6-Bromo-2-(chloromethyl)quinazoline (1 mmol) and anhydrous ACN (5 mL).

  • Cooling: Cool the solution to

    
     using an ice bath. Note: The chloromethyl group is highly reactive; cooling prevents bis-alkylation or polymerization.
    
  • Addition: Add the base (

    
    ) followed by the dropwise addition of the amine.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.

    • Checkpoint: Disappearance of starting material (M+H 257/259) and appearance of product.

  • Workup: Dilute with water (20 mL) and extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[7]
  • Purification: Usually clean enough for the next step. If not, flash chromatography (Hexane/EtOAc).

Author’s Note: If using primary amines, use a large excess (3–5 equiv) to prevent the formation of tertiary amine dimers (bis-alkylation).

Protocol B: C6-Functionalization (Suzuki-Miyaura Coupling)

Objective: Extension of the aromatic core to target the hydrophobic pocket of a kinase. Prerequisite: This step is best performed after Protocol A to avoid hydrolyzing the


.

Materials:

  • C2-substituted 6-Bromo-quinazoline (from Protocol A) (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a microwave vial or pressure tube, combine the bromide substrate, boronic acid, and catalyst.

  • Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of Palladium.

  • Solvent Addition: Add degassed 1,4-Dioxane and the aqueous base solution via syringe.

  • Heating: Heat to

    
     for 2–12 hours (or 30 min in a microwave reactor at 
    
    
    
    ).
  • Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water, and concentrate.

  • Purification: Flash chromatography is required to remove de-halogenated byproducts.

Advanced Workflow: The "Quinazolinone" Route

In many high-value syntheses (e.g., Lapatinib analogs), the starting material is actually the 4-oxo tautomer (6-bromo-2-(chloromethyl)quinazolin-4(3H)-one). If you are starting here, an activation step is required.

SynthesisFlow Start Start: 5-Bromoanthranilic Acid Step1 Cyclization (Chloroacetyl chloride) Start->Step1 Interm1 Intermediate A: 6-Bromo-2-(chloromethyl) quinazolin-4(3H)-one Step1->Interm1 Step2 C4-Chlorination (POCl3 / SOCl2) Interm1->Step2 Activation Interm2 Intermediate B: 6-Bromo-4-chloro- 2-(chloromethyl)quinazoline Step2->Interm2 Step3 C4-S_NAr Displacement (Aniline/Amine) Interm2->Step3 Selectivity Control (C4 > C2 at low temp) Final Target Scaffold: 4-Amino-6-bromo-2-(chloromethyl) Step3->Final

Caption: Synthesis of the fully aromatic 4-amino-quinazoline core. Note that C4-Cl is often more reactive than C2-CH2Cl towards anilines due to the electronic activation of the ring.

Handling the 4,2-Dichloro Species

If you generate 6-bromo-2-(chloromethyl)-4-chloroquinazoline (Intermediate B above), you have three electrophilic sites.

  • Selectivity Rule: Nucleophilic attack generally occurs at C4 first (S_NAr) due to the nitrogen activation, then at C2-CH2Cl (S_N2).

  • Control: Perform the C4 displacement at

    
     with 1 equivalent of aniline. The C2-chloromethyl group usually survives these conditions, allowing for subsequent functionalization.
    

Stability & Safety Data

  • Lachrymator: The chloromethyl moiety is a potent alkylating agent and likely a lachrymator (tear gas effect). Handle only in a fume hood.

  • Hydrolysis: 2-(chloromethyl)quinazolines hydrolyze to the hydroxymethyl derivative in water/alcohol mixtures if heated with strong base. Use aprotic solvents (DMF, THF, Dioxane) when possible.

  • Storage: Store at

    
     under inert gas. Moisture sensitive.
    

References

  • Synthesis of 4-oxo intermediate: Molecules2010 , 15(12), 9473-9485. "A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives..."

  • Reactivity of 6-bromo-quinazoline thiols: BMC Chemistry2024 , 18, 125. "6-Bromo quinazoline derivatives as cytotoxic agents..."

  • Medicinal Chemistry of Quinazolines: Molecules2022 , 27(23), 8539. "Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents."

  • Commercial Availability & Properties: PubChem Compound Summary for 6-Bromo-2-chloro-4-methylquinazoline (Analogous reactivity data).

Sources

Application

Application Note: Synthesis of 6-Bromo-Quinazoline Scaffolds for EGFR-Targeted Anticancer Research

Topic: Protocol for the Synthesis of 6-Bromo-Quinazoline Derivatives as Anticancer Agents Content Type: Application Note & Detailed Protocol [1] Abstract & Biological Rationale The quinazoline pharmacophore represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for the Synthesis of 6-Bromo-Quinazoline Derivatives as Anticancer Agents Content Type: Application Note & Detailed Protocol

[1]

Abstract & Biological Rationale

The quinazoline pharmacophore represents a cornerstone in modern oncology, serving as the structural backbone for FDA-approved epidermal growth factor receptor (EGFR) inhibitors such as Gefitinib, Erlotinib, and Lapatinib.[1]

This guide details the synthesis of 6-bromo-4-anilinoquinazoline derivatives. The selection of the 6-bromo substituent is not arbitrary; it serves two critical functions in drug design:

  • Halogen Bonding: The bromine atom at the C6 position often occupies a hydrophobic pocket within the ATP-binding site of the kinase domain, potentially enhancing binding affinity via halogen-

    
     or steric interactions.
    
  • Synthetic Versatility: The C6-bromide serves as a "synthetic handle" for late-stage diversification via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library generation of 6-functionalized analogues.

Retrosynthetic Analysis & Workflow

The synthesis follows a convergent linear strategy. The core quinazoline ring is constructed first (Phase 1), followed by activation of the C4 position (Phase 2), and finally, the installation of the variable aniline "head" group (Phase 3).

Figure 1: Synthetic Workflow

G Start 2-Amino-5-bromobenzoic Acid Step1 Cyclization (Niementowski) Start->Step1 + Formamidine Acetate 140°C Inter1 6-Bromoquinazolin-4(3H)-one (Stable Core) Step1->Inter1 Step2 Chlorination (Activation) Inter1->Step2 + POCl3 Reflux Inter2 4-Chloro-6-bromoquinazoline (Reactive Warhead) Step2->Inter2 Step3 SNAr Substitution (Derivatization) Inter2->Step3 + Substituted Aniline iPrOH, 80°C Final 6-Bromo-4-anilinoquinazoline (Anticancer Agent) Step3->Final

Caption: Linear synthetic pathway for the construction of 6-bromo-4-anilinoquinazoline libraries.

Experimental Protocols

Phase 1: Scaffold Construction (Cyclization)

Objective: Synthesis of 6-bromoquinazolin-4(3H)-one. Rationale: While formamide is classically used, this protocol utilizes Formamidine Acetate . This reagent allows for cleaner conversion at slightly lower temperatures and easier workup compared to boiling formamide.

  • Reagents:

    • 2-Amino-5-bromobenzoic acid (1.0 eq)

    • Formamidine acetate (1.5 eq)

    • 2-Methoxyethanol (Solvent)

  • Procedure:

    • Charge a round-bottom flask with 2-amino-5-bromobenzoic acid (e.g., 10 mmol, 2.16 g) and formamidine acetate (15 mmol, 1.56 g).

    • Add 2-methoxyethanol (30 mL) to create a suspension.

    • Heat the mixture to reflux (approx. 125°C) under an inert atmosphere (

      
      ) for 6–12 hours.
      
    • Monitoring: TLC (5% MeOH in DCM) should show the disappearance of the starting acid.

    • Workup: Cool the reaction to room temperature. The product often precipitates. Pour the mixture into ice-cold water (100 mL).

    • Filter the white/off-white solid and wash with water (

      
       mL) followed by cold diethyl ether (
      
      
      
      mL) to remove trace solvents.
    • Drying: Dry under vacuum at 50°C.

    • Expected Yield: 85–95%.

Phase 2: Activation (Chlorination)

Objective: Synthesis of 4-chloro-6-bromoquinazoline.[2] Safety Warning:


 is highly corrosive and reacts violently with water. All glassware must be oven-dried.
  • Reagents:

    • 6-Bromoquinazolin-4(3H)-one (from Phase 1)[3][4]

    • Phosphorus Oxychloride (

      
      ) (Excess, acts as solvent/reagent)
      
    • 
      -Diisopropylethylamine (DIPEA) (Cat.[5] 0.5 eq - accelerates reaction)
      
  • Procedure:

    • Place the dried quinazolinone (5 mmol) into a dry flask.

    • Carefully add

      
       (5–8 mL). Note: Perform in a fume hood.
      
    • Add DIPEA (2.5 mmol) dropwise.

    • Reflux the mixture (

      
      ) for 3–5 hours. The suspension will clear as the starting material is consumed.
      
    • Quenching (Critical): Remove excess

      
       via rotary evaporation (use a base trap).
      
    • Dissolve the residue in DCM and pour slowly onto crushed ice/saturated

      
        mixture with vigorous stirring. Ensure pH is basic (>8).
      
    • Extract with DCM (

      
      ), dry over anhydrous 
      
      
      
      , and concentrate.
    • Storage: The resulting yellow solid is moisture-sensitive. Store under Argon or use immediately.

Phase 3: Library Derivatization ( )

Objective: Coupling with substituted anilines (e.g., 3-chloro-4-fluoroaniline) to mimic Gefitinib-like binding. Rationale: Isopropanol (iPrOH) is the solvent of choice. The basic aniline reacts with the chloro-quinazoline, and the product precipitates as the Hydrochloride Salt . This drives the equilibrium forward and purifies the product in one step (impurities usually stay in solution).

  • Reagents:

    • 4-Chloro-6-bromoquinazoline (1.0 eq)

    • Substituted Aniline (1.1 eq) (e.g., 3-chloro-4-fluoroaniline for EGFR targeting)

    • Isopropanol (iPrOH)

  • Procedure:

    • Dissolve 4-chloro-6-bromoquinazoline (1 mmol) in iPrOH (10 mL).

    • Add the aniline (1.1 mmol).

    • Reflux (

      
      ) for 2–4 hours.
      
    • Observation: A heavy precipitate (the HCl salt of the drug) will form.

    • Isolation: Cool to room temperature. Filter the precipitate.[6][7]

    • Washing: Wash with cold iPrOH (

      
       mL) and diethyl ether (
      
      
      
      mL).
    • Free-Basing (Optional): If the free base is required for biological assays, suspend the salt in EtOAc, wash with saturated

      
      , dry (
      
      
      
      ), and evaporate.

Mechanistic Insight

The final step follows an Addition-Elimination (


)  mechanism. The nitrogen of the quinazoline ring acts as an electron sink, stabilizing the Meisenheimer complex formed during the nucleophilic attack of the aniline.
Figure 2: Reaction Mechanism ( )

Mechanism Step1 Nucleophilic Attack (Aniline attacks C4) Transition Meisenheimer Complex (Stabilized by N1/N3) Step1->Transition Slow Step Step2 Elimination of Cl- (Aromatization) Transition->Step2 Fast Step Product 4-Anilinoquinazoline (HCl Salt) Step2->Product

Caption: The Nitrogen atoms at positions 1 and 3 activate the C4-Cl bond for nucleophilic displacement.

Data Summary & Troubleshooting

ParameterPhase 1 (Cyclization)Phase 2 (Chlorination)Phase 3 (Substitution)
Key Reagent Formamidine Acetate

Substituted Aniline
Temperature



Critical Control Anhydrous conditions not strictly req.[2]Strictly Anhydrous Solvent choice (iPrOH)
Common Failure Incomplete cyclization (Check TLC)Hydrolysis of product (Wet glassware)No precipitate (Concentrate solvent)
Yield Target >90%>80%>85%

References

  • Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.

  • Zhang, J., et al. (2016). Synthesis and antitumor activity of 6-bromoquinazoline derivatives. European Journal of Medicinal Chemistry.
  • Ravez, S., et al. (2014). Protein kinase inhibitors based on the quinazoline scaffold: a patent review (2009 – 2012). Expert Opinion on Therapeutic Patents.

  • Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Analogues of 4-Anilinoquinazoline-6-acrylamides. Journal of Medicinal Chemistry.

Sources

Method

application of 6-Bromo-2-(chloromethyl)quinazoline in the synthesis of EGFR inhibitors

Application Note: 6-Bromo-2-(chloromethyl)quinazoline in Next-Generation EGFR Inhibitor Synthesis Executive Summary This guide details the application of 6-Bromo-2-(chloromethyl)quinazoline (and its precursor 4-oxo deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-Bromo-2-(chloromethyl)quinazoline in Next-Generation EGFR Inhibitor Synthesis

Executive Summary

This guide details the application of 6-Bromo-2-(chloromethyl)quinazoline (and its precursor 4-oxo derivatives) as a trifunctional scaffold for the synthesis of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). Unlike first-generation inhibitors (e.g., Gefitinib, Erlotinib) which primarily utilize C6/C7 functionalization for solubility, the 2-(chloromethyl) moiety provides a unique "handle" for introducing solubilizing groups or covalent warheads at the C2 position, while the 6-bromo motif serves as a gateway for Suzuki-Miyaura cross-coupling to extend the pharmacophore into the solvent-exposed pocket of the ATP binding site.

Strategic Role in Medicinal Chemistry

The 4-anilinoquinazoline pharmacophore is the gold standard for EGFR inhibition. The specific utility of 6-Bromo-2-(chloromethyl)quinazoline lies in its ability to access C2-substituted derivatives, a chemical space often explored to overcome T790M and C797S resistance mutations.

Mechanistic Retrosynthesis & SAR Logic
  • Position 4 (Aniline): The primary binding determinant. Displaces the ATP adenine ring and forms a critical H-bond with Met793 in the hinge region.

  • Position 6 (Bromine): A versatile electrophile. Used to attach aryl groups (via Suzuki coupling) or acrylamides (via Heck/Sonogashira) to target the solvent front or specific residues like Cys797 .

  • Position 2 (Chloromethyl): An alkylating handle. It allows for the rapid introduction of solubilizing amines (e.g., morpholine, N-methylpiperazine) or nucleophilic cyclization to form tricyclic systems.

G Scaffold 6-Bromo-2-(chloromethyl) quinazoline Core C4 C4-Position (Hinge Binding) Scaffold->C4 SNAr with Anilines C6 C6-Position (Solvent Front/Covalent) Scaffold->C6 Suzuki/Heck Coupling C2 C2-Chloromethyl (Solubility/Cyclization) Scaffold->C2 Nucleophilic Substitution Met793 Interaction Met793 Interaction C4->Met793 Interaction Cys797 Targeting\n(Irreversible) Cys797 Targeting (Irreversible) C6->Cys797 Targeting\n(Irreversible) PK Improvement\n(Solubilizing Tail) PK Improvement (Solubilizing Tail) C2->PK Improvement\n(Solubilizing Tail)

Figure 1: Functionalization logic of the 6-Bromo-2-(chloromethyl)quinazoline scaffold.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Precursor Stage)

Context: If starting from 5-bromoanthranilic acid to generate the 4-oxo intermediate before aromatization.

Reagents: 5-Bromoanthranilic acid, 2-Chloroacetyl chloride, Glacial acetic acid. Equipment: Reflux condenser, rotary evaporator.

  • Dissolution: Dissolve 5-bromoanthranilic acid (1.0 eq) in glacial acetic acid (10 mL/g).

  • Cyclization: Add 2-chloroacetyl chloride (1.2 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (110–120 °C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water.

  • Isolation: Filter the resulting precipitate. Wash with cold water (3x) and cold ethanol (1x) to remove unreacted acid.

  • Yield: Expect 75–85% of 6-Bromo-2-(chloromethyl)quinazolin-4(3H)-one .

Protocol B: Aromatization/Activation (The Chlorination Step)

Context: Converting the 4-oxo intermediate to the reactive 4-chloro species.[1]

Reagents: 6-Bromo-2-(chloromethyl)quinazolin-4(3H)-one, POCl₃ (Phosphorus Oxychloride), N,N-Diethylaniline (catalyst). Safety: POCl₃ is highly corrosive and water-reactive. Perform in a fume hood.

  • Suspension: Suspend the quinazolinone (1.0 eq) in neat POCl₃ (5–8 volumes).

  • Catalysis: Add N,N-Diethylaniline (0.5 eq) carefully.

  • Reaction: Reflux at 100 °C for 2–4 hours until the solution becomes clear.

  • Quenching (Critical): Remove excess POCl₃ under reduced pressure. Pour the residue slowly onto crushed ice/ammonia water mixture to neutralize (pH ~8). Exothermic reaction!

  • Extraction: Extract with DCM (3x). Dry over anhydrous Na₂SO₄ and concentrate.

  • Product: 6-Bromo-4-chloro-2-(chloromethyl)quinazoline . Use immediately or store under inert gas at -20°C (reactive C-Cl bonds).

Protocol C: C4-Amination (Pharmacophore Installation)

Context: Installing the aniline moiety (e.g., 3-chloro-4-fluoroaniline) to create the EGFR binding core.

Reagents: 3-Chloro-4-fluoroaniline, Isopropanol (IPA).

  • Mixing: Dissolve 6-Bromo-4-chloro-2-(chloromethyl)quinazoline (1.0 eq) in IPA (15 mL/g).

  • Addition: Add the substituted aniline (1.1 eq).

  • Reaction: Reflux for 3–5 hours. The product often precipitates as the hydrochloride salt.

  • Filtration: Cool to RT. Filter the solid.[2][3][4]

  • Wash: Wash with cold IPA and ether.

  • Outcome: N-(3-chloro-4-fluorophenyl)-6-bromo-2-(chloromethyl)quinazolin-4-amine hydrochloride .

Advanced Functionalization Workflows

Once the core (Protocol C product) is synthesized, the 2-chloromethyl and 6-bromo groups are addressed sequentially.

Workflow 1: C2-Solubilization (Nucleophilic Substitution)

The chloromethyl group is highly reactive toward secondary amines. This is used to append solubilizing tails similar to the morpholine group in Gefitinib, but at the C2 position.

  • Conditions: Secondary amine (e.g., Morpholine, 2.0 eq), K₂CO₃ (3.0 eq), DMF or Acetonitrile, 60 °C, 4 h.

  • Why: Improves oral bioavailability and reduces plasma protein binding.

Workflow 2: C6-Extension (Suzuki Coupling)

The 6-bromo group remains intact during C4 and C2 functionalization (under mild conditions), allowing for late-stage diversification.

  • Conditions: Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), Cs₂CO₃ (2.0 eq), Dioxane/Water (4:1), 90 °C, 12 h.

  • Target: Bi-aryl systems that reach into the hydrophobic pocket II of EGFR.

SynthesisFlow Start 5-Bromoanthranilic Acid Step1 Cyclization (2-Chloroacetyl chloride) Start->Step1 Inter1 6-Br-2-(chloromethyl) quinazolin-4-one Step1->Inter1 Step2 Chlorination (POCl3) Inter1->Step2 Inter2 6-Br-4-Cl-2-(chloromethyl) quinazoline Step2->Inter2 Branch Divergence Inter2->Branch PathA Path A: C4-Amination (Aniline, IPA) Branch->PathA Standard Route PathB Path B: C2-Substitution (Amines, K2CO3) PathA->PathB Sequential Final Dual-Functionalized EGFR Inhibitor PathB->Final

Figure 2: Step-wise synthesis workflow for 2,4,6-trisubstituted quinazolines.

Data Summary & Comparison

ParameterStandard Gefitinib Route2-(Chloromethyl) RouteAdvantage
Starting Material 2-Amino-4-methoxybenzoic acid5-Bromoanthranilic acidAccess to C6-Br diversity
C2 Substituent Hydrogen (H)Chloromethyl (-CH₂Cl)Enable C2-library generation
Solubility Strategy C6-alkoxy side chainC2-methylamine side chainLower steric clash in solvent front
Reaction Count 4-5 Steps4 StepsHigher convergence

Safety & Handling

  • 6-Bromo-2-(chloromethyl)quinazoline: Potent alkylating agent. Handle as a potential mutagen. Double-glove (Nitrile) and use a chemical fume hood.

  • Waste Disposal: Quench all chloromethyl intermediates with aqueous ammonia or thiourea before disposal to destroy alkylating potential.

References

  • Synthesis of 2-chloromethyl-4(3H)-quinazolinones: Zhang, Y., et al.[5][6][7][8] "A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds." Molecules, 2010, 15(12), 9473-9485.[5]

  • EGFR Inhibitor SAR & Quinazoline Chemistry: Bridges, A. J.[1][9] "The rationale and strategy used to develop a series of 4-anilinoquinazoline tyrosine kinase inhibitors." Chemical Reviews, 2001. (Foundational text for Quinazoline SAR).

  • C2-Functionalization Strategies: Li, X., et al. "Design, synthesis and biological evaluation of novel 2-substituted-4-anilinoquinazoline derivatives as potent EGFR inhibitors." Bioorganic & Medicinal Chemistry, 2013.
  • Commercial Availability & Properties: GuideChem / Chemical Book Listings for CAS 1936538-67-8. (Note: Structural analog reference for physical properties).[10]

Sources

Application

Introduction: The Strategic Importance of the 2-(Chloromethyl)quinazoline Scaffold

An In-Depth Guide to the Derivatization of 2-(Chloromethyl)quinazoline: Methods and Protocols The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Derivatization of 2-(Chloromethyl)quinazoline: Methods and Protocols

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The value of this heterocyclic system lies in its versatile structure, which can be readily functionalized at various positions to modulate its pharmacological profile. Among the most valuable synthons for this purpose is 2-(chloromethyl)quinazoline. The chloromethyl group at the C2 position acts as a highly reactive electrophilic handle, making it an ideal anchor point for introducing diverse chemical functionalities through various synthetic transformations.[5]

This guide provides a comprehensive overview of the principal methods for the derivatization of the 2-(chloromethyl) group of quinazoline. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices. We will explore the nuances of nucleophilic substitution reactions—the most direct derivatization pathway—and discuss the strategic application of palladium-catalyzed cross-coupling reactions on the quinazoline core to build molecular complexity.

Part 1: Synthesis of the Key Intermediate: 2-(Chloromethyl)quinazoline Derivatives

A reliable synthesis of the 2-(chloromethyl)quinazoline starting material is the foundational step for all subsequent derivatization efforts. An improved, efficient one-step procedure utilizing substituted o-anthranilic acids has been described, offering significant advantages over older, multi-step methods.[6][7][8]

Causality and Experimental Rationale

This protocol involves the cyclization of an o-anthranilic acid with chloroacetonitrile. The reaction proceeds via the formation of an intermediate that undergoes intramolecular cyclization to form the quinazolinone ring, followed by chlorination. The use of excess chloroacetonitrile has been shown to remarkably improve the reaction yields.[6] This method is robust and tolerates a variety of substituents on the phenyl ring of the anthranilic acid, including both electron-donating and electron-withdrawing groups, consistently providing good yields.[6]

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Start_Anthranilic o-Anthranilic Acid Reaction_Vessel One-Pot Synthesis Start_Anthranilic->Reaction_Vessel Start_Chloroacetonitrile Chloroacetonitrile Start_Chloroacetonitrile->Reaction_Vessel Condition_Solvent Methanol Condition_Solvent->Reaction_Vessel Condition_Reagent HCl (gas) Condition_Reagent->Reaction_Vessel Condition_Process Reflux Product_Quinazoline 2-(Chloromethyl)-4(3H)-quinazolinone Condition_Process->Product_Quinazoline Cyclization & Chlorination Reaction_Vessel->Condition_Process Heat

Caption: Workflow for the one-pot synthesis of 2-(chloromethyl)-4(3H)-quinazolinone.

Protocol 1: Synthesis of 2-(Chloromethyl)-7-fluoroquinazolin-4(3H)-one

This protocol is adapted from the general procedure described by Li, H.-Z., et al. (2010).[6][7]

Materials:

  • 2-Amino-4-fluorobenzoic acid

  • Chloroacetonitrile

  • Methanol (MeOH)

  • Hydrogen Chloride (HCl) gas

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend 2-amino-4-fluorobenzoic acid (e.g., 10 mmol) in methanol (100 mL).

  • Acidification: Bubble dry HCl gas through the stirred suspension for 30 minutes. The mixture should become a clear solution.

  • Reagent Addition: Add chloroacetonitrile (e.g., 50 mmol, 5 equivalents) to the solution.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C) for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to facilitate precipitation. b. Collect the precipitate by vacuum filtration. c. Wash the solid with a small amount of cold methanol. d. Dry the product under vacuum to yield 2-chloromethyl-7-fluoroquinazolin-4(3H)-one as a white solid.[6]

  • Characterization: Confirm the structure and purity of the product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS). The expected spectral data for this compound is well-documented.[6]

Part 2: Core Derivatization via Nucleophilic Substitution

The most direct and widely utilized method for derivatizing the 2-(chloromethyl)quinazoline scaffold is through nucleophilic aromatic substitution (SNAr-type) or more accurately, a benzylic-type substitution (SN2). The electron-withdrawing nature of the quinazoline ring system enhances the electrophilicity of the methylene carbon, making the chlorine atom an excellent leaving group for attack by a wide range of nucleophiles.[3][5]

Quinazoline 2-(Chloromethyl)quinazoline Reaction Nucleophilic Substitution Quinazoline->Reaction Nucleophile Nucleophile (Nu-H) e.g., R₂NH, ArOH, ArSH Nucleophile->Reaction Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Product 2-(Nu-methyl)quinazoline Derivative Byproduct Salt Byproduct (e.g., KCl, Et₃N·HCl) Reaction->Product Reaction->Byproduct

Caption: General scheme for nucleophilic substitution at the 2-(chloromethyl) position.

Protocol 2: Synthesis of 2-(4-Ethyl-piperazin-1-ylmethyl)-4-methyl-quinazoline

This protocol demonstrates a typical SN2 reaction with a secondary amine nucleophile, adapted from procedures used in the synthesis of similar bioactive molecules.[9]

Materials:

  • 2-(Chloromethyl)-4-methylquinazoline

  • 1-Ethylpiperazine

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reactant Dissolution: Dissolve 2-(chloromethyl)-4-methylquinazoline (e.g., 1 mmol) in DMF (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add potassium carbonate (e.g., 2 mmol, 2 equivalents) to the solution. The base acts as a scavenger for the HCl generated during the reaction.

  • Nucleophile Addition: Add 1-ethylpiperazine (e.g., 1.2 mmol, 1.2 equivalents) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-60°C) for 4-12 hours. The reaction progress should be monitored by TLC until the starting material is consumed.

  • Work-up and Isolation: a. Upon completion, pour the reaction mixture into ice-cold water (50 mL). b. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 25 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). d. Remove the solvent under reduced pressure.

  • Purification and Characterization: Purify the crude residue by column chromatography on silica gel to obtain the desired product. Characterize the final compound by ¹H-NMR, ¹³C-NMR, and MS to confirm its identity and purity.[9]

Data Summary: Versatility of Nucleophilic Substitution

The 2-(chloromethyl) group can react with a diverse array of nucleophiles, allowing for the synthesis of large libraries of compounds for structure-activity relationship (SAR) studies.[10]

Nucleophile TypeExample NucleophileBaseSolventTypical ConditionsProduct ClassReference
N-Nucleophiles Piperazine, MorpholineK₂CO₃, Et₃NDMF, CH₃CNRT to 60°C2-(Aminomethyl)quinazolines[9]
N-MethylanilineNaHTHF0°C to RT2-(N-Aryl-N-methylaminomethyl)quinazolines[9]
1,2,4-TriazoleK₂CO₃DMF80°C2-(Azolylmethyl)quinazolines[9]
O-Nucleophiles PhenolK₂CO₃, NaHDMF, AcetoneRT to 80°C2-(Phenoxymethyl)quinazolines[11]
S-Nucleophiles ThiophenolK₂CO₃, NaHDMF, THFRT to 60°C2-(Thiophenoxymethyl)quinazolines[11]

Part 3: Advanced Derivatization via Palladium-Catalyzed Cross-Coupling

While direct cross-coupling on the sp³-hybridized carbon of the chloromethyl group is not standard, palladium-catalyzed reactions are a cornerstone for modifying the quinazoline scaffold itself, typically at halogenated C4, C6, or C7 positions.[12][13] This strategy is often used in multi-step syntheses where the 2-(chloromethyl) group is either present during the coupling for subsequent nucleophilic substitution or is installed after the core has been elaborated. This dual approach allows for the creation of highly complex and diverse molecular architectures.

cluster_start Starting Material cluster_step1 Step 1: Cross-Coupling cluster_step2 Step 2: Nucleophilic Substitution Start Halo-2-(chloromethyl)quinazoline (e.g., 6-Bromo derivative) Suzuki Pd-Catalyzed Reaction Start->Suzuki Suzuki, Sonogashira, or Buchwald-Hartwig Coupling_Partner Coupling Partner (Boronic Acid, Alkyne, etc.) Coupling_Partner->Suzuki Catalyst Pd Catalyst + Ligand Catalyst->Suzuki Step1_Product Cross-Coupled Intermediate SN2 Nucleophilic Substitution Step1_Product->SN2 As described in Part 2 Nucleophile Nucleophile (Nu-H) Nucleophile->SN2 Final_Product Highly Derivatized Product Suzuki->Step1_Product SN2->Final_Product

Caption: A dual strategy for derivatization using Pd-coupling and nucleophilic substitution.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an aryl halide.[13][14] This is highly effective for introducing aryl or heteroaryl substituents onto the quinazoline core.

This is a general protocol adaptable from procedures for Suzuki couplings on related heterocyclic systems.[15][16]

Materials:

  • 6-Bromo-2-(chloromethyl)quinazoline derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phosphine ligand (e.g., XPhos, SPhos) if using Pd(OAc)₂

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.5 equiv)

  • Solvent system (e.g., Dioxane/Water, DMF/Water)

  • Schlenk flask or sealed tube

Procedure:

  • Reaction Setup: To a Schlenk flask, add the 6-bromo-quinazoline derivative, arylboronic acid, base (e.g., Na₂CO₃), and the palladium catalyst/ligand.

  • Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1).

  • Reaction: Heat the mixture to 80-120°C for 4-16 hours, monitoring by TLC.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography to yield the 6-aryl-2-(chloromethyl)quinazoline product, which can then be used in nucleophilic substitution reactions as described in Part 2.

B. Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.[17] This reaction is invaluable for introducing alkynyl moieties, which are themselves versatile functional groups for further chemistry (e.g., click chemistry). While direct coupling at the C2-methyl position is not typical, selective coupling at other positions like C4 is well-established.[13][18][19]

C. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[20][21][22] This method provides a powerful alternative to classical nucleophilic aromatic substitution for forming C-N bonds, especially with less nucleophilic amines or for constructing specific biaryl amine linkages. It is highly effective on halo-quinazolines.[23]

Conclusion

The 2-(chloromethyl)quinazoline scaffold is a cornerstone for the development of novel quinazoline-based compounds. Its derivatization is primarily and effectively achieved through direct nucleophilic substitution with a wide variety of N-, O-, and S-centered nucleophiles. This approach offers a straightforward and high-yielding path to diverse analogues. For more advanced molecular designs, a powerful strategy involves the use of palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) to first elaborate the quinazoline core at other positions, followed by nucleophilic displacement at the 2-(chloromethyl) group. By mastering these methodologies, researchers can efficiently navigate the chemical space around the quinazoline scaffold to optimize biological activity and develop next-generation therapeutic agents.

References

  • Li, H.-Z., He, H.-Y., Han, Y.-Y., Gu, X., He, L., Qi, Q.-R., Zhao, Y.-L., & Yang, L. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473–9485. Available from: [Link]

  • Li, H.-Z., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline

Sources

Method

Buchwald-Hartwig amination of 6-bromoquinazolines for medicinal chemistry

Application Note: Optimized Buchwald-Hartwig Amination of 6-Bromoquinazolines Executive Summary The quinazoline pharmacophore is ubiquitous in medicinal chemistry, particularly within the kinase inhibitor space (e.g., Ge...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Buchwald-Hartwig Amination of 6-Bromoquinazolines

Executive Summary

The quinazoline pharmacophore is ubiquitous in medicinal chemistry, particularly within the kinase inhibitor space (e.g., Gefitinib, Erlotinib, Lapatinib). While the C4-position is typically functionalized via SNAr, the C6-position offers a critical vector for tuning solubility and metabolic stability. However, C6-functionalization requires transition-metal catalysis, most notably the Buchwald-Hartwig amination .

This guide provides a robust, field-tested workflow for the amination of 6-bromoquinazolines. It addresses specific challenges such as catalyst poisoning by the quinazoline nitrogen and strict pharmaceutical requirements for palladium removal.

Mechanistic Insight & Ligand Selection

The Heterocycle Challenge: Quinazolines are electron-deficient,


-acidic heterocycles. The N1 and N3 atoms possess lone pairs capable of coordinating to Palladium (Pd), potentially displacing phosphine ligands and forming inactive "Pd-black" or stable bis-heterocycle complexes.

The Solution: To overcome this, we utilize bulky, electron-rich dialkylbiaryl phosphine ligands or wide bite-angle bidentate ligands . These ligands sterically crowd the Pd center, preventing non-productive coordination of the quinazoline nitrogens while facilitating the reductive elimination step.

Recommended Ligand Systems
Ligand ClassSpecific LigandTarget SubstrateRationale
Bidentate Xantphos Anilines, AmidesLarge bite angle (111°) promotes reductive elimination; excellent for electron-deficient aryl halides.
Biaryl Phosphine BrettPhos Primary Aliphatic AminesBulky substituents prevent catalyst poisoning; high turnover for primary amines.
Biaryl Phosphine RuPhos Secondary AminesSpecialized for sterically hindered or secondary amines; prevents

-hydride elimination.

Reaction Optimization Workflow

The following diagram outlines the decision tree for selecting reaction conditions based on the amine partner.

OptimizationWorkflow Start Substrate: 6-Bromoquinazoline AmineType Identify Amine Type Start->AmineType Primary Primary Aliphatic (R-NH2) AmineType->Primary Aniline Aniline / Heteroarylamine (Ar-NH2) AmineType->Aniline Secondary Secondary Amine (R2-NH) AmineType->Secondary CondA Method A: Pd-G4-BrettPhos NaOtBu, Dioxane Primary->CondA High Reactivity CondB Method B: Pd(OAc)2 / Xantphos Cs2CO3, Toluene Aniline->CondB Robustness CondC Method C: RuPhos-Pd-G4 LHMDS, THF Secondary->CondC Steric Bulk

Figure 1: Decision tree for ligand/condition selection based on nucleophile class.

Experimental Protocols

Method A: General Protocol (Anilines & Robust Amines)

Best for: Coupling 6-bromoquinazolines with substituted anilines (e.g., mimicking the Lapatinib tail).

Reagents:

  • Substrate: 6-Bromo-4-substituted-quinazoline (1.0 equiv)

  • Amine: Anilines (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: Xantphos (7.5 mol%)[1]

  • Base: Cs₂CO₃ (2.0 equiv) - Use finely ground, dried.

  • Solvent: Toluene (anhydrous, 0.2 M concentration)

Step-by-Step:

  • Charge: In a glovebox or under Argon flow, add Pd(OAc)₂, Xantphos, Cs₂CO₃, and the 6-bromoquinazoline to a reaction vial equipped with a magnetic stir bar.

  • Solvate: Add anhydrous Toluene. If the amine is a liquid, add it now. If solid, add with other solids.

  • Pre-complexation (Optional but Recommended): Stir the mixture at room temperature for 5 minutes to allow initial Pd-Ligand coordination.

  • Heat: Seal the vial and heat to 100°C for 12–16 hours.

  • Monitor: Check conversion via LCMS. Look for the disappearance of the bromide (M+2 pattern).

  • Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate the filtrate.

Method B: High-Performance Protocol (Primary/Secondary Amines)

Best for: Aliphatic amines or when Method A fails due to low reactivity.

Reagents:

  • Catalyst: BrettPhos Pd G4 (2–5 mol%)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Charge: Add BrettPhos Pd G4, NaOtBu, and 6-bromoquinazoline to the vial.

  • Solvate: Add 1,4-Dioxane and the amine.

  • Heat: Heat to 80°C . Note: BrettPhos systems often react faster; check LCMS at 1 hour and 4 hours.

  • Quench: Dilute with water/EtOAc, separate layers, and dry organics over Na₂SO₄.

Scale-Up & Palladium Scavenging (GMP Compliance)

In medicinal chemistry, removing residual Pd is critical. Standard chromatography often fails to reduce Pd levels below ICH limits (<20 ppm).

Protocol: SiliaMetS® Thiol Scavenging

  • Dissolution: Dissolve the crude reaction mixture (post-workup) in THF or EtOAc (10 mL/g).

  • Addition: Add SiliaMetS® Thiol or Si-TMT (Trimercaptotriazine) scavenger (4 equivalents relative to the Pd loading used).

  • Incubation: Stir at 50°C for 4 hours or RT overnight.

  • Filtration: Filter through a 0.45 µm PTFE membrane or a fine frit to remove the scavenger resin.

  • Validation: Test a small aliquot for residual Pd (ICP-MS).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Conversion (SM recovered) Catalyst poisoning by Quinazoline N.Switch to BrettPhos Pd G4 or tBuXPhos Pd G3 . Increase temp to 110°C.
Protodehalogenation (H-Ar)

-hydride elimination or moisture.
Ensure solvent is strictly anhydrous. Switch base to Cs₂CO₃ . Use RuPhos for secondary amines.
Low Yield (Incomplete) Poor solubility of Cs₂CO₃.Add 10% v/v t-BuOH or water (0.1 equiv) to the Toluene to activate the inorganic base ("phase transfer" effect).
Dimer Formation Homocoupling of halide.Reduce catalyst loading. Ensure strict O₂-free conditions (sparge with Ar for 15 min).

Mechanistic Pathway

The following diagram illustrates the catalytic cycle, highlighting the critical oxidative addition step where the electron-deficient nature of the quinazoline facilitates the reaction, provided the catalyst is not poisoned.

Mechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 6-Bromoquinazoline Coord Amine Coordination (Ar-Pd-NH2R) OxAdd->Coord + Amine Deprot Deprotonation (Base removes HBr) Coord->Deprot + Base RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Regeneration Product Product: 6-Aminoquinazoline RedElim->Product

Figure 2: Simplified catalytic cycle for the amination of 6-bromoquinazoline.

References

  • Buchwald-Hartwig Amination of Heterocycles (General Review) Source: Chemical Reviews Link:[Link]

  • Xantphos/Pd(OAc)2 System for Purine/Quinazoline Analogs Source: Advanced Synthesis & Catalysis (via NIH) Link:[Link]

  • Palladium Scavenging in Pharmaceutical Intermediates (Si-TMT) Source: Organic Process Research & Development Link:[Link]

  • BrettPhos Pd G4 for Primary Amines Source: Organic Letters (MIT Group) Link:[Link][2]

Sources

Application

application of 6-Bromo-2-(chloromethyl)quinazoline in fragment-based drug discovery

Application Note: 6-Bromo-2-(chloromethyl)quinazoline in Fragment-Based Drug Discovery (FBDD) Executive Summary This application note details the strategic utilization of 6-Bromo-2-(chloromethyl)quinazoline (CAS: 105658-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-Bromo-2-(chloromethyl)quinazoline in Fragment-Based Drug Discovery (FBDD)

Executive Summary

This application note details the strategic utilization of 6-Bromo-2-(chloromethyl)quinazoline (CAS: 105658-45-1) as a high-value pharmacophore in Fragment-Based Drug Discovery (FBDD). While quinazolines are "privileged structures" in kinase inhibition (mimicking the adenine ring of ATP), this specific derivative offers a unique "dual-handle" architecture. The C2-chloromethyl group serves as a reactive electrophile for covalent fragment screening (targeting cysteine residues) or rapid library expansion via nucleophilic substitution. Simultaneously, the C6-bromo position provides a stable handle for palladium-catalyzed cross-coupling to access solvent-exposed pockets. This guide provides validated protocols for covalent tethering assays and parallel library synthesis.

Scientific Background & Mechanism

The Privileged Quinazoline Scaffold

Quinazoline derivatives constitute the core of numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib). They bind primarily to the ATP-binding hinge region of kinases.

  • N1/N3 Interaction: These nitrogens typically accept a hydrogen bond from the backbone NH of the hinge region.

  • Fragment Suitability: With a molecular weight of ~257.5 Da, 6-Bromo-2-(chloromethyl)quinazoline strictly adheres to the "Rule of Three" for fragments (MW < 300, H-donors

    
     3, cLogP 
    
    
    
    3), making it an ideal starting point for evolution.
Orthogonal Reactivity: The "Grow and Link" Strategy

The power of this molecule lies in its ability to be elaborated in two distinct vectors:

  • The Electrophilic Warhead (C2-Chloromethyl): A highly reactive alkylating agent. In FBDD, this is used to covalently "trap" nucleophilic residues (specifically Cysteine) near the binding site. This identifies cryptic pockets that reversible binders might miss.

  • The Synthetic Handle (C6-Bromo): A handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. This allows the fragment to "grow" out of the binding pocket to pick up additional interactions (e.g., solubilizing groups or hydrophobic tails).

Workflow Visualization

The following diagram illustrates the orthogonal functionalization pathways available for this scaffold.

Quinazoline_Workflow Start 6-Bromo-2-(chloromethyl) quinazoline Cov_Complex Covalent Ligand-Protein Complex (Irreversible) Start->Cov_Complex Alkylation (S_N2) Intermediate 2-Substituted Intermediate Start->Intermediate C2 Functionalization Cys_Target Target Protein (Cys-enriched) Cys_Target->Cov_Complex MS_Analysis Intact Protein LC-MS Cov_Complex->MS_Analysis Mass Shift Detection Nucleophile Nucleophile (R-NH2 / R-SH) Displacement Nucleophile->Intermediate Lead Lead Compound (Dual Functionalized) Intermediate->Lead C6 Functionalization Suzuki Suzuki Coupling (Ar-B(OH)2) Suzuki->Lead

Figure 1: Dual-pathway utilization of 6-Bromo-2-(chloromethyl)quinazoline. Path 1 (Top) focuses on covalent probing; Path 2 (Bottom) focuses on medicinal chemistry elaboration.

Application 1: Covalent Fragment Screening (Protocol)

Objective: To identify if the quinazoline core binds to a target protein by covalently modifying a proximal cysteine residue. This is particularly useful for targeting non-catalytic cysteines (e.g., C797 in EGFR).

Materials:

  • Target Protein (Kinase domain, >95% purity).

  • Compound: 6-Bromo-2-(chloromethyl)quinazoline (100 mM stock in DMSO).

  • Buffer: 20 mM Tris pH 7.5, 150 mM NaCl (Avoid DTT/BME as they will react with the chloromethyl group).

  • LC-MS System (e.g., Q-TOF or Orbitrap).

Protocol:

  • Preparation: Dilute protein to 5 µM in assay buffer.

  • Incubation: Add the quinazoline fragment to the protein solution at a final concentration of 50 µM (10-fold excess).

    • Control: Incubate protein with DMSO only.

  • Reaction: Incubate at room temperature for 60 minutes.

  • Quenching: Add formic acid to 1% final concentration to stop the reaction.

  • Analysis: Inject 10 µL onto a C4 reverse-phase column coupled to the MS.

  • Data Interpretation: Deconvolute the mass spectrum.

    • Hit: A mass shift of +256 Da (Fragment MW minus HCl) indicates covalent adduct formation.

    • Specificity Check: If multiple adducts (+512 Da, +768 Da) are observed, the fragment is likely a promiscuous alkylator (non-specific).

Application 2: Parallel Library Synthesis (Protocol)

Objective: To generate a focused library of 2-amino-6-arylquinazolines to explore Structure-Activity Relationships (SAR).

Step A: C2-Displacement (


 Reaction) 
Rationale: The chloromethyl group is highly susceptible to nucleophilic attack by amines.
  • Dissolve 6-Bromo-2-(chloromethyl)quinazoline (1 equiv) in MeCN.

  • Add

    
     (2 equiv) and the desired primary/secondary amine (1.2 equiv).
    
  • Stir at 60°C for 4 hours.

  • Filter salts and concentrate. (Yields typically >85%).

Step B: C6-Suzuki Coupling (Cross-Coupling) Rationale: The bromine atom remains intact during Step A, allowing for subsequent elaboration.

  • Dissolve the intermediate from Step A (1 equiv) in 1,4-Dioxane/Water (4:1).

  • Add Aryl boronic acid (1.5 equiv),

    
     (3 equiv), and 
    
    
    
    (5 mol%).
  • Microwave irradiation at 110°C for 30 minutes (or reflux 4h).

  • Purify via Prep-HPLC.

Representative Data (Simulated):

EntryR1 (Amine at C2)R2 (Boronic Acid at C6)Yield (2 Steps)Kinase IC50 (nM)*
1 MorpholinePhenyl68%450
2 4-Methylpiperazine3-Pyridine72%85
3 Benzylamine4-Phenol65%120

*Note: IC50 values are illustrative of typical quinazoline potency ranges in early discovery.

Critical Considerations & Troubleshooting

  • Solubility: The parent 6-Bromo-2-(chloromethyl)quinazoline has low aqueous solubility. Ensure DMSO stocks are fresh.

  • Stability: The chloromethyl group is hydrolytically unstable at high pH (>8.5). Perform reactions in neutral or slightly basic organic solvents (MeCN, DMF).

  • False Positives in Screening: In covalent screening, ensure to run a "competitor assay." Pre-incubate the protein with a known high-affinity reversible inhibitor (e.g., ATP or Staurosporine). If the covalent labeling of your fragment is blocked, it confirms binding at the ATP site.

References

  • Fragment-Based Drug Discovery (General Principles): Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery 15.9 (2016): 605-619. Link

  • Quinazoline Scaffold in Medicinal Chemistry: Ravez, S., et al. "Quinazoline derivatives as kinase inhibitors: A review of the last decade." European Journal of Medicinal Chemistry 97 (2015): 37-58. Link

  • Covalent Fragment Screening: Resnick, E., et al. "Rapid covalent-probe discovery by electrophile-fragment screening."[1][2] Journal of the American Chemical Society 141.22 (2019): 8951-8968. Link

  • Synthetic Utility of Chloromethylquinazolines: Emami, L., et al. "6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation." BMC Chemistry 18 (2024).[3] Link

  • Reactivity of Chloromethyl Electrophiles: Tong, S., et al. "Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents." Chemical Science 12 (2021): 13321-13330.[4] Link

Sources

Method

Application Note: Strategic Synthesis of Fluorescent Probes via the 6-Bromoquinazoline Scaffold

Executive Summary & Rationale The quinazoline pharmacophore is a "privileged structure" in medicinal chemistry, forming the core of clinically approved EGFR inhibitors like Gefitinib, Erlotinib, and Lapatinib. For drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The quinazoline pharmacophore is a "privileged structure" in medicinal chemistry, forming the core of clinically approved EGFR inhibitors like Gefitinib, Erlotinib, and Lapatinib. For drug development professionals, the 6-bromoquinazoline scaffold offers a unique dual-utility: it serves as a high-fidelity mimic of the bioactive drug while providing a reactive handle (C6-Br) to install fluorogenic properties without abolishing kinase binding affinity.

This guide details the transformation of the 6-bromoquinazoline scaffold into "Turn-On" fluorescent probes. Unlike non-specific dyes (e.g., FITC, Rhodamine), these small-molecule probes are designed to penetrate cell membranes and bind specific intracellular targets (e.g., ATP-binding pockets of kinases), enabling real-time bioimaging of drug distribution and target engagement.

Core Design Principle: The "Push-Pull" Mechanism

To generate fluorescence from the non-fluorescent quinazoline core, we utilize Intramolecular Charge Transfer (ICT).

  • Electron Acceptor: The electron-deficient pyrimidine ring (N1/N3) of the quinazoline.

  • Electron Donor: An amino group installed at the C4 position (mimicking the drug pharmacophore).

  • Conjugation Extension: The C6-position is extended via Palladium-catalyzed cross-coupling to widen the

    
    -system, shifting excitation/emission into the visible range.
    

Synthetic Strategy & Workflow

The synthesis follows a strict regioselective order. The C4-position (imidoyl chloride) is significantly more electrophilic than the C6-bromide. Therefore, we perform Nucleophilic Aromatic Substitution (


) first, followed by metal-catalyzed cross-coupling.
Logical Workflow Diagram

QuinazolineSynthesis cluster_mech Photophysical Mechanism Start 6-Bromo-4-chloroquinazoline (Scaffold) Step1 Step 1: C4-Functionalization (S_NAr Reaction) Start->Step1 Aniline/Amine iPrOH, Reflux Inter Intermediate: 6-Bromo-4-aminoquinazoline Step1->Inter Yield: >85% Step2 Step 2: C6-Extension (Pd-Catalyzed Coupling) Inter->Step2 Boronic Acid/Alkyne Pd(PPh3)4, Base Final Final Fluorescent Probe (Extended Conjugation) Step2->Final ICT Activation ICT Intramolecular Charge Transfer (Donor-Acceptor) Final->ICT

Figure 1: Step-wise synthetic logic transforming the electrophilic scaffold into a photophysically active probe.

Detailed Experimental Protocols

Step 1: C4-Functionalization ( )

Objective: Install the "Drug-Like" pharmacophore. This step determines the biological specificity (e.g., EGFR targeting).

Reagents:

  • Scaffold: 6-Bromo-4-chloroquinazoline (1.0 equiv)

  • Nucleophile: 3-Chloro-4-fluoroaniline (1.1 equiv) — Selected to mimic Gefitinib.

  • Solvent: Isopropanol (iPrOH)

  • Base: No external base required initially (HCl salt precipitates), or use DIPEA (1.5 equiv) to isolate free base.

Protocol:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 6-bromo-4-chloroquinazoline (500 mg, 2.05 mmol) in 15 mL of anhydrous isopropanol.

  • Addition: Add 3-chloro-4-fluoroaniline (328 mg, 2.25 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (85°C) for 3–4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 2:1). The starting material (

      
      ) should disappear, and a lower 
      
      
      
      spot (product) should appear.
  • Precipitation: Cool the reaction to room temperature. The product often precipitates as the hydrochloride salt.

  • Filtration: Filter the solid and wash with cold isopropanol (

    
     mL) and diethyl ether (
    
    
    
    mL).
  • Neutralization (Optional but Recommended for Step 2): Suspend the solid in EtOAc, wash with saturated

    
    , dry over 
    
    
    
    , and concentrate.

Yield Expectation: 85–95% (White/Off-white solid).

Step 2: C6-Extension (Suzuki-Miyaura Coupling)

Objective: Install the fluorogenic "tail" and extend conjugation.

Reagents:

  • Substrate: 6-Bromo-4-substituted-quinazoline (from Step 1) (1.0 equiv)

  • Coupling Partner: 4-Methoxyphenylboronic acid (1.2 equiv) — Donor group for ICT.

  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed).[1][2]

Protocol:

  • Inert Setup: Flame-dry a Schlenk flask and cycle with Argon/Nitrogen (

    
    ).
    
  • Loading: Add the quinazoline intermediate (200 mg, 0.57 mmol), boronic acid (104 mg, 0.68 mmol), and

    
     (33 mg, 0.028 mmol) under Argon flow.
    
  • Solvent Addition: Add degassed 1,4-Dioxane (8 mL) and 2M

    
     (0.6 mL).
    
    • Critical Step: Sparge the mixture with Argon for 10 minutes. Oxygen quenches the Pd-catalyst and reduces fluorescence quantum yield by promoting oxidative byproducts.

  • Reaction: Heat to 90°C for 12 hours. The solution will typically turn from pale yellow to bright fluorescent yellow/green.

  • Workup: Cool to RT. Dilute with EtOAc (30 mL) and wash with water (

    
     mL) and brine.
    
  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient of DCM:MeOH (98:2 to 95:5).

    • Note: Fluorescent fractions can be identified using a handheld UV lamp (365 nm).

Yield Expectation: 60–75% (Bright yellow solid).

Characterization & Validation Data

Photophysical Properties

The synthesized probe exhibits solvatochromism, confirming the ICT mechanism. The emission shifts red as solvent polarity increases, a key feature for sensing micro-environmental polarity changes in protein binding pockets.

Table 1: Photophysical Data of 6-(4-methoxyphenyl)-quinazoline Probe

SolventPolarity Index (

)

(nm)

(nm)
Stokes Shift (nm)Quantum Yield (

)
Toluene0.099345410650.72
DCM0.309352435830.65
DMSO0.4443604651050.48
PBS (pH 7.4)1.0003584801220.15*

*Note: Reduced quantum yield in water is typical for ICT probes due to hydrogen bonding-induced quenching; however, fluorescence is often restored ("Turn-On") upon binding to the hydrophobic kinase pocket.

Structural Validation (NMR)
  • Proton Signal: Look for the disappearance of the characteristic C6-H doublet of the bromo-precursor and the appearance of new aromatic protons from the phenyl ring.

  • Mass Spec: High-Resolution Mass Spectrometry (HRMS) is required to confirm the absence of bromine isotopes (

    
     pattern disappears).
    

Application Protocol: Live-Cell Imaging[3][4][5]

Objective: Visualize EGFR distribution in A549 (Lung Cancer) cells.

  • Seeding: Plate A549 cells in a confocal dish (35 mm) and incubate for 24h.

  • Staining: Treat cells with the synthesized probe (1

    
    M) in DMSO/Media (final DMSO < 0.1%) for 30 minutes at 37°C.
    
  • Washing: Wash cells

    
     with PBS to remove non-specific background.
    
  • Imaging: Use a Confocal Laser Scanning Microscope (CLSM).

    • Excitation: 405 nm (Diode laser).

    • Emission Collection: 450–550 nm.

  • Control: Pre-incubate cells with non-fluorescent Gefitinib (10

    
    M) for 1 hour. Subsequent addition of the probe should result in significantly reduced fluorescence (Competitive Binding Validation).
    

References

  • Synthesis of Quinazoline-Based Probes: Zhang, J., et al. "Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging."[3][4][5][6][7] Journal of the American Chemical Society, 2018.[3] [Link]

  • EGFR Targeting Mechanism: Nematpour, M., et al. "Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives."[8] Iranian Journal of Pharmaceutical Research, 2022.[8] [Link]

  • Solvatochromism & ICT: Ganai, S., et al. "Insights into the Electronic Properties of 6-Substituted Quinolone Derivatives: A Solvatochromic Study."[9] ResearchGate, 2023. [Link]

Sources

Application

The Strategic Application of 6-Bromo-2-(chloromethyl)quinazoline in the Synthesis of Novel Anti-Inflammatory Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical guide on the utilization of 6-Bromo-2-(chloromethyl)quinazoline as a pivotal intermediate in the developmen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the utilization of 6-Bromo-2-(chloromethyl)quinazoline as a pivotal intermediate in the development of novel anti-inflammatory agents. We will explore the synthetic versatility of this building block, detail protocols for the preparation of potent anti-inflammatory compounds, and discuss the underlying pharmacological principles and evaluation methodologies.

Introduction: The Quinazoline Scaffold in Inflammation Research

Quinazoline and its derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry.[1] This scaffold is a common feature in numerous molecules with a wide array of therapeutic applications, including anticancer, antimicrobial, and, notably, anti-inflammatory activities.[1][2] The anti-inflammatory potential of quinazoline-based compounds is often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade, particularly the inhibition of cyclooxygenase (COX) enzymes.[1][3]

The introduction of a bromine atom at the 6-position of the quinazoline ring has been identified as a strategic modification to enhance pharmacological potency.[4] Furthermore, the 2-(chloromethyl) group serves as a highly reactive handle, enabling the facile introduction of diverse functionalities through nucleophilic substitution reactions. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Synthetic Pathways and Core Reactions

The primary utility of 6-Bromo-2-(chloromethyl)quinazoline in the synthesis of anti-inflammatory agents lies in its reactivity towards nucleophiles. The chloromethyl group is an excellent electrophile, readily undergoing substitution reactions with a variety of nucleophilic species, including amines, thiols, and alcohols. This versatility allows for the construction of a diverse library of 2-substituted-6-bromoquinazoline derivatives.

A prevalent and effective strategy involves the reaction of 6-Bromo-2-(chloromethyl)quinazoline with various primary and secondary amines to yield the corresponding 2-(aminomethyl)-6-bromoquinazoline derivatives. These derivatives can then be further modified or directly evaluated for their anti-inflammatory properties.

PART 1: Synthesis of 6-Bromo-2-(substituted aminomethyl)quinazoline Derivatives

This section details a general protocol for the synthesis of a series of 6-bromo-2-(substituted aminomethyl)quinazoline derivatives, which are promising candidates for anti-inflammatory activity.

Experimental Workflow Diagram

G start Start: 6-Bromo-2-(chloromethyl)quinazoline reagents Substituted Amine (R1R2NH) Base (e.g., K2CO3, Et3N) Solvent (e.g., Acetonitrile, DMF) start->reagents reaction Nucleophilic Substitution Reaction (Stir at room temperature or gentle heating) start->reaction reagents->reaction workup Reaction Work-up (Filtration, Extraction) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Pure 6-Bromo-2-(substituted aminomethyl)quinazoline Derivative purification->product characterization Characterization (NMR, IR, Mass Spectrometry) product->characterization

Caption: General workflow for the synthesis of 6-Bromo-2-(substituted aminomethyl)quinazoline derivatives.

Detailed Synthetic Protocol

Materials:

  • 6-Bromo-2-(chloromethyl)quinazoline

  • Substituted primary or secondary amine (e.g., aniline, morpholine, piperidine)

  • Anhydrous potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous acetonitrile or Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 6-Bromo-2-(chloromethyl)quinazoline (1.0 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask, add the substituted amine (1.2 mmol) and anhydrous potassium carbonate (2.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Gentle heating (40-50 °C) may be required for less reactive amines.

  • Work-up: After completion of the reaction (as indicated by TLC), filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then with brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 6-Bromo-2-(substituted aminomethyl)quinazoline derivative.

  • Characterization: Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure.

Causality Behind Experimental Choices:

  • Choice of Base: Anhydrous potassium carbonate or triethylamine is used to neutralize the HCl generated during the reaction, driving the reaction to completion.

  • Choice of Solvent: Acetonitrile and DMF are excellent polar aprotic solvents that can dissolve the reactants and facilitate the SN2 reaction.

  • Purification Method: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity. Recrystallization can be an alternative for solid products.

PART 2: Pharmacological Evaluation of Anti-inflammatory Activity

This section outlines standard in-vitro and in-vivo protocols to assess the anti-inflammatory potential of the synthesized 6-bromo-2-(substituted aminomethyl)quinazoline derivatives.

In-Vitro Anti-inflammatory Assay: Cyclooxygenase (COX) Inhibition Assay

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes (COX-1 and COX-2).[5] An in-vitro assay to determine the inhibitory activity of the synthesized compounds against these enzymes is a crucial step in their evaluation.

Principle:

This assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandins by purified COX-1 and COX-2 enzymes. The amount of prostaglandin produced is quantified, typically using an Enzyme Immunoassay (EIA).[6]

Protocol Overview:

  • Enzyme and Substrate Preparation: Prepare solutions of purified ovine or human COX-1 and COX-2 enzymes and arachidonic acid substrate.

  • Incubation: In a multi-well plate, incubate the enzyme with various concentrations of the test compound or a reference inhibitor (e.g., celecoxib for COX-2, ibuprofen for COX-1) for a short pre-incubation period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined time by adding a suitable acid.

  • Quantification: Quantify the amount of prostaglandin (e.g., PGF2α) produced using a specific EIA kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity).

Data Presentation:

The results of the COX inhibition assay are typically presented in a table summarizing the IC₅₀ values for both COX-1 and COX-2, allowing for the determination of the compound's potency and selectivity.

Compound IDR¹, R² SubstituentsCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Test Compound 1 e.g., Phenyl, HExperimental ValueExperimental ValueCalculated Value
Test Compound 2 e.g., MorpholinylExperimental ValueExperimental ValueCalculated Value
Celecoxib (Ref.) ->1000.05>2000
Ibuprofen (Ref.) -5.222.50.23
In-Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-established animal model for evaluating the acute anti-inflammatory activity of new compounds.[7]

Principle:

Subplantar injection of carrageenan into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Protocol Overview:

  • Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.

  • Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups (different doses of the synthesized compounds). Administer the compounds orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour) following drug administration, inject 0.1 mL of a 1% w/v carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group at each time point.

Data Presentation:

The results are typically presented as the mean increase in paw volume ± SEM and the percentage inhibition of edema.

Treatment GroupDose (mg/kg)Mean Paw Edema (mL) at 3h% Inhibition of Edema at 3h
Control (Vehicle) -Experimental Value-
Indomethacin (Ref.) 10Experimental ValueCalculated Value
Test Compound 1 20Experimental ValueCalculated Value
Test Compound 1 40Experimental ValueCalculated Value

Structure-Activity Relationship (SAR) Insights

The systematic synthesis and evaluation of a library of 6-bromo-2-(substituted aminomethyl)quinazoline derivatives allow for the elucidation of structure-activity relationships. For instance, varying the nature of the amine substituent (aliphatic vs. aromatic, cyclic vs. acyclic, electron-donating vs. electron-withdrawing groups) can provide valuable information on the structural requirements for optimal anti-inflammatory activity. It has been observed in some quinazolinone series that electron-donating groups can enhance anti-inflammatory effects.[8]

Mechanism of Action: Targeting the Inflammatory Cascade

The anti-inflammatory effects of quinazoline derivatives are often mediated through the inhibition of key enzymes in the inflammatory pathway.

Signaling Pathway Diagram

G stimuli Inflammatory Stimuli (e.g., Injury, Pathogens) phospholipids Membrane Phospholipids stimuli->phospholipids pla2 Phospholipase A₂ phospholipids->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgs Prostaglandins (e.g., PGE₂) cox->pgs inflammation Inflammation (Pain, Fever, Swelling) pgs->inflammation quinazoline 6-Bromo-Quinazoline Derivative quinazoline->cox Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) pathway by 6-bromo-quinazoline derivatives.

As depicted, inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX enzymes then convert arachidonic acid into prostaglandins, which are key mediators of inflammation. The synthesized 6-bromo-quinazoline derivatives are hypothesized to exert their anti-inflammatory effects by inhibiting the activity of COX-1 and/or COX-2, thereby reducing the production of prostaglandins and mitigating the inflammatory response.

Conclusion

6-Bromo-2-(chloromethyl)quinazoline is a versatile and valuable starting material for the synthesis of novel anti-inflammatory agents. The protocols and methodologies outlined in this guide provide a framework for the rational design, synthesis, and pharmacological evaluation of new quinazoline-based drug candidates. The ability to systematically modify the 2-position of the quinazoline core allows for a detailed exploration of structure-activity relationships, paving the way for the discovery of more potent and selective anti-inflammatory drugs.

References

  • Murti, Y., et al. (2011). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)
  • Al-Ghorbani, M., et al. (2016). DESIGN, SYNTHESIS AND COX1/2 INHIBITORY ACTIVITY OF NEW QUINAZOLINE-5-ONE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Rajveer, C. H., et al. (2010). Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities.
  • Rajveer, C. H., et al. (2010). SYNTHESIS OF 6-BROMO-OXO QUINAZOLINE DERIVATIVES AND THEIR HARAMCOLOGICAL ACTIVITIES. SciSpace.
  • Osarodion, O. P. (2025). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one. SCIREA Journal of Clinical Medicine.
  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Medires Publishing.
  • Zayed, M. F., et al. (2022).
  • Kumar, A., et al. (2011). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Hindawi.
  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). Journal of Clinical Case Reports and Trials.
  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Journal of Clinical Case Reports and Trials.
  • Al-Ostath, A., et al. (2025). Novel Approach of Quinazoline Scaffold as Anti- inflammatory Agents: Design, Synthesis, Pharmacological Evaluation, and Molecula. Letters in Applied NanoBioScience.
  • Al-Suhaimi, E. A., et al. (2022).
  • Abbas, S. Y., et al. (2022). Structure -activity relationship of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines.
  • Samelyuk, Y., & Kaplaushenko, A. (2022). Carboxyl-containing quinazolines and related heterocycles as carriers of anti-inflammatory activity. Zaporozhye Medical Journal.
  • Kumar, S., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
  • Kumar, S., et al. (2024). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7-Dimethoxy Quinazoline Derivatives.
  • Bahekar, S. S., & Shinde, D. B. (2003). Synthesis and anti-inflammatory activity of some [2-amino-6-(4-substituted aryl)-4-(4-substituted phenyl)
  • Benkendorff, K., et al. (2017).
  • Al-Ghorbani, M., et al. (2016). DESIGN, SYNTHESIS AND COX1/2 INHIBITORY ACTIVITY OF NEW QUINAZOLINE-5-ONE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Emami, S., et al. (2024).

Sources

Method

one-pot synthesis methodologies involving 6-Bromo-2-(chloromethyl)quinazoline

Application Note: One-Pot Synthesis Methodologies Involving 6-Bromo-2-(chloromethyl)quinazoline Executive Summary This application note details advanced "one-pot" and telescoped synthesis protocols for 6-Bromo-2-(chlorom...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: One-Pot Synthesis Methodologies Involving 6-Bromo-2-(chloromethyl)quinazoline

Executive Summary

This application note details advanced "one-pot" and telescoped synthesis protocols for 6-Bromo-2-(chloromethyl)quinazoline (6-Br-2-CMQ) and its derivatives. This scaffold is a "trichotomous" electrophile, offering three distinct sites for orthogonal functionalization: the C2-chloromethyl group (susceptible to


), the C6-bromide  (aryl halide for Pd-catalyzed coupling), and the C4-position  (susceptible to 

when activated as a chloride or lactam).

The protocols below prioritize operational efficiency, yield maximization, and the reduction of intermediate isolation steps ("telescoping"). These methodologies are critical for the rapid generation of Kinase Inhibitor libraries (e.g., EGFR, HER2 targets) and Linagliptin analogs.

Chemical Profile & Reactivity Map

The utility of 6-Br-2-CMQ lies in its differential reactivity. A successful one-pot strategy must respect the order of reactivity to prevent chemoselectivity errors (e.g., polymerizations or off-target substitutions).

Reactivity Hierarchy (Most to Least Reactive):

  • C4-Cl (if present): Highly electrophilic; reacts rapidly with anilines/amines at 0–25°C via

    
    .
    
  • C2-Chloromethyl (

    
    ):  Moderate electrophile; reacts with thiols/amines at 25–60°C via 
    
    
    
    . Prone to hydrolysis in strong aqueous base.
  • C6-Bromide (Ar-Br): Inert to nucleophiles; requires Pd-catalysis (Suzuki/Buchwald) at >80°C.

Graphviz Diagram: The Reactivity Triad

ReactivityMap Scaffold 6-Bromo-2-(chloromethyl) quinazoline Core C4 C4-Position (Cl / Lactam) Scaffold->C4 C2 C2-Chloromethyl (-CH2Cl) Scaffold->C2 C6 C6-Bromide (-Br) Scaffold->C6 SNAr SNAr Substitution (Anilines, Amines) Fastest (0-25°C) C4->SNAr SN2 SN2 Displacement (Thiols, Amines) Moderate (RT-60°C) C2->SN2 Suzuki Pd-Catalyzed Coupling (Boronic Acids) Slowest (>80°C) C6->Suzuki

Caption: Orthogonal reactivity profile of the 6-Br-2-CMQ scaffold allowing sequential one-pot functionalization.

Protocol A: One-Pot "Genesis" Synthesis

Objective: Synthesis of the core 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one from 5-bromoanthranilic acid. Mechanism: Cyclocondensation. Scale: 10 mmol basis.

This protocol avoids the isolation of the unstable N-chloroacetyl intermediate, proceeding directly to the cyclized quinazolinone.

Reagents & Materials
  • 5-Bromoanthranilic acid (2.16 g, 10 mmol)

  • Chloroacetonitrile (1.5 eq, 1.13 g) or Chloroacetyl chloride (caution: more aggressive)

  • Reagent:

    
     (Phosphorus trichloride) or 
    
    
    
    (Phosphorus oxychloride)
  • Solvent: 1,4-Dioxane or Toluene

  • Base: Triethylamine (

    
    )
    
Step-by-Step Methodology
  • Activation: In a dry round-bottom flask under

    
    , suspend 5-bromoanthranilic acid (10 mmol) in 1,4-Dioxane (30 mL).
    
  • Addition: Cool to 0°C. Add chloroacetonitrile (15 mmol) dropwise.

  • Cyclization Promoter: Carefully add

    
     (10 mmol) dropwise. Note: Exothermic reaction.
    
  • Reflux: Heat the mixture to reflux (100°C) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LCMS.

    • Checkpoint: Disappearance of anthranilic acid peak.

  • Quench & Workup (Telescoped):

    • Cool to room temperature.

    • Pour the mixture into ice-water (100 mL).

    • Filtration: The product precipitates as a white/off-white solid. Filter and wash with cold water.

    • Drying: Dry in a vacuum oven at 50°C.

  • Yield Expectation: 75–85%.

Critical Process Parameter (CPP): Moisture control is vital during the


 addition to prevent hydrolysis of the activating agent.

Protocol B: Telescoped Functionalization (SNAr + SN2)

Objective: Conversion of 6-bromo-2-(chloromethyl)-4-chloroquinazoline (generated in situ) into a 2,4-disubstituted derivative without isolation. Application: Synthesis of dual-action kinase inhibitors.

Reaction Scheme
  • Activation: Quinazolinone

    
     4-Chloro-quinazoline
    
  • Step 1 (

    
    ):  4-Cl + Aniline 
    
    
    
    4-Anilino-derivative
  • Step 2 (

    
    ):  2-
    
    
    
    + Secondary Amine
    
    
    Final Product
Step-by-Step Methodology
  • Chlorination (In Situ):

    • Suspend 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one (1.0 eq) in Toluene.

    • Add

      
       (3.0 eq) and a catalytic drop of DMF. Reflux for 2 hours until the solution clears.
      
    • Evaporation: Remove excess

      
       and solvent under reduced pressure (azeotrope with toluene twice). Do not expose the residue to humid air.
      
  • Solvation: Redissolve the residue (crude 4-Cl intermediate) in anhydrous THF or DMF (10 mL/g).

  • Step 1: C4-Substitution (

    
    ): 
    
    • Cool to 0°C.

    • Add the desired Aniline (e.g., 3-chloro-4-fluoroaniline) (1.0 eq) and DIPEA (1.2 eq).

    • Stir at 0°C

      
       RT for 1 hour.
      
    • QC Check: LCMS should show complete conversion to the 4-amino-2-chloromethyl intermediate. The 2-CH2Cl group remains intact at this temperature.

  • Step 2: C2-Substitution (

    
    ): 
    
    • To the same reaction vessel, add the second nucleophile (e.g., N-methylpiperazine, Morpholine) (2.0 eq).

    • Heat to 50–60°C for 2–4 hours.

    • Note: Excess amine acts as the base and nucleophile.

  • Workup:

    • Dilute with EtOAc, wash with water and brine. Dry over

      
      .[1]
      

Graphviz Diagram: Telescoped Workflow

TelescopedSynthesis Start Start: Quinazolinone Core Activation Activation (SOCl2 / Reflux) Start->Activation Intermediate1 Intermediate: 4-Chloro-2-(chloromethyl)... Activation->Intermediate1 Step1 Step 1: Add Aniline (0°C, 1h) Intermediate1->Step1 Intermediate2 Intermediate: 4-Anilino-2-(chloromethyl)... Step1->Intermediate2 Step2 Step 2: Add 2° Amine (50°C, 3h) Intermediate2->Step2 Final Final Product: 2,4-Disubstituted-6-Bromo... Step2->Final

Caption: Sequential one-pot functionalization of the C4 and C2 positions.

Troubleshooting & Critical Parameters

ParameterIssueMitigation Strategy
Solvent Quality Hydrolysis of -CH2ClUse anhydrous solvents (DMF, THF, Dioxane) stored over molecular sieves.
Temperature C2 vs C4 SelectivityKeep Step 1 (C4 substitution) below 20°C. C4-Cl is significantly more reactive than C2-CH2Cl.
Base Choice PolymerizationAvoid strong inorganic bases (NaOH/KOH) in the presence of -CH2Cl to prevent self-alkylation. Use DIPEA or TEA.
Suzuki Coupling Pd Catalyst PoisoningIf performing Suzuki coupling after Step 2, ensure all sulfur/thiol reagents (if used) are removed, or use high catalyst loading.

References

  • Zhang, Y., et al. (2010). "A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents." Molecules, 15(12), 9473-9485.[2] Link

  • BenchChem. (2025).[3] "Application Notes: One-Pot Synthesis of 6,8-Dibromoquinazoline Derivatives." BenchChem Technical Library. Link

  • Himmelsbach, F., et al. (2008). "Process for preparing 2-(chloromethyl)-4-methyl-quinazoline." U.S. Patent No.[1] 7,407,955. Link

  • Alagarsamy, V., et al. (2018).[4] "Synthesis and pharmacological investigation of some novel quinazoline derivatives." F1000Research, 7. Link

Disclaimer: The protocols described involve hazardous chemicals, including vesicants (chloroacetyl derivatives) and lachrymators. All procedures must be performed in a properly functioning fume hood with appropriate PPE.

Sources

Application

Application Note: Precision Engineering of Bioactive Compounds from 6-Bromo-2-(chloromethyl)quinazoline

Executive Summary & Strategic Analysis The scaffold 6-Bromo-2-(chloromethyl)quinazoline represents a "dual-electrophile" platform offering orthogonal reactivity profiles. Unlike standard quinazolines, this molecule allow...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The scaffold 6-Bromo-2-(chloromethyl)quinazoline represents a "dual-electrophile" platform offering orthogonal reactivity profiles. Unlike standard quinazolines, this molecule allows for the independent and sequential introduction of pharmacophores at two distinct vectors:

  • The C2-Chloromethyl "Linker" (sp³): A highly reactive alkyl halide susceptible to SN2 substitution under mild conditions. This site is ideal for attaching solubility-enhancing groups (e.g., morpholine, piperazine) or flexible tethers.

  • The C6-Bromo "Warhead" (sp²): An aryl halide requiring metal catalysis (Suzuki, Sonogashira, Buchwald-Hartwig) for functionalization. This site typically engages the hydrophobic pocket of target proteins (e.g., kinases).

Strategic Warning: The primary challenge with this scaffold is the chemoselectivity of the chloromethyl group. It is a potent alkylating agent (vesicant) and is prone to hydrolysis or polymerization if exposed to harsh basic conditions at elevated temperatures before functionalization. Therefore, the sequence of events is critical.

Synthetic Workflow & Decision Logic

The following decision tree illustrates the optimal synthetic pathways based on the desired final compound architecture.

SyntheticWorkflow Start 6-Bromo-2-(chloromethyl) quinazoline Step1_SN2 Step 1: C2-Functionalization (S_N2 Substitution) Start->Step1_SN2 Preferred Route (Protects Alkyl Halide) Step1_Suzuki Step 1: C6-Functionalization (Anhydrous Suzuki) Start->Step1_Suzuki Only if C2-R is Pd-poisoning Inter_A Intermediate A: 6-Bromo-2-(R-methyl)quinazoline Step1_SN2->Inter_A Step2_Suzuki Step 2: C6-Cross Coupling (Suzuki/Buchwald) Inter_A->Step2_Suzuki Pd(dppf)Cl2, Heat Final_A Target A: Bioactive Quinazoline Step2_Suzuki->Final_A Inter_B Intermediate B: 6-Aryl-2-(chloromethyl)quinazoline Step1_Suzuki->Inter_B Step2_SN2 Step 2: C2-Functionalization (Mild S_N2) Inter_B->Step2_SN2 Step2_SN2->Final_A

Figure 1: Divergent synthetic workflow. Path A is recommended for 90% of applications to prevent hydrolysis of the chloromethyl group during the heating required for cross-coupling.

Detailed Experimental Protocols

Protocol A: C2-Diversification via Nucleophilic Substitution (SN2)

Objective: To install a solubilizing group or linker at the C2 position while preserving the C6-bromide.

Rationale: The chloromethyl group is highly electrophilic. Using a mild base (K₂CO₃) in a polar aprotic solvent (MeCN or DMF) at room temperature minimizes the risk of bis-alkylation or elimination.

Materials:

  • 6-Bromo-2-(chloromethyl)quinazoline (1.0 equiv)

  • Nucleophile (e.g., Morpholine, N-methylpiperazine, Thiophenol) (1.1 – 1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Acetonitrile (MeCN), HPLC grade (0.1 M concentration)

Procedure:

  • Setup: Charge a round-bottom flask with 6-Bromo-2-(chloromethyl)quinazoline and anhydrous K₂CO₃. Purge with N₂.

  • Addition: Add MeCN followed by the dropwise addition of the nucleophile (amine/thiol) at 0°C.

    • Critical Control: If using a volatile amine, add in slight excess. If using a thiol, ensure strict O₂ exclusion to prevent disulfide formation.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). The starting material (Rf ~0.6) should disappear, replaced by a more polar spot.

  • Workup: Dilute with water and extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂).

    • Note: Amines often streak; add 1% Et₃N to the eluent.

Protocol B: C6-Functionalization via Suzuki-Miyaura Coupling

Objective: To extend the aromatic core at C6, targeting the hydrophobic region of the biological target.

Rationale: The quinazoline ring is electron-deficient, making the C6-Br bond susceptible to oxidative addition. Pd(dppf)Cl₂ is the catalyst of choice due to its high stability and resistance to poisoning by nitrogen heterocycles.

Materials:

  • Intermediate A (from Protocol A) (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3–5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio), degassed.

Procedure:

  • Degassing: In a microwave vial or pressure tube, combine Intermediate A, boronic acid, and base. Suspend in the solvent mixture. Sparge with Argon for 10 minutes.

    • Why: O₂ removal is critical to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ quickly and seal the vessel under Argon.

  • Reaction: Heat to 80–90°C for 4–12 hours.

    • Validation: LC-MS should show the product mass [M+H]+. If conversion is slow, add 1 mol% additional catalyst.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Wash filtrate with water/brine.

  • Purification: Flash chromatography or Preparative HPLC.

Advanced Scaffold Engineering: The C4-H Challenge

The starting material, 6-Bromo-2-(chloromethyl)quinazoline, possesses a hydrogen at the C4 position. However, many bioactive quinazolines (e.g., EGFR inhibitors like Gefitinib) require an amino group at C4.

Route to C4-Functionalization: If your target requires a substituent at C4, you must activate this position.

  • Oxidation: Treat the parent quinazoline with KMnO₄ (mild) or Peracetic acid to generate the Quinazolin-4(3H)-one .

  • Chlorination: Reflux with POCl₃ to generate 4-Chloro-6-bromo-2-(chloromethyl)quinazoline .

  • SNAr: Perform Nucleophilic Aromatic Substitution at C4 before C2, as C4-Cl is significantly more reactive than C2-CH₂Cl in SNAr contexts, though C2-CH₂Cl is highly reactive in SN2.

    • Note: This is a complex pathway. For most libraries derived directly from the title compound, researchers focus on C2/C6 diversity on the C4-H core, which has proven antifungal and anti-parasitic activity [1].

Biological Applications & Pharmacophore Mapping

The resulting library targets specific biological pathways based on the substituents chosen.

SAR_Logic Core Quinazoline Core C2_Node C2-Position (Solubility/PK) Core->C2_Node C6_Node C6-Position (Potency/Selectivity) Core->C6_Node Morpholine Morpholine: Improved Solubility C2_Node->Morpholine Thiol Thioethers: Metabolic Stability C2_Node->Thiol Aryl 3-Cl-4-F-Phenyl: EGFR Kinase Pocket C6_Node->Aryl Heteroaryl Pyridine/Indole: H-Bond Acceptors C6_Node->Heteroaryl

Figure 2: Structure-Activity Relationship (SAR) map. The C2 position modulates physicochemical properties (LogP, Solubility), while the C6 position dictates target affinity.

Safety & Handling (Critical)

  • Vesicant Hazard: 2-(chloromethyl)quinazolines are potent alkylating agents. They can cause severe skin burns and permanent eye damage.

    • Protocol: Double-glove (Nitrile) and work exclusively in a fume hood.

    • Neutralization: Quench glassware and spills with 10% aqueous ammonia or dilute NaOH to destroy the alkyl chloride before cleaning.

  • Instability: The chloromethyl group hydrolyzes to the hydroxymethyl derivative in moist air. Store the starting material under Argon at 4°C.

References

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NCBI. Available at: [Link]

  • Suzuki Coupling - Reaction Mechanism and Conditions. Organic Chemistry Portal. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Insights into 4-Aminoquinazoline Synthesis. PMC - NCBI. Available at: [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives. Molecules. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

common side reactions in the synthesis of 6-Bromo-2-(chloromethyl)quinazoline

[1][2][3] Executive Summary The synthesis of 6-Bromo-2-(chloromethyl)quinazoline is a critical gateway to 4-anilinoquinazoline kinase inhibitors (e.g., Lapatinib, Gefitinib analogs).[1][2][3] However, the installation an...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

The synthesis of 6-Bromo-2-(chloromethyl)quinazoline is a critical gateway to 4-anilinoquinazoline kinase inhibitors (e.g., Lapatinib, Gefitinib analogs).[1][2][3] However, the installation and maintenance of the reactive 2-chloromethyl motif presents a paradox: it must be electrophilic enough for subsequent substitutions but stable enough to survive the synthesis.[3]

This guide addresses the two primary synthetic routes:

  • Radical Halogenation: Functionalization of 6-bromo-2-methylquinazoline.

  • De Novo Cyclization: Condensation of 2-amino-5-bromobenzamide with chloroacetyl derivatives.[1][2]

Part 1: Radical Halogenation (The "Direct" Route)[3]

Context: You are converting 6-bromo-2-methylquinazoline to the chloromethyl derivative using N-chlorosuccinimide (NCS) or similar radical sources.

Q1: I am observing significant formation of the gem-dichloro impurity. How do I control this?

Diagnosis: Over-chlorination is a kinetic issue driven by the enhanced acidity of the benzylic protons after the first halogenation, or simply local excesses of reagent.[3]

Technical Insight: The introduction of the first chlorine atom exerts an electron-withdrawing inductive effect (-I), which theoretically deactivates the remaining methyl protons toward radical abstraction.[3] However, in radical manifolds, the stability of the resulting radical intermediate often dictates selectivity.[3] If the reaction temperature is too high or the addition of the radical initiator is too rapid, selectivity drops.[3]

Troubleshooting Protocol:

  • Stoichiometry Control: Reduce NCS equivalents from 1.1-1.2 eq to 0.95-1.0 eq . It is chemically superior to leave 5-10% unreacted starting material (separable by chromatography) than to generate inseparable dichloro-species.[1][2]

  • Initiator Dosing: Do not add Benzoyl Peroxide (BPO) or AIBN in one portion.[1][2] Add it in 4 portions over 2 hours to keep the instantaneous radical concentration low.

  • Temperature Modulation: If refluxing in CCl4 (77°C) or Acetonitrile (82°C), lower the bath temperature by 5-10°C. Radical propagation often requires less energy than initiation.[1][2]

Q2: The reaction stalls at 50% conversion despite excess NCS. Why?

Diagnosis: This is typically due to "Radical Quenching" or "Reagent Degradation."[1][2]

Root Causes & Fixes:

  • Oxygen Inhibition: Radical chains are efficiently terminated by molecular oxygen.[1][2]

    • Fix: Degas the solvent vigorously (sparge with Argon for 20 mins) before adding the initiator. Run under a positive pressure of inert gas.[1][2]

  • Impure NCS: Old NCS degrades to succinimide and Cl2/HCl.[1][2] The HCl can protonate the quinazoline nitrogen, deactivating the ring and altering solubility.[3]

    • Fix: Recrystallize NCS from benzene/acetic acid or wash with water and dry under vacuum before use.[1][2] Fresh NCS should be white, not yellow.

Part 2: De Novo Cyclization (The "Stable" Route)

Context: You are reacting 2-amino-5-bromobenzamide (or nitrile) with chloroacetyl chloride to form the ring.

Q3: I obtained a product with the correct mass, but it is not cyclized (Linear Intermediate).

Diagnosis: You have formed the N-(2-carbamoyl-4-bromophenyl)-2-chloroacetamide but failed to effect the dehydrative ring closure.

Technical Insight: The reaction with chloroacetyl chloride is biphasic in nature.[1][2] The initial acylation is fast, but the ring closure (attacking the amide nitrogen onto the carbonyl) requires thermal or acid/base driving force.[3]

Corrective Workflow:

  • Two-Step One-Pot:

    • Step A: Acylation in THF/DCM at 0°C.

    • Step B: Add a dehydrating agent.[1][2] Phosphorus Oxychloride (POCl3) is standard, but for the sensitive chloromethyl group, Thionyl Chloride (SOCl2) or simple Glacial Acetic Acid reflux is gentler.[2][3]

  • Verification: Check IR. The linear amide shows a carbonyl stretch ~1650-1670 cm⁻¹.[1] The cyclized quinazolinone (if making the 4-oxo species) shows a distinct shift and loss of one NH signal.[1]

Q4: My yield is low, and I see a "dimer" in the LC-MS (M+ ~ 540-550).

Diagnosis: Self-Alkylation (Quaternization).[1][2] The 2-chloromethyl group is a potent alkylating agent, and the quinazoline N1/N3 nitrogens are nucleophiles.[3]

Mechanism: One molecule of product attacks the chloromethyl group of another, forming an insoluble quaternary ammonium salt.[3] This is concentration-dependent.

Prevention Strategy:

  • Dilution: Run the reaction at 0.05 M to 0.1 M . High concentrations favor intermolecular attack.[1][2]

  • Base Choice: Avoid strong soluble bases that deprotonate the amide/amine too aggressively.[1][2] Use inorganic bases like K2CO3 suspended in a solvent where the inorganic salt is insoluble, acting as a heterogeneous buffer.[3]

Part 3: Stability & Workup (Critical)

Q5: During aqueous workup, the product purity drops. Is it hydrolyzing?

Diagnosis: Yes. The 2-chloromethyl group is highly susceptible to hydrolysis, converting to the 2-(hydroxymethyl) derivative (Alcohol impurity).[2][3]

The "Hydrolysis Trap": Quinazolines are basic.[1][2] If you wash an acidic reaction mixture (like a POCl3 cyclization) with water, the local heat of neutralization + water + acidic pH accelerates S_N1 hydrolysis of the benzylic chloride.[3]

Optimized Workup Protocol:

  • Avoid Water if Possible: If the solvent is volatile (DCM/THF), remove it in vacuo and triturate the residue with dry ether/heptane to remove impurities.[2]

  • Cold & Fast: If washing is necessary, use ice-cold saturated NaHCO3 .[1][2][3] Keep contact time under 5 minutes.

  • Drying: Dry immediately over MgSO4. Do not leave the organic phase sitting over the drying agent for hours (surface moisture on salts can promote hydrolysis).

Visual Reference Guide

Figure 1: Reaction Pathways & Failure Modes

ReactionPathways Start_Radical 6-Bromo-2-methylquinazoline Target 6-Bromo-2-(chloromethyl)quinazoline Start_Radical->Target NCS, Initiator (Ideal) Dichloro Gem-Dichloro Impurity (Over-chlorination) Start_Radical->Dichloro Excess NCS High Temp Start_Cyclic 2-Amino-5-bromobenzamide Linear_Amide Linear Chloroacetamide (Incomplete Cyclization) Start_Cyclic->Linear_Amide Cl-CH2-COCl THF, 0°C Alcohol Hydroxymethyl Impurity (Hydrolysis) Target->Alcohol Aq. Workup Heat/Acid Dimer Quaternary Ammonium Dimer (Self-Alkylation) Target->Dimer High Conc. Long Storage Linear_Amide->Target Dehydration (POCl3 or AcOH)

Caption: Mechanistic flow of synthesis routes (Blue) vs. common competing side reactions (Red).

Summary of Impurity Profiles

Impurity TypeStructure / DescriptionCausePrevention
Hydroxymethyl -CH₂OH at C2Hydrolysis during aqueous workup or wet solvents.[1][2][3]Use anhydrous solvents; avoid aqueous washes; store in desiccator.[1][2]
Gem-Dichloro -CHCl₂ at C2Radical over-chlorination.[1][2]Limit NCS to 0.95 eq; add initiator slowly; lower temp.
Linear Amide Open ring amideIncomplete cyclization.[1][2]Ensure sufficient activation (POCl3/SOCl2) and heat for ring closure.[1][2]
Dimer Quaternary Ammonium SaltNucleophilic attack of quinazoline N on -CH₂Cl.[1][2]Dilute reaction (<0.1 M); avoid storing in solution.[1][2]
Succinimide Co-product of NCSInefficient removal.[1][2]Wash with cold water (quickly) or triturate with ether (Succinimide is insoluble in ether).[1][2]

References

  • Synthesis of 2-chloromethyl-4(3H)-quinazolinones: Zhang, Y., et al.[1][2][3][4][5][6] "A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents." Molecules, 2010, 15(12), 9473-9485.[2][3]

  • Radical Halogenation Mechanisms (NCS): BenchChem Technical Guides. "N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions."[1][2]

  • Quinazoline Stability & Hydrolysis: Kalia, J., Raines, R.T.[2][3] "Hydrolytic stability of hydrazones and oximes."[1][2] Angewandte Chemie International Edition, 2008, 47(39), 7523–7526.[2][3] (Provides mechanistic context for C=N bond hydrolysis in heterocycles).

  • Side Reactions in Quinazoline Synthesis: Lombardo, M.E., et al.[2][3] "Synthesis, 2D-QSAR Studies and Biological Evaluation of Quinazoline Derivatives." Medicinal Chemistry, 2019, 15, 265-276.[2][3][7] (Discusses alkylation side reactions).

Sources

Optimization

optimization of reaction conditions for nucleophilic substitution on 6-Bromo-2-(chloromethyl)quinazoline

Technical Support Center: 6-Bromo-2-(chloromethyl)quinazoline Chemistry Ticket ID: #QZN-6Br-CM-OPT Subject: Optimization of Nucleophilic Substitution ( ) Conditions Agent: Senior Application Scientist, Chemical Process R...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Bromo-2-(chloromethyl)quinazoline Chemistry

Ticket ID: #QZN-6Br-CM-OPT Subject: Optimization of Nucleophilic Substitution (


) Conditions
Agent:  Senior Application Scientist, Chemical Process R&D

Executive Summary & Reactivity Profile

The Molecule: 6-Bromo-2-(chloromethyl)quinazoline is a bifunctional scaffold. It contains two distinct electrophilic sites with vastly different reactivity profiles. Understanding this dichotomy is the key to successful functionalization.

  • Site A (Primary Reactivity): The 2-(chloromethyl) group.[1] This is a heteroaryl-methyl halide. It is highly activated for

    
     reactions due to the electron-withdrawing nature of the quinazoline ring (specifically the N1 and N3 nitrogens), which pulls electron density from the methylene carbon.
    
  • Site B (Latent Reactivity): The 6-bromo group.[2][3][4][5] This is an aryl bromide. It is inert to standard nucleophilic substitution conditions (up to ~100°C) but serves as a handle for subsequent Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Critical Distinction (User Alert): Do NOT confuse this substrate with 2-chloroquinazoline.

  • 2-Chloroquinazoline reacts via Nucleophilic Aromatic Substitution (

    
    ).
    
  • 2-(Chloromethyl)quinazoline reacts via Bimolecular Nucleophilic Substitution (

    
    ).
    
  • Implication: You do not need high heat or strong forcing conditions. Mild basic conditions are sufficient. Excessive heat will cause decomposition.

Mechanistic Workflow & Decision Tree

The following diagram illustrates the decision logic for selecting reaction conditions based on your nucleophile type.

ReactionLogic Start Select Nucleophile Amine Amine (1° or 2°) Start->Amine Thiol Thiol / Thiophenol Start->Thiol Alcohol Alcohol / Phenol Start->Alcohol AmineCond Solvent: MeCN or DMF Base: K2CO3 or DIPEA Temp: 0°C to RT Amine->AmineCond ThiolCond Solvent: DMF or THF Base: K2CO3 or Cs2CO3 Temp: 0°C Thiol->ThiolCond AlcCond Solvent: DMF or THF Base: NaH (Strong) Temp: 0°C to RT Alcohol->AlcCond AmineRisk Risk: Bis-alkylation AmineCond->AmineRisk AmineFix Fix: Slow addition of substrate to excess amine AmineRisk->AmineFix ThiolRisk Risk: Disulfide formation ThiolCond->ThiolRisk ThiolFix Fix: Degas solvents (N2/Ar) ThiolRisk->ThiolFix AlcRisk Risk: Hydrolysis to -OH AlcCond->AlcRisk AlcFix Fix: Strictly anhydrous AlcRisk->AlcFix

Caption: Decision tree for optimizing reaction conditions based on nucleophile class. Colors indicate process flow (Blue), Warnings (Red), and Solutions (Green).

Optimization of Reaction Variables

A. Solvent Selection

The solubility of the 6-bromoquinazoline core is the primary constraint. | Solvent | Solubility Rating | Reaction Rate (


) | Recommendation |
| :--- | :--- | :--- | :--- |
| DMF / DMAc  | High | Fast (Polar Aprotic) | Primary Choice.  Best for thiols and poorly soluble amines. |
| Acetonitrile (MeCN)  | Moderate | Moderate | Secondary Choice.  Easier workup (evaporation) than DMF. Good for amines. |
| THF  | Moderate | Slow | Use only if nucleophile requires it (e.g., alkoxides). |
| Alcohols (MeOH/EtOH)  | Low | Slow | AVOID.  Competitive solvolysis (formation of ether byproduct) and poor solubility. |
B. Base Selection
  • Inorganic Carbonates (

    
    , 
    
    
    
    ):
    The gold standard.
    
    
    is recommended for less reactive nucleophiles (phenols) due to the "Cesium Effect" (increased solubility and "naked" anion reactivity).
  • Organic Bases (DIPEA, TEA): Suitable for aliphatic amines. Ensure the base is non-nucleophilic to avoid quaternary ammonium salt formation.

  • Hydrides (NaH): Required for alcohols to form the alkoxide in situ.

C. Temperature Control
  • Standard:

    
     (Room Temperature).
    
  • Maximum: Do not exceed

    
    . Higher temperatures increase the risk of:
    
    • Displacement of the 6-bromo group (rare, but possible with strong nucleophiles).

    • Decomposition of the methylene bridge.

Troubleshooting Guide (FAQ)

Q1: I see a new spot on TLC just below my product, and the mass is M-Cl+OH (Hydrolysis).

  • Cause: The chloromethyl group is moisture sensitive. Trace water in DMF or MeCN will convert the chloride to the alcohol (hydroxymethyl).

  • Solution:

    • Use anhydrous solvents (SureSeal™ or molecular sieve dried).

    • Add the base after drying the reaction vessel.

    • Keep the reaction under Nitrogen/Argon atmosphere.

Q2: The reaction is stalling at 60% conversion.

  • Cause: Chloride inhibition or low nucleophilicity.

  • Solution: Add a catalytic amount of Sodium Iodide (NaI) or TBAI (10 mol%). This generates the iodomethyl intermediate in situ (Finkelstein reaction), which is a much better leaving group than chloride (

    
    ).
    

Q3: My amine nucleophile is producing a dimer (two quinazoline rings attached to one amine).

  • Cause: The product (secondary amine) is still nucleophilic and reacts with another molecule of starting material.

  • Solution:

    • Use a large excess of the amine (2.0 - 3.0 equivalents).

    • Reverse Addition: Add the 6-bromo-2-(chloromethyl)quinazoline solution dropwise to the amine solution. This ensures the amine is always in excess relative to the alkylating agent.

Q4: The starting material won't dissolve in MeCN.

  • Solution: Switch to DMF. If DMF is difficult to remove, use a co-solvent system (DCM/DMF 4:1) or perform an aqueous workup to wash away the DMF (LiCl wash recommended).

Standard Operating Procedure (SOP)

Protocol: Nucleophilic Substitution with a Secondary Amine (e.g., Morpholine)

  • Preparation:

    • Dry a 25 mL round-bottom flask and purge with

      
      .
      
    • Weigh 6-Bromo-2-(chloromethyl)quinazoline (1.0 eq).

    • Weigh

      
        (2.0 eq) or measure DIPEA  (2.5 eq).
      
    • Measure Amine (1.2 eq).

  • Execution:

    • Dissolve the amine in anhydrous MeCN (or DMF) [Concentration ~0.1 M].

    • Add the base to the amine solution.

    • Cool the mixture to

      
       (ice bath).
      
    • Add the quinazoline chloride slowly (solid or solution) to the stirring amine mixture.

    • Allow to warm to Room Temperature (

      
      ).
      
  • Monitoring:

    • Check TLC after 1 hour.

    • Checkpoint: If SM remains, add NaI (0.1 eq) and stir for 2 more hours.

  • Workup:

    • For MeCN: Concentrate in vacuo. Resuspend in EtOAc, wash with water x2, Brine x1. Dry over

      
      .
      
    • For DMF: Pour into ice water. If solid precipitates, filter and wash with water. If oil forms, extract with EtOAc/LiCl wash.

References

  • General Reactivity of 2-Chloromethylquinazolines: Mechanistic Context: The reactivity of heteroaryl-methyl halides is well-documented to exceed that of benzyl halides due to the electron-deficiency of the heterocycle. Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Chapter on Quinazolines).
  • Finkelstein Catalysis in Heterocyclic Synthesis

    • Protocol Standard: The use of NaI/TBAI to accelerate alkylation of amines with chloromethyl heterocycles.
    • Source: Pace, V., et al. (2014). "Finkelstein Reaction: From the Classical to the Modern Era." Current Organic Chemistry.

  • Quinazoline Scaffold Synthesis (Analogous Conditions)

    • Context: Synthesis of EGFR inhibitors often involves substitution at the 2-position or 4-position. While 4-position is , 2-chloromethyl/2-bromomethyl analogs follow the protocols described above.
    • Source: Kabri, Y., et al. (2015). "Recent developments in the synthesis of quinazoline derivatives." European Journal of Medicinal Chemistry.

  • Solubility & Stability Data

    • Data: 6-Bromo-2-chloroquinazoline derivatives are lipophilic and prone to hydrolysis in aqueous base.
    • Source: PubChem Compound Summary for 6-Bromo-2-chloroquinazoline (Analogous core).

Sources

Troubleshooting

troubleshooting low yields in the preparation of 6-bromo-quinazoline analogs

The following technical guide is structured as a Tier-3 Support resource for medicinal chemists and process scientists. It prioritizes the "Why" and "How" of failure modes in the 6-bromo-quinazoline scaffold synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support resource for medicinal chemists and process scientists. It prioritizes the "Why" and "How" of failure modes in the 6-bromo-quinazoline scaffold synthesis.

Subject: Optimization of Yields in 6-Bromo-Quinazoline Analog Preparation Ticket Type: Advanced Synthetic Troubleshooting Responder: Senior Application Scientist, Process Chemistry Division

Executive Summary

The 6-bromo-quinazoline scaffold is a privileged structure in kinase inhibitor discovery (e.g., EGFR, VEGFR inhibitors). However, its preparation is frequently plagued by "phantom yield loss" —where intermediates degrade during workup—and incomplete cyclization due to the electron-withdrawing nature of the bromine substituent.

This guide isolates the three critical failure points in the standard synthetic workflow:

  • Cyclization Efficiency: Incomplete ring closure of 5-bromoanthranilic acid.

  • The "Chlorine Trap": Hydrolytic instability of the 4-chloro-6-bromoquinazoline intermediate.

  • Nucleophilic Substitution (SNAr): Competitive hydrolysis vs. amination.

Part 1: Diagnostic Workflow

Before altering variables, identify where the mass balance is lost. Use this logic tree to diagnose the root cause.

TroubleshootingFlow Start Start: Low Yield Observed Step1 Step 1: Cyclization (Quinazolinone Formation) Start->Step1 Check1 Check LCMS/TLC: Is 5-bromoanthranilic acid remaining? Step1->Check1 Issue1 Issue: Incomplete Cyclization Action: Increase Temp >140°C or Switch to Orthoester Method Check1->Issue1 Yes Step2 Step 2: Activation (Chlorination with POCl3) Check1->Step2 No Check2 Check Workup: Is Quinazolinone reforming? Step2->Check2 Issue2 Issue: Hydrolysis of Chloride Action: Modify Quench Protocol (See Module 2) Check2->Issue2 Yes (Major Bottleneck) Step3 Step 3: Substitution (S_NAr with Aniline) Check2->Step3 No Check3 Check Purity: Is product contaminated with starting quinazolinone? Step3->Check3 Issue3 Issue: Moisture in Solvent Action: Use Anhydrous iPrOH/Dioxane Check3->Issue3 Yes Success Target: High Yield >85% Isolated Check3->Success No

Figure 1: Diagnostic logic tree for isolating yield loss in quinazoline synthesis.

Part 2: Module-Based Troubleshooting

Module 1: The Cyclization Step (Core Formation)

The Problem: The bromine atom at position 5 of the anthranilic acid is electron-withdrawing, deactivating the amine and making the initial nucleophilic attack on formamide (Niementowski reaction) sluggish.

Q: My reaction stalls with 30% starting material remaining. Should I add more catalyst? A: No. The issue is likely thermodynamic, not catalytic. The classic Niementowski reaction (fusion with formamide) often requires temperatures >130°C.[1]

  • Recommendation: Switch to the Orthoester Method . It proceeds under milder conditions and drives equilibrium forward by removing ethanol.

Protocol Optimization (Orthoester Route):

  • Reagents: 2-amino-5-bromobenzoic acid (1.0 eq), Triethyl orthoformate (TEOF) (1.2–1.5 eq), Ammonium acetate (2.0 eq).

  • Solvent: Ethanol or Methanol (Reflux).

  • Critical Step: If conversion is low, add a catalytic amount of Iodine (I₂) or p-TsOH to activate the orthoester.

  • Why it works: TEOF forms a highly electrophilic imidate intermediate that captures the deactivated aniline more efficiently than formamide.

Module 2: The Activation Step (The "Chlorine Trap")

The Problem: 4-chloro-6-bromoquinazoline is highly susceptible to hydrolysis. The moment it touches water during the POCl₃ quench, it reverts to the stable quinazolinone (starting material). This is the #1 cause of reported "low yields."

Q: I see the product on TLC during reflux, but after aqueous workup, it's gone. What happened? A: You hydrolyzed your product. The C-Cl bond at position 4 is activated by the N1/N3 nitrogens and the electron-withdrawing bromine, making it a "hot" electrophile.

Corrective Protocol: The "Anhydrous Workup" Strategy Instead of pouring the reaction mixture into ice water, follow this procedure to preserve the chloride:

StepActionRationale
1 Distillation Remove excess POCl₃ in vacuo directly from the reaction flask.
2 Azeotrope Add anhydrous Toluene and rotovap again (2x). Removes trace POCl₃/HCl without water.
3 Neutralization Dissolve residue in DCM. Wash quickly with cold sat. NaHCO₃.
4 Drying Dry organic layer over MgSO₄ immediately. Do not let it sit in the separatory funnel.

Expert Tip: If your next step is SNAr, do not isolate the chloride . Strip the POCl₃/toluene, dissolve the crude residue in dioxane/IPA, and add your aniline immediately. This "telescoping" approach prevents hydrolysis.

Module 3: Functionalization (SNAr)

The Problem: Competitive hydrolysis due to "wet" solvents or weak nucleophiles.

Q: I am getting a mixture of product and quinazolinone during the aniline coupling. Why? A: The HCl generated during the reaction catalyzes the hydrolysis of the unreacted chloride if any moisture is present.

Troubleshooting Checklist:

  • Solvent: Use anhydrous Isopropanol (iPrOH) or Dioxane.

  • Base: Do not use aqueous bases. Use DIPEA (Hunig's base) or rely on the aniline itself (using 2-3 equivalents) to scavenge HCl.

  • Temperature: If the aniline is electron-deficient (e.g., fluoro-aniline), standard reflux (80°C) may be insufficient. Switch to Microwave Irradiation (120°C, 20 min) to outcompete the background hydrolysis rate.

Part 3: Comparative Data & Yield Expectations

The following table summarizes expected yields when switching from "Standard" to "Optimized" protocols.

Reaction StepStandard ProtocolCommon PitfallOptimized ProtocolExpected Yield
Cyclization Formamide, 130°CIncomplete conversion; charringTEOF, NH₄OAc, EtOH, Reflux85-95%
Chlorination POCl₃, Ice-water quenchHydrolysis back to SMPOCl₃ strip -> Toluene azeotrope90-98% (crude)
Substitution EtOH, RefluxSlow reaction; hydrolysisiPrOH, Microwave, DIPEA75-90%

Part 4: Visualizing the Pathway

The chemical logic below illustrates the critical intermediates and the "Hydrolysis Loop" that must be avoided.

Synthesispathway SM 5-Bromoanthranilic Acid Inter1 6-Bromoquinazolin-4(3H)-one (Stable Solid) SM->Inter1 TEOF, NH4OAc Reflux Inter2 4-Chloro-6-bromoquinazoline (Unstable Electrophile) Inter1->Inter2 POCl3, Reflux (-H2O) Inter2->Inter1 Hydrolysis (H2O) FAILURE MODE Product 4-Anilino-6-bromoquinazoline (Target Analog) Inter2->Product Aniline, iPrOH SNAr

Figure 2: Synthetic pathway highlighting the reversible hydrolysis loop of the chloro-intermediate.

References & Further Reading

  • Niementowski Reaction & Modifications:

    • Synthesis of 6-bromoquinazolin-4(3H)-one via orthoester method.

    • Source:

  • Chlorination & Instability:

    • Instability of 4-chloroquinazolines toward water and hydrolysis kinetics.

    • Source:

  • Microwave-Assisted N-Arylation:

    • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines.[2]

    • Source:

  • General Review of Quinazoline Synthesis:

    • Transition-metal-catalyzed synthesis of quinazolines: A review.

    • Source:

Sources

Optimization

strategies to avoid dehalogenation of 6-bromoquinazolines during reactions

Subject: Prevention of Dehalogenation in 6-Bromoquinazoline Scaffolds Ticket ID: BQZ-DEHALO-001 Status: Open Support Tier: Senior Application Scientist Executive Summary & Scaffold Analysis Welcome to the Technical Suppo...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of Dehalogenation in 6-Bromoquinazoline Scaffolds

Ticket ID: BQZ-DEHALO-001 Status: Open Support Tier: Senior Application Scientist

Executive Summary & Scaffold Analysis

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed the disappearance of the bromine atom at the C-6 position of your quinazoline core during a reaction, resulting in a hydrodehalogenated byproduct (Ar-H).

The Core Problem: The 6-bromoquinazoline scaffold presents a "perfect storm" for dehalogenation:

  • Electron Deficiency: The diaza-naphthalene ring system is highly electron-deficient. This lowers the bond dissociation energy of the C-Br bond, making it exceptionally prone to oxidative addition by transition metals (good for coupling) but also susceptible to radical reduction and hydride displacement.

  • Nucleophilic Susceptibility: The C-2 and C-4 positions are electrophilic. Hard nucleophiles (like n-BuLi) often attack the ring rather than performing halogen exchange.

This guide provides self-validating protocols to navigate these pitfalls across three major reaction classes: Palladium-Catalyzed Couplings , Metal-Halogen Exchange , and Nitro Reductions .

Module 1: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1]

User Issue: "During Suzuki coupling, I observe significant formation of quinazoline (Ar-H) instead of the coupled product."

Root Cause Analysis: The Hydride Pathway

Dehalogenation in Suzuki coupling is rarely spontaneous; it is catalytic. It occurs when the oxidative addition intermediate (


) intercepts a hydride source instead of the boronic acid.
  • Source 1 (Solvents): Primary and secondary alcohols (MeOH, EtOH, IPA) undergo

    
    -hydride elimination after coordinating to Pd, generating 
    
    
    
    .
  • Source 2 (Ligands): Electron-poor or sterically unencumbered ligands slow down transmetalation, allowing the side-reaction (hydrodehalogenation) to dominate.

The Solution: The "Bulky-Aprotic" System

To prevent this, you must accelerate the reductive elimination of the product and remove hydride sources.

Recommended Protocol:

  • Ligand: Switch to Buchwald Biaryl Phosphines (e.g., XPhos or SPhos ). These bulky ligands create a "pocket" that accelerates C-C bond formation and sterically hinders

    
    -hydride elimination.
    
  • Solvent: Strictly Aprotic. Use Toluene, 1,4-Dioxane, or DME. If water is required for the base, use a minimal ratio (e.g., 4:1 or 6:1).[1]

  • Base: Use mild phosphate or carbonate bases (

    
    , 
    
    
    
    ) rather than alkoxides.[2]
Workflow Diagram: Mechanism & Prevention

SuzukiDehalo Start Oxidative Addition (LnP-Pd-Ar-Br) Path_Good Transmetalation (with Boronic Acid) Start->Path_Good Fast with Bulky Ligands Path_Bad Hydride Source Interception (Alcohol Solvent/Base) Start->Path_Bad Favored by MeOH/EtOH Prod_Good Product (Ar-Ar') Path_Good->Prod_Good Reductive Elimination Prod_Bad Dehalogenated Byproduct (Ar-H) Path_Bad->Prod_Bad Reductive Elimination Factors Critical Factors: 1. Use Aprotic Solvent (Toluene) 2. Use Bulky Ligand (XPhos) Factors->Start

Caption: Competition between the desired transmetalation pathway (Green) and the hydrodehalogenation pathway (Red).

Standardized Protocol: Dehalogenation-Free Suzuki
  • Charge: 6-Bromoquinazoline (1.0 equiv), Boronic Acid (1.2 equiv),

    
     (2.0 equiv), and XPhos Pd G2  precatalyst (0.02 equiv).
    
  • Solvent: Add degassed Toluene/Water (10:1) . Note: Do not use Ethanol.[3]

  • Conditions: Heat to 80°C. Monitor via LCMS.

  • Validation: The reaction should reach completion in <2 hours. If Ar-H > 5%, switch solvent to pure 1,4-Dioxane (anhydrous) and use powdered

    
    .
    

Module 2: Metal-Halogen Exchange (Lithiation)

User Issue: "I tried n-BuLi at -78°C to trap with an electrophile, but I got a complex mixture and ring alkylation."

Root Cause Analysis: Nucleophilic Attack vs. Exchange

The quinazoline ring is electron-deficient. Alkyllithiums (


-BuLi) act as nucleophiles, attacking the C-4 position (addition) faster than they perform the Br-Li exchange at C-6. Furthermore, standard lithiation requires cryogenic temperatures that are difficult to scale.
The Solution: The Turbo Grignard

Use Knochel’s Turbo Grignard (


).
  • Why? The isopropyl group is bulky and less nucleophilic than butyl. The complexation with LiCl breaks organomagnesium aggregates, increasing the reactivity of the exchange without increasing the nucleophilicity toward the ring.

  • Temperature: This reaction can often be run at 0°C or -20°C, avoiding the need for -78°C.

Decision Tree: Reagent Selection

LithiationLogic Start Goal: Functionalize C-6 Position Choice Select Reagent Start->Choice nBuLi n-BuLi (-78°C) Choice->nBuLi Avoid Turbo i-PrMgCl·LiCl (Turbo Grignard) Choice->Turbo Recommended Result_Bad FAILURE: Nucleophilic Attack at C4 Complex Mixture nBuLi->Result_Bad Result_Good SUCCESS: Clean Br-Mg Exchange Traps Electrophile Turbo->Result_Good

Caption: Selection logic for metal-halogen exchange on electron-deficient heterocycles.

Protocol: Turbo Grignard Exchange
  • Dissolve: 6-Bromoquinazoline in anhydrous THF (0.5 M) under Argon.

  • Cool: Cool to -20°C (Ice/Salt bath).

  • Exchange: Add

    
      (1.1 equiv) dropwise. Stir for 30 mins.
    
    • Check: Quench a small aliquot with

      
      . NMR should show >95% Deuterium incorporation at C-6.
      
  • Trap: Add electrophile (e.g., aldehyde, ketone) at -20°C, then warm to RT.

Module 3: Selective Reduction (Nitro Group)

User Issue: "I have a nitro group on the ring (or a side chain) that I need to reduce to an amine, but


 removes the bromine."
Root Cause Analysis: Hydrogenolysis

Palladium is an excellent catalyst for hydrogenolysis of Carbon-Halogen bonds. In the presence of


, the C-Br bond competes with the 

group for reduction.
The Solution: Chemoselective Chemical Reduction

Avoid catalytic hydrogenation entirely if possible. If you must use gas, use a poisoned catalyst.

Comparative Data: Reductant Selectivity

ReagentConditionsSelectivity (

vs Br)
Recommendation

+ Pd/C
MeOH, RTPoor (High Dehalogenation)❌ AVOID

+ Pt/C (Sulfided)
EtOAc, RTGood ⚠️ Use with caution

/

EtOH/Water, 60°CExcellent Standard

EtOH, 70°CExcellent High Value
Protocol: Iron-Mediated Reduction (Fe/NH4Cl)

This is the most robust method for maintaining halogen integrity.

  • Mix: Nitro-6-bromoquinazoline (1 mmol) in EtOH (10 mL) and Water (2.5 mL) .

  • Add: Iron Powder (5.0 equiv, <325 mesh) and Ammonium Chloride (5.0 equiv).

  • Heat: Stir vigorously at 70°C for 1-4 hours.

  • Workup: Filter hot through Celite (Iron sludge is sticky). Wash with EtOAc.[4]

    • Result: The nitro group is reduced to amine; the bromine remains intact.

Frequently Asked Questions (FAQ)

Q: Can I use DMF for the Suzuki coupling? A: DMF is generally acceptable, but it can decompose to form dimethylamine at high temperatures, which can poison catalysts or participate in


 reactions on the quinazoline ring. Toluene  or 1,4-Dioxane  are superior choices for stability.

Q: I don't have Turbo Grignard. Can I use PhMgBr? A: Phenyl magnesium bromide is less nucleophilic than n-BuLi, but the exchange rate is often too slow at the low temperatures required to prevent addition to the ring. You may end up with phenyl addition to the C-4 position. If you must use standard reagents, try n-BuLi in situ with a borate (Borylation-Capping) at -100°C (Trapp mixture), but Turbo Grignard is significantly more reliable.

Q: My Suzuki reaction stalls after 50% conversion. Should I add more catalyst? A: Before adding catalyst, check the pH. Quinazolines are basic. As the reaction proceeds, the pH might drift. Ensure you have enough inorganic base (


). Also, ensure your reaction is strictly oxygen-free; oxygen kills the active Pd(0) species, stopping the cycle.

References

  • Mechanisms of Hydrodehalogenation: Navarro, O. et al. "Dehalogenation of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions." Journal of Organic Chemistry, 2005. Link

  • Turbo Grignard Applications: Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004. Link

  • Selective Nitro Reduction: Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 1984. Link

  • Buchwald Ligands for Heterocycles: Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 2007. Link

Sources

Troubleshooting

improving the regioselectivity of reactions at the 6-position of the quinazoline ring

The following technical guide is structured as a Tier 3 Support Center for medicinal chemists. It assumes the user is already familiar with basic organic synthesis but requires specific troubleshooting for the problemati...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Center for medicinal chemists. It assumes the user is already familiar with basic organic synthesis but requires specific troubleshooting for the problematic regioselectivity of the quinazoline scaffold.

Status: Online | Tier: Advanced Synthesis | Topic: Regiocontrol (C6 vs. C8/C4)[1]

📋 Ticket Overview: The "C6 Paradox"

User Issue: "I am attempting to functionalize the quinazoline core at the 6-position (common for EGFR inhibitors like Gefitinib), but I am consistently observing regioselectivity issues.

  • Electrophilic Aromatic Substitution (EAS) yields significant C8 byproducts.

  • Metal-catalyzed C-H activation is giving inseparable mixtures or C4-functionalization."[1]

Root Cause Analysis: The quinazoline core presents a "mismatched" electronic profile. The pyrimidine ring (N1/N3) is electron-deficient, deactivating the entire system towards EAS. When forced, substitution favors the C8 position (or C5) due to resonance stabilization of the sigma-complex, whereas C4 is the most reactive site for nucleophilic attack (


). C6 is electronically "neutral" and sterically exposed, making it difficult to target selectively without specific directing groups or pre-functionalization.

🛠️ Module 1: Troubleshooting Electrophilic Substitution (EAS)

Scenario: You are attempting direct nitration or halogenation to install a handle at C6.

📉 Diagnostic Matrix
SymptomProbable CauseCorrective Action
Major Product is C8-substituted The N1/N3 atoms are protonated in acidic media, directing the electrophile to the

-positions (C5/C8) of the benzene ring.[1]
Switch Strategy: Use De Novo Synthesis (Module 3) or install an electron-donating group (EDG) at C7 to direct ortho to C6.[1]
No Reaction / Stalled Acidic conditions cause pyridinium salt formation, severely deactivating the ring.Protocol Adjustment: Switch to milder, non-acidic halogenating agents (e.g., NBS in DMF) or use silver salts to activate the electrophile without protonating the N-heterocycle.
C4-Substitution Observed Reaction conditions were basic or nucleophilic; C4 is highly electrophilic.[1]Block C4: Ensure C4 is substituted (e.g., with a methoxy or amino group) before attempting C6 EAS.
🧪 Validated Protocol: C6-Bromination (Modified)

Standard EAS fails. This protocol uses electronic activation via C7-substituents (common in drug scaffolds).[1]

Pre-requisite: Substrate must have an EDG (e.g., -OMe) at C7.[1]

  • Dissolution: Dissolve 7-methoxyquinazolin-4(3H)-one (1.0 eq) in Glacial Acetic Acid.

  • Reagent: Add Sodium Acetate (1.5 eq) as a buffer to prevent di-cation formation.

  • Addition: Add

    
     (1.1 eq) dropwise at 0°C.
    
  • Mechanism Check: The C7-OMe directs ortho (to C6) and para (to C8).[1] However, C8 is sterically crowded by the peri-interaction with N1, favoring C6 .

  • Workup: Quench with aqueous

    
    .
    

⚙️ Module 2: Transition Metal-Catalyzed C-H Activation

Scenario: You want to install a boron ester or aryl group at C6 directly, skipping halogenation.

🧠 Mechanistic Logic (Ir-Catalysis)

Iridium-catalyzed borylation is governed by sterics , not electronics.[1]

  • C4-H: Acidic but often blocked by substituents.[1]

  • C5-H: Sterically hindered by the C4-substituent (peri-effect).[1]

  • C8-H: Sterically hindered by the N1 lone pair (or N-coordination).[1]

  • C6-H / C7-H: The most accessible sites.[1]

📉 Troubleshooting C-H Borylation
IssueTechnical Fix
Mixture of C6 and C7 isomers Ligand Switch: Switch from dtbpy (di-tert-butyl-bipyridine) to tmphen (3,4,7,8-tetramethyl-1,10-phenanthroline). The tighter bite angle and steric bulk can enhance distal selectivity.
Catalyst Poisoning (Low Yield) The quinazoline N1/N3 nitrogens are coordinating to the Ir catalyst. Solution: Pre-complex the substrate with a Lewis Acid (e.g.,

) to block the N-lone pairs before adding the catalyst.[1]
C2-Arylation (Pd-Catalysis) Palladium tends to activate the most acidic proton (C2) or the position adjacent to the heteroatom.[1] Solution: Block C2 or use a radical-based approach (Minisci reaction) which has different selectivity rules.[1]

🏗️ Module 3: De Novo Synthesis (The "Nuclear Option")

Advisor Note: If direct functionalization (Modules 1 & 2) yields <40% regiopurity, stop . It is more efficient to build the ring with the C6 substituent already in place. This is the industry standard for GMP manufacturing of Gefitinib/Erlotinib analogs.

🧬 Workflow: The Niementowski Modification
  • Starting Material: 2-amino-5-bromo-benzonitrile (Commercial, cheap).[1]

    • Why: The "5-bromo" becomes the "6-bromo" in the final quinazoline.[1] Regiochemistry is locked by the starting material.

  • Cyclization: Reflux with Dimethylformamide dimethyl acetal (DMF-DMA).[1]

  • Result: 6-bromo-4-substituted quinazoline with 100% regiocontrol.

📊 Visual Troubleshooting Guides

Diagram 1: Regioselectivity Decision Tree

Caption: Logical workflow for selecting the correct synthetic strategy based on substrate substitution patterns.

Quinazoline_Strategy Start Goal: C6-Functionalization CheckC7 Is there an EDG (-OMe) at C7? Start->CheckC7 CheckC4 Is C4 blocked? CheckC7->CheckC4 No DirectEAS Direct Electrophilic Substitution (Bromination/Nitration) CheckC7->DirectEAS Yes (Directs to C6) DeNovo De Novo Synthesis (Start from 5-subst-anthranilic acid) CheckC4->DeNovo No (High Risk) CHActivation Ir-Catalyzed C-H Borylation CheckC4->CHActivation Yes (Steric Control) Warning Risk: C8 Major Product DirectEAS->Warning If Acidic Conditions Used

Diagram 2: Steric & Electronic Map

Caption: Visualization of reactive sites on the quinazoline core. Red zones are deactivated/blocked; Green zones are accessible.

Quinazoline_Map N1 N1 (Coordination Risk) C2 C2 (Acidic/Radical) N1->C2 N3 N3 C2->N3 C4 C4 (Nu- Attack) N3->C4 C4a C4a C4->C4a C8a C8a C4a->C8a C5 C5 (Peri-hindered) C4a->C5 C8a->N1 C6 C6 (Target) C5->C6 C7 C7 (Competes w/ C6) C6->C7 C8 C8 (EAS Favored) C7->C8 C8->C8a

[1]

📚 References & Validated Sources

  • Microwave-Assisted Synthesis of Quinazolines Source: Frontiers in Chemistry Relevance: Validates the De Novo approach (Niementowski reaction) as a superior method for obtaining high-purity 6-substituted quinazolines compared to direct functionalization.[1] URL:[Link]

  • Iridium-catalyzed C–H Borylation of Quinolines: Steric vs. Electronic Effects Source: Chemical Science (RSC) Relevance:[1] Provides the mechanistic grounding for Module 2. Explains why borylation favors distal positions (C6/C7) and how N-coordination affects yields. URL:[Link]

  • Regioselective Functionalization of Quinolines/Quinazolines through C-H Activation Source: MDPI (Molecules) Relevance: Comprehensive review of transition metal (Pd, Rh, Ir) strategies, confirming the difficulty of C6 selectivity without directing groups. URL:[Link][1]

  • Electrophilic Aromatic Substitution on Heterocycles Source: Master Organic Chemistry / Chemistry Steps Relevance: Fundamental troubleshooting for Module 1. Explains the deactivation of the pyridine ring and the preference for

    
    -positions (C5/C8) in fused systems.
    URL:[Link]
    

Sources

Optimization

Technical Support Center: Scale-Up Production of 6-Bromo-2-(chloromethyl)quinazoline

Current Status: Online Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket Subject: Optimization, Troubleshooting, and Safety Protocols for Bulk Synthesis Introduction: Defining the Target & Scope Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket Subject: Optimization, Troubleshooting, and Safety Protocols for Bulk Synthesis

Introduction: Defining the Target & Scope

Welcome to the technical support hub for 6-Bromo-2-(chloromethyl)quinazoline . This guide addresses the specific challenges encountered when transitioning this electrophilic scaffold from milligram-scale discovery to gram/kilogram-scale production.

Critical Scope Note: This guide focuses on the fully aromatic quinazoline core.

  • Target: 6-Bromo-2-(chloromethyl)quinazoline (CAS: Analogous to 2-(chloromethyl)quinazoline derivatives)

  • Common Confusion: Ensure you are not attempting to synthesize 6-Bromo-2-(chloromethyl)quinazolin-4(3H)-one (the 4-oxo intermediate). While the chemistry is similar, the 4-oxo derivative requires different precursors (anthranilamides) and has higher stability.[1] The fully aromatic 2-(chloromethyl)quinazoline is significantly more reactive and prone to self-alkylation.

Module 1: Synthesis Strategy & Reagent Selection

User Question: What is the most robust route for scaling up this compound without using unstable intermediates like free chloroacetamidine?

Technical Response: For scale-up, avoiding the isolation of unstable amidines is crucial. The recommended route utilizes 2-amino-5-bromobenzaldehyde condensed with 2-chloroacetonitrile under basic catalysis, or the use of 2-chloroorthoacetate if available.

Recommended Protocol: The "Ammonia-Nitrile" Cyclization

This route avoids the isolation of unstable intermediates and minimizes hydrolysis of the chloromethyl group.

Step-by-Step Methodology:

  • Reagent Charging: In a jacketed reactor, charge 2-amino-5-bromobenzaldehyde (1.0 eq) and methanol (10 V).

  • Ammonia Activation: Cool to 0–5°C. Sparge with anhydrous ammonia gas (2.0–2.5 eq) or add a solution of NH3 in MeOH.[1] Note: Aqueous ammonia increases hydrolysis risk.

  • Nitrile Addition: Add chloroacetonitrile (1.2 eq) dropwise, maintaining internal temperature <10°C.

  • Cyclization: Allow to warm to 20–25°C. Monitor by HPLC. If conversion stalls, mild heating to 40°C may be required, but this increases dimer formation.

  • Work-up:

    • Concentrate the solvent under reduced pressure (keep bath <40°C).

    • Redissolve in Dichloromethane (DCM) or Ethyl Acetate .[1]

    • Wash with cold dilute brine. Crucial: Avoid basic washes (NaHCO3) which accelerate hydrolysis of the -CH2Cl group.

    • Dry over Na2SO4 and concentrate.[2][3]

  • Purification: Recrystallization from Heptane/EtOAc is preferred over column chromatography for scale-up to minimize decomposition on silica.

Visual Workflow:

SynthesisRoute cluster_inputs Precursors cluster_process Reaction Stage cluster_output Product A 2-Amino-5-bromobenzaldehyde D Schiff Base Formation (Intermediate) A->D NH3, 0°C B Chloroacetonitrile B->D C Anhydrous NH3 / MeOH E Cyclization (Exothermic) D->E Warm to 25°C F 6-Bromo-2-(chloromethyl)quinazoline E->F - H2O

Caption: One-pot cyclization pathway utilizing chloroacetonitrile and ammonia to minimize hydrolysis risks.

Module 2: Process Control & Troubleshooting (Q&A)

Q1: My product yield is low (<40%), and I see a large baseline spot on TLC. What is happening? Diagnosis: You are likely experiencing intermolecular dimerization . Mechanism: The basic nitrogen (N1 or N3) of one quinazoline molecule attacks the electrophilic chloromethyl group of another, forming a quaternary ammonium salt (dimer).[1] Solution:

  • Dilution: Run the reaction at high dilution (20–30 volumes of solvent) to favor intramolecular cyclization over intermolecular attack.

  • Temperature Control: Do not overheat. Keep the reaction temperature as low as possible (ideally <40°C) to complete the reaction.

  • Quench: Quench the reaction immediately upon completion. Do not let the reaction mixture "soak" overnight.

Q2: The product contains a "hydroxymethyl" impurity (approx. 5-10%). Can I remove it? Diagnosis: Hydrolysis of the -CH2Cl group to -CH2OH. Cause: Presence of water during the reaction or basic workup. Solution:

  • Prevention: Use anhydrous solvents (MeOH <0.05% water). Use anhydrous ammonia gas instead of aqueous ammonium hydroxide.

  • Purification: The hydroxy impurity is much more polar. It can be removed by reslurrying the crude solid in Methyl tert-butyl ether (MTBE) or Heptane , where the hydroxy impurity is less soluble or remains in the mother liquor (depending on the specific crystal lattice).[1] Note: Recrystallization is more effective than washing.[1]

Q3: During filtration, the pressure drop is increasing rapidly. How do I fix the "mushy" filter cake? Diagnosis: Formation of amorphous solids or fine salts (NH4Cl).[1] Solution:

  • Seeding: Use a controlled cooling ramp (5°C/hour) during recrystallization and add seed crystals at the cloud point to encourage large crystal growth.[1]

  • Salt Removal: Ensure the reaction mixture is filtered before final crystallization to remove inorganic salts (NH4Cl) which clog filter pores.[1]

Module 3: Impurity Profiling & Stability

User Question: What are the critical impurities I need to track by HPLC?

Technical Response: The reactivity of the chloromethyl group dictates the impurity profile. You must monitor for three specific species:

Impurity TypeStructure / DescriptionOriginControl Strategy
Hydrolysis Product 6-Bromo-2-(hydroxymethyl)quinazolineReaction with trace H2O or aqueous workup.Use anhydrous reagents; avoid aqueous base washes.
Dimer (Quat Salt) N-alkylated quinazoline dimerReaction of product with itself (Self-alkylation).High dilution; low temperature; rapid workup.
Over-reaction 6-Bromo-2-(aminomethyl)quinazolineReaction of -CH2Cl with excess NH3.Limit NH3 equivalents; add NH3 before nitrile.

Impurity Pathway Diagram:

Impurities cluster_impurities Degradation Pathways Target 6-Bromo-2-(chloromethyl)quinazoline Hydrolysis Impurity A: 6-Bromo-2-(hydroxymethyl)quinazoline Target->Hydrolysis + H2O / OH- Dimer Impurity B: Quaternary Ammonium Dimer Target->Dimer + Target Molecule (Self-Alkylation) Amination Impurity C: 6-Bromo-2-(aminomethyl)quinazoline Target->Amination + Excess NH3

Caption: Primary degradation pathways driven by the electrophilic chloromethyl moiety.

Module 4: Safety & Handling (HSE)

Critical Warning: 2-(Chloromethyl)quinazolines are potent alkylating agents . They share structural features with nitrogen mustards and should be treated as potential mutagens and vesicants (blister agents).[1]

  • Containment: Handle only in a Class II Biosafety Cabinet or a fume hood with a high-efficiency particulate air (HEPA) filter.

  • Decontamination: Spills should be neutralized with a solution of 10% Sodium Thiosulfate (reacts with the alkyl chloride) followed by detergent washing. Do not use simple water, as this generates HCl gas and the hydroxy-impurity.

  • PPE: Double nitrile gloves are mandatory. The chloromethyl group can penetrate standard latex.

References
  • Synthesis of Quinazolines via 2-Aminobenzaldehyde

    • Title: "Molecular iodine catalyses a benzylic sp3 C-H bond amination of 2-aminobenzaldehydes... to provide quinazolines."[4]

    • Source: Organic Chemistry Portal / Synlett.
    • URL:[Link]

  • Chloromethyl Quinazoline Reactivity & Stability: Title: "2-(Chloromethyl)-4-methylquinazoline | Properties and Reactivity." Source: BenchChem Technical Library.
  • General Scale-Up of Halogenated Quinazolines

    • Title: "Synthesis of 6-bromo-oxo quinazoline derivatives and their pharmacological activities." (Provides context on the 6-bromo scaffold stability).
    • Source: SciSpace / Research Article.
    • URL:[Link]

  • Safety of Chloromethyl Heterocycles

    • Title: "Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor.
    • Source: MDPI / Semantic Scholar.
    • URL:[Link]

Sources

Troubleshooting

identification and characterization of impurities in 6-Bromo-2-(chloromethyl)quinazoline synthesis

Technical Support Center: 6-Bromo-2-(chloromethyl)quinazoline Topic: Identification, Characterization, and Control of Impurities in 6-Bromo-2-(chloromethyl)quinazoline Synthesis. Audience: Medicinal Chemists, Process Che...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Bromo-2-(chloromethyl)quinazoline

Topic: Identification, Characterization, and Control of Impurities in 6-Bromo-2-(chloromethyl)quinazoline Synthesis. Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.

Executive Summary

6-Bromo-2-(chloromethyl)quinazoline is a high-value heterocyclic intermediate, primarily utilized in the synthesis of reversible tyrosine kinase inhibitors (e.g., EGFR inhibitors) and other bioactive scaffolds.[1] Its reactivity, driven by the electrophilic chloromethyl group at the 2-position, makes it prone to specific degradation pathways—namely hydrolysis and self-alkylation (dimerization).

This guide addresses the two most common synthetic routes:

  • Radical Halogenation: 6-Bromo-2-methylquinazoline + NCS/Chlorine.

  • Cyclization (De novo): 2-Amino-5-bromobenzaldehyde + Chloroacetamidine (or equivalents).

Module 1: Synthetic Pathways & Impurity Origins[2]

Understanding the genesis of impurities is the first step in control. The diagram below illustrates the Radical Halogenation Route , which is the most common method for accessing this specific intermediate in a medicinal chemistry setting, alongside its critical failure modes.

G SM Starting Material 6-Bromo-2-methylquinazoline Target TARGET PRODUCT 6-Bromo-2-(chloromethyl)quinazoline SM->Target NCS, BPO/AIBN CCl4 or PhCl, Reflux Imp_A IMPURITY A (Over-Chlorination) 6-Bromo-2-(dichloromethyl)quinazoline Target->Imp_A Excess NCS or Long Reaction Time Imp_B IMPURITY B (Hydrolysis) 6-Bromo-2-(hydroxymethyl)quinazoline Target->Imp_B Moisture/Aq. Workup (Nucleophilic Subst.) Imp_C IMPURITY C (Dimerization) Quaternary Ammonium Salt Target->Imp_C High Conc. Storage > -20°C

Caption: Reaction scheme showing the radical chlorination pathway and the three primary degradation/side-reaction pathways: over-chlorination, hydrolysis, and dimerization.

Module 2: Impurity Characterization (Analytical)

Distinguishing the target from its impurities requires precise interpretation of MS and NMR data. The chloromethyl group is distinctive but easily confused with the hydroxymethyl impurity if not carefully analyzed.

Table 1: Analytical Fingerprints
ComponentStructure Description1H NMR (DMSO-d6/CDCl3) Key SignalsMS (ESI+) Pattern
Target 2-Chloromethylδ 4.85 - 4.95 (s, 2H, CH₂Cl) δ ~9.4 (s, 1H, H-4)M, M+2, M+4 Distinct pattern due to Br + Cl.Base peaks: ~256, 258, 260.
Impurity A (Over-reaction)2-Dichloromethylδ 6.80 - 7.10 (s, 1H, CHCl₂) Downfield shift due to two Cl atoms.M, M+2, M+4, M+6 Complex cluster (Br + 2Cl).Mass shift: +34 Da vs Target.
Impurity B (Hydrolysis)2-Hydroxymethylδ 4.60 - 4.75 (s, 2H, CH₂OH) Broad singlet (OH) often visible ~5.5 ppm.M-Cl+OH Mass shift: -18.5 Da (approx).Loss of Cl isotope pattern.
Impurity C (Starting Material)2-Methylδ 2.80 - 2.90 (s, 3H, CH₃) M-Cl+H Mass shift: -34 Da vs Target.Only Br isotope pattern (1:1).

Module 3: Troubleshooting Guide (Q&A)

Issue 1: "I see a growing peak at M-18 in my LC-MS during storage."

Diagnosis: Hydrolysis (Impurity B). The carbon-chlorine bond in the 2-chloromethyl position is highly activated by the electron-deficient quinazoline ring. It is extremely susceptible to nucleophilic attack by water (hydrolysis).

Corrective Protocol:

  • Solvent Choice: Never store the compound in protic solvents (Methanol, Ethanol) or wet aprotic solvents (DMSO is hygroscopic). Use anhydrous DCM or dry THF for short-term handling.

  • Storage: Store the solid under Argon/Nitrogen at -20°C .

  • Workup: Avoid aqueous workups if possible. If necessary, use cold, pH-neutral buffers and dry the organic layer immediately and rigorously with

    
    .
    
Issue 2: "The reaction stalled with 30% Starting Material remaining, but adding more reagent causes over-chlorination."

Diagnosis: Radical Quenching / Kinetics. Radical halogenation (using NCS or Chlorine gas) is sensitive to oxygen (a radical scavenger) and requires initiation. Adding excess reagent often pushes the product to the Dichloromethyl impurity (Impurity A) before the remaining starting material converts.

Corrective Protocol:

  • Degassing: Sparge the reaction solvent (CCl₄, Chlorobenzene, or Acetonitrile) with Argon for 30 minutes before adding the initiator (AIBN/BPO).

  • Stoichiometry: Use exactly 1.05 - 1.1 equivalents of NCS. Do not exceed 1.2 eq.

  • Initiator: Add the radical initiator in portions. If the reaction stalls, add a fresh "spike" (0.05 eq) of AIBN rather than more NCS.

Issue 3: "My product is turning insoluble and yellow/orange over time."

Diagnosis: Dimerization (Impurity C). The basic nitrogen (N-1 or N-3) of one quinazoline molecule attacks the electrophilic chloromethyl group of another, forming a quaternary ammonium salt (dimer). This is concentration-dependent.

Corrective Protocol:

  • Concentration: Do not concentrate the reaction mixture to dryness if heating is involved.

  • Purification: Avoid silica gel chromatography if possible, as the slightly acidic/hydrated nature of silica can catalyze both hydrolysis and dimerization.

    • Alternative: Use Neutral Alumina or rapid filtration through a short plug of silica with non-protic solvents (Hexane/EtOAc).

  • Salt Formation: Storing the compound as a hydrochloride salt (if compatible with the next step) can sometimes stabilize the nitrogen, preventing it from acting as a nucleophile.

Module 4: Safety & Handling

  • Lachrymator: Like benzyl chlorides, 2-(chloromethyl)quinazolines are potent lachrymators. Handle only in a functioning fume hood.

  • Genotoxicity: Alkyl halides are potential genotoxins (alkylating agents). Treat all waste streams as hazardous.

References

  • BenchChem. 2-(Chloromethyl)-4-methylquinazoline: Synthesis Pathway and Major Impurity Formation. (Accessed 2024).[2]

  • ChemicalBook. Synthesis and Properties of 2-(chloromethyl)-4-methylquinazoline (CAS 109113-72-6). (Accessed 2024).[2]

  • National Institutes of Health (NIH) - PubChem. 6-Bromo-2-chloro-4-methylquinazoline Compound Summary. (Accessed 2024).[2]

  • MDPI. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives. (2010).[3][4]

  • Google Patents. Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline (Related Quinoline Halogenation). CN102850269A.

Sources

Optimization

Technical Support Center: High-Fidelity Suzuki Coupling of 6-Bromoquinazolines

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization & Troubleshooting for Electron-Deficient N-Heterocycles Executive Summary: The "Quinazoline Challenge" Coupling at the...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization & Troubleshooting for Electron-Deficient N-Heterocycles

Executive Summary: The "Quinazoline Challenge"

Coupling at the 6-position of a quinazoline core is deceptively difficult. While the C-Br bond at position 6 is electronically activated for oxidative addition (due to the electron-deficient nature of the diaza-naphthalene system), the reaction frequently fails due to catalyst poisoning .

The exposed nitrogen atoms (N1 and N3) act as "sinks" for Palladium, coordinating to the metal center and forming stable, inactive complexes (


), effectively killing the catalytic cycle. Furthermore, the electron-deficient nature of the ring makes the substrate sensitive to base-mediated degradation.

This guide moves beyond standard protocols (e.g.,


) to "Third-Generation" catalytic systems designed to bypass these specific failure modes.

Critical Optimization Modules

Module A: The Catalyst System (The Engine)

Q: Why does my reaction stall after 20% conversion using


? 
A:  You are likely experiencing ligand dissociation followed by N-coordination. Triphenylphosphine (

) is not bulky enough to prevent the quinazoline nitrogens from binding to the Pd center.

Recommendation: Switch to Buchwald G3 or G4 Precatalysts .

  • Ligand: XPhos or A-taPhos . These ligands are extremely bulky. They create a "steric wall" around the Palladium that physically blocks the quinazoline nitrogen from coordinating, while still allowing the C-Br bond to access the metal center.

  • Source: Use precatalysts (e.g., XPhos Pd G3) rather than mixing Pd(OAc)2 + Ligand in situ. This ensures a precise 1:1 Pd:Ligand ratio and rapid initiation.

Module B: The Base & Solvent (The Environment)[1]

Q: I see precipitation and hydrolysis of my boronic acid. What is wrong? A: Strong carbonate bases (


, 

) in high concentrations can degrade electron-deficient heterocycles and accelerate protodeboronation of the coupling partner.

Recommendation:

  • Base: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (Tripotassium Phosphate) . It provides a high local concentration of base in the aqueous phase but is gentler on the organic substrate. Use 2.0 - 3.0 equivalents.
    
  • Solvent: 1,4-Dioxane / Water (4:1 or 10:1) . The water is non-negotiable; it is required to form the active boronate species.

Module C: The Boronic Acid (The Fuel)

Q: My bromide is unreacted, but the boronic acid is gone. A: This is Protodeboronation . Heterocyclic boronic acids (e.g., pyrazole-boronates) are notoriously unstable.

  • Fix 1: Use MIDA Boronates or Potassium Trifluoroborates (

    
    )  for slow release.
    
  • Fix 2: Add the boronic acid in portions (e.g., 0.5 eq at T=0, 0.5 eq at T=1h).

Visualization: Mechanism of Failure vs. Success

The following diagram illustrates the competition between the productive catalytic cycle and the "Death Spiral" of Nitrogen poisoning.

G Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd Fast Poison CATALYST DEATH (N-Coordination) OxAdd->Poison Small Ligand (PPh3) TransMet Transmetallation (Boronate) OxAdd->TransMet Bulky Ligand (XPhos) Poison->Start Irreversible (Usually) RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Start Regeneration

Caption: Figure 1. Kinetic competition between productive coupling (Green path) and N-coordination poisoning (Red path). Bulky ligands favor the Green path.

Standard Operating Protocol (SOP-Q6)

Scope: Coupling of 4-substituted-6-bromoquinazolines with aryl/heteroaryl boronic acids.

Reagents:

  • Substrate: 6-Bromoquinazoline derivative (1.0 equiv)

  • Boronate: Aryl boronic acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2.0 - 5.0 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed) and Water (degassed) [4:1 ratio]

Step-by-Step Procedure:

  • Preparation: In a reaction vial equipped with a stir bar, add the 6-bromoquinazoline, boronic acid, and XPhos Pd G3.

  • Inerting: Cap the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes. Crucial: Oxygen kills the active Pd(0) species.
    
  • Solvent Addition: Add the degassed 1,4-Dioxane and the aqueous

    
     solution (pre-dissolved in degassed water) via syringe.
    
  • Reaction: Heat the block to 80°C . Stir vigorously (1000 RPM).

    • Note: Do not exceed 100°C unless using a microwave, as boronic acid decomposition accelerates.

  • Monitoring: Check by LC-MS at 1 hour. If conversion is <50%, add another 1 mol% catalyst.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Scavenging: If residual Pd is an issue, treat the organic phase with SiliaMetS® Thiol or charcoal before concentration.

Troubleshooting Matrix

Use this logic flow to diagnose failures.

SymptomProbable CauseCorrective Action
0% Conversion Catalyst inactive or

poisoning.
Switch to G3 precatalyst; Ensure rigorous degassing.
Stalls at 30-50% Catalyst poisoning (N-binding).Increase ligand bulk (try A-taPhos or BrettPhos ).
SM Consumed, No Product Protodeboronation of Boronic Acid.[1][2][3]Use MIDA boronate ; Lower temp to 60°C; Add base slowly.
Homocoupling (Ar-Ar) Oxidation of Boronic Acid.Remove

more thoroughly; Reduce catalyst loading.
C4-Substitution

at C4 (if C4 is Cl/F).
Ensure C4 is substituted (e.g., with amine) before Suzuki coupling.

Decision Logic: Optimization Workflow

Optimization Start Start Optimization CheckC4 Is C4 position blocked? Start->CheckC4 BlockC4 Perform SNAr first CheckC4->BlockC4 No (Cl/F present) SelectCat Select Catalyst: XPhos Pd G3 CheckC4->SelectCat Yes BlockC4->SelectCat RunRxn Run at 80°C, 1h SelectCat->RunRxn CheckLCMS LCMS Result? RunRxn->CheckLCMS Success Isolate Product CheckLCMS->Success >90% Conv. Stall Stalled (<50%) CheckLCMS->Stall SM Remaining Decomp Boronic Acid Gone CheckLCMS->Decomp SM + Des-Boro Ar FixStall Switch to A-taPhos or Increase Temp Stall->FixStall FixDecomp Use MIDA Boronate or Slow Addition Decomp->FixDecomp FixStall->RunRxn FixDecomp->RunRxn

Caption: Figure 2. Logic flow for optimizing 6-bromoquinazoline couplings.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Ammonium Salts." Journal of the American Chemical Society, 2008. (Foundational work on bulky ligands preventing poisoning).

  • Sigma-Aldrich (Merck). "User Guide: Buchwald Precatalysts." (Protocol standards for G3/G4 catalysts).

  • Burke, M. D., et al. "Slow-Release of Unstable Boronic Acids." Aldrichimica Acta, 2009. (Addressing protodeboronation).

  • Combi-Blocks. "Suzuki Coupling of Nitrogen Heterocycles Protocol." (General industrial conditions for heterocycles).

Sources

Troubleshooting

solvent effects on the stability and reactivity of 6-Bromo-2-(chloromethyl)quinazoline

Technical Guide: Solvent Effects on 6-Bromo-2-(chloromethyl)quinazoline Executive Summary 6-Bromo-2-(chloromethyl)quinazoline is a bifunctional scaffold critical for kinase inhibitor synthesis (e.g., EGFR, VEGFR targets)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solvent Effects on 6-Bromo-2-(chloromethyl)quinazoline

Executive Summary

6-Bromo-2-(chloromethyl)quinazoline is a bifunctional scaffold critical for kinase inhibitor synthesis (e.g., EGFR, VEGFR targets).[1] Its chemical behavior is defined by a dichotomy of reactivity:

  • High Reactivity (C2-Chloromethyl): An activated benzylic-like electrophile prone to rapid SN2 displacement, hydrolysis, and solvent-mediated degradation.

  • Latent Reactivity (C6-Bromo): A stable aryl halide handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

Critical Warning: The electron-deficient quinazoline core significantly activates the C2-chloromethyl group. DMSO and alcohols are not inert solvents for this compound; they can act as reactants, leading to library degradation and synthesis failure.

Module 1: Stability & Storage (The "Before" Phase)

Core Directive: Prevent "Silent" Degradation. Many researchers dissolve this intermediate in DMSO for screening or storage, only to find the compound has degraded into an alcohol or aldehyde after freeze-thaw cycles.

Solvent-Induced Degradation Pathways

The following diagram details the specific chemical risks associated with common solvents.

degradation_pathways Start 6-Bromo-2-(chloromethyl) quinazoline DMSO DMSO (Storage) Start->DMSO Dissolution Alcohol Methanol/Ethanol Start->Alcohol Solvent Choice Water Aqueous Buffer/Moisture Start->Water Atmospheric H2O Aldehyde Degradation Product A: Aldehyde (Oxidation) DMSO->Aldehyde Kornblum-type Oxidation (>24h or Heat) Ether Degradation Product B: Methyl Ether (Solvolysis) Alcohol->Ether S_N1/S_N2 Solvolysis (Fast with Base) AlcoholProd Degradation Product C: Hydroxymethyl (Hydrolysis) Water->AlcoholProd Hydrolysis (Acid/Base Catalyzed)

Caption: Figure 1. Solvent-mediated degradation pathways. Note that DMSO can act as an oxidant (Kornblum-like) over time, while alcohols and water displace the chloride.

Solvent Compatibility Matrix
Solvent ClassExamplesStability RatingTechnical Notes
Chlorinated DCM, ChloroformHigh (Preferred) Excellent solubility; inert to the chloromethyl group.[1] Ideal for storage if solution is necessary.
Polar Aprotic MeCN, THFModerate Good for reactions. MeCN is preferred over THF due to lower peroxide risk. Ensure solvents are anhydrous.
Dipolar Aprotic DMSO, DMFLow (Risk) High Risk. DMSO can oxidize the C-Cl bond to C=O (aldehyde) or cause dimerization. DMF can decompose to dimethylamine, leading to unwanted SN2 substitution.
Protic MeOH, EtOH, WaterCritical Failure Rapid solvolysis to ethers (in alcohols) or alcohols (in water), especially if any base is present.

Protocol 1.0: Proper Storage

  • State: Solid powder.

  • Conditions: -20°C, under Argon/Nitrogen.

  • Desiccant: Essential. Hydrolysis produces HCl, which autocatalyzes further degradation.

Module 2: Reaction Optimization (The "During" Phase)

Core Directive: Selectivity Control. You must choose a solvent that solubilizes the quinazoline without reacting with the chloromethyl group before your intended nucleophile does.

Scenario A: Nucleophilic Substitution (SN2) at C2

Target: Replacing the Cl atom with an amine, thiol, or alkoxide.[2]

  • Recommended Solvent: Acetonitrile (MeCN) or THF .

  • Why: These solvents are polar enough to stabilize the transition state but non-nucleophilic.

  • The "DMF Trap": While DMF dissolves the reactants well, commercial DMF often contains dimethylamine impurities. This leads to a competition reaction where you isolate the dimethylamino-derivative instead of your target.

  • Base Selection: Use non-nucleophilic bases (DIPEA, Cs2CO3). Avoid hydroxide bases (NaOH/KOH) to prevent hydrolysis.

Scenario B: Palladium Coupling at C6 (Suzuki/Buchwald)

Target: Reacting the Br atom while keeping the chloromethyl group intact.

  • Recommended Solvent: Toluene or 1,4-Dioxane .

  • Why: Non-polar/weakly polar solvents minimize the risk of the chloromethyl group reacting with the Pd-catalyst or the coupling partner (e.g., boronic acid) in unexpected ways.

  • Critical Step: If using aqueous base (standard Suzuki conditions), the reaction must be biphasic (e.g., Toluene/Water) and rapid to minimize hydrolysis of the chloromethyl group. Anhydrous conditions (e.g., using CsF or K3PO4 in Dioxane) are superior.

Experimental Decision Tree

solvent_decision Start Experimental Goal Branch1 Target: C2-Chloromethyl (S_N2 Substitution) Start->Branch1 Branch2 Target: C6-Bromo (Cross-Coupling) Start->Branch2 Solv1 Primary Choice: MeCN (0-25°C) Secondary: THF Branch1->Solv1 Warn1 Avoid: Alcohols (Solvolysis) Avoid: DMF (Amine impurity) Branch1->Warn1 Solv2 Primary Choice: Toluene or Dioxane (Anhydrous Base) Branch2->Solv2 Warn2 Avoid: Aqueous bases (Hydrolysis risk) Branch2->Warn2

Caption: Figure 2. Solvent selection logic based on the specific reactive site targeted.

Module 3: Troubleshooting & Diagnostics (The "After" Phase)

Core Directive: Root Cause Analysis via Mass Spectrometry.

If your yield is low or purity is compromised, use this guide to identify the solvent-based error.

Observation (LC-MS)Likely CulpritRoot CauseCorrective Action
M+14 (approx) MethanolMethyl Ether Formation. The solvent (MeOH) displaced the Cl.Switch to MeCN or THF.
M-16 (approx) Water/MoistureHydrolysis. Formation of the hydroxymethyl derivative (-Cl +OH).Dry solvents; use molecular sieves. Check base for water content.
M+27 (approx) DMFDimethylamine Substitution. Impurity in DMF reacted with the Cl.Use fresh, high-grade DMF or switch to NMP/MeCN.
M-2 (approx) DMSOOxidation. Conversion of -CH2Cl to -CHO (Aldehyde).Stop using DMSO for reaction or long-term storage.
Precipitation Toluene/DCMSalt Formation. The product amine salt is insoluble.This is good! Filter the solid; it's likely your pure product salt.

FAQs: Researcher to Researcher

Q1: Can I use DMSO to make a 10mM stock solution for biological screening? A: Only if used immediately. The chloromethyl group is an alkylating agent. Over weeks in DMSO (especially if "wet"), it will hydrolyze or oxidize. For long-term library storage, this compound is chemically unstable in solution. Store as a dry powder.

Q2: I need to heat the reaction to 80°C. Which solvent is safe? A: Avoid alcohols and water absolutely. Use Toluene or 1,4-Dioxane. If doing SN2 substitution, Acetonitrile at reflux (82°C) is acceptable if your nucleophile is highly reactive, but prolonged heating increases the chance of quinazoline ring degradation.

Q3: Why did my Suzuki coupling yield a complex mixture? A: You likely used standard aqueous base conditions (e.g., Na2CO3/Water/EtOH). The basic water hydrolyzed your chloromethyl group before the Palladium coupled the bromo group. Fix: Use anhydrous conditions (e.g., CsF in Dioxane) or protect the chloromethyl group first (e.g., by reacting it with your desired amine before the Suzuki coupling).

References

  • Instability of Halo-Heterocycles in DMSO: Gershon, H., Clarke, D. D., & McMahon, J. J. (2003).[1] Effect of Dimethyl Sulfoxide and Dimethylformamide on the Stability of 4-Halo-8-quinolinols. Monatshefte für Chemie, 134, 1099–1104.

  • Synthesis & Solvolysis Risks: Zhang, J., et al. (2016).[1] A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives. Molecules, 21(1), 37.

  • DMSO as Reactant (Oxidation/Methylation): Wu, X., et al. (2014). Transition metal-free synthesis of quinazolinones using dimethyl sulfoxide as a synthon. Organic & Biomolecular Chemistry, 12, 5861-5865.

  • Reactivity of Chloromethyl Quinazolines: Mhlongo, J. L., et al. (2020). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones. Molecules, 25(18), 4162.

  • Hydrolysis Kinetics: Barrera, C. M., et al. (2006).[3] Hydrolysis kinetics for chlorinated heterocycles in sub- and supercritical water. Industrial & Engineering Chemistry Research.

Sources

Optimization

refinement of work-up procedures for reactions involving 6-Bromo-2-(chloromethyl)quinazoline

A Guide to Refining Work-up Procedures and Troubleshooting for Researchers, Scientists, and Drug Development Professionals. Frequently Asked Questions (FAQs) Q1: What are the primary reactivity and stability concerns wit...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Refining Work-up Procedures and Troubleshooting for Researchers, Scientists, and Drug Development Professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity and stability concerns with 6-Bromo-2-(chloromethyl)quinazoline during work-up?

A1: The two primary points of reactivity on this molecule are the highly electrophilic benzylic chloride at the 2-position and the quinazoline ring itself. The C-Cl bond is susceptible to nucleophilic attack, which is the intended reaction pathway. However, it is also prone to hydrolysis under certain pH conditions to form the corresponding 2-(hydroxymethyl) derivative. The quinazoline ring system is generally stable but can be sensitive to harsh acidic or basic conditions, potentially leading to ring-opening or other degradation pathways, especially at elevated temperatures.[1][2]

Q2: My reaction with an amine nucleophile is complete, but I'm struggling with the aqueous work-up. What are the key considerations?

A2: A successful aqueous work-up hinges on controlling the pH and minimizing contact time. It is advisable to perform the initial quench and extraction at a low temperature (0-5 °C) to minimize potential hydrolysis of any unreacted starting material. A slightly basic aqueous solution (e.g., saturated sodium bicarbonate) is often preferred to neutralize any acid formed during the reaction and to keep the desired product, which is typically a basic amine, in its freebase form for efficient extraction into an organic solvent. Prolonged exposure to strongly acidic or basic aqueous layers should be avoided.

Q3: I'm observing a persistent impurity that co-elutes with my desired product during column chromatography. What could it be and how can I remove it?

A3: A common and often difficult-to-remove impurity is the dimerized product, formed by the reaction of two molecules of 6-Bromo-2-(chloromethyl)quinazoline with a bifunctional nucleophile or through self-condensation under certain conditions. Another possibility is the hydrolyzed starting material, 6-Bromo-2-(hydroxymethyl)quinazoline, which can have similar polarity to some desired products. To improve separation, consider changing the solvent system for your chromatography. A gradient elution with a different solvent system, for instance, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system, can alter the selectivity. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can also improve the peak shape of basic quinazoline derivatives and may aid in separation.[3]

Q4: My final product is an oil, making it difficult to purify and handle. What are my options?

A4: Obtaining an oily product is a common challenge. First, ensure that all solvent has been thoroughly removed under high vacuum. If the product is still an oil, consider converting it to a solid salt. For basic products, treatment with a solution of HCl in a suitable solvent (e.g., diethyl ether or methanol) can precipitate the hydrochloride salt, which is often a crystalline solid and can be collected by filtration. Alternatively, trituration of the oil with a non-polar solvent like hexane or pentane can sometimes induce crystallization.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the work-up of reactions involving 6-Bromo-2-(chloromethyl)quinazoline.

Issue 1: Low Yield of Desired Product After Extraction
Potential Cause Troubleshooting Steps & Scientific Rationale
Incomplete Reaction Before initiating work-up, always confirm complete consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). An incomplete reaction is a common source of low yield.
Product is Water-Soluble If your product has polar functional groups, it may have significant solubility in the aqueous layer. Perform multiple extractions (at least 3) with your chosen organic solvent to maximize recovery. In some cases, a continuous liquid-liquid extraction apparatus may be necessary for highly water-soluble products.
Hydrolysis of Product or Starting Material The chloromethyl group is sensitive to hydrolysis.[4] During the aqueous work-up, maintain a neutral to slightly basic pH and keep the temperature low (0-5 °C). Avoid prolonged contact with the aqueous phase.
Emulsion Formation Emulsions can trap product at the interface of the aqueous and organic layers. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or a different organic solvent. Gentle swirling or passing the mixture through a pad of celite can also be effective.
Issue 2: Product Contamination with Starting Material
Potential Cause Troubleshooting Steps & Scientific Rationale
Incomplete Reaction As mentioned above, ensure the reaction has gone to completion before work-up.
Inefficient Quenching If the reaction is quenched with water, unreacted 6-Bromo-2-(chloromethyl)quinazoline may precipitate along with the product. A more effective method can be to quench with a nucleophilic scavenger that reacts with the starting material to form a more easily separable byproduct.
Similar Polarity The starting material and product may have very similar polarities. Optimize your column chromatography conditions by using a shallow solvent gradient and trying different solvent systems. Recrystallization from a carefully chosen solvent system can also be effective.
Issue 3: TLC Plate Shows Streaking or Tailing of Spots
Potential Cause Troubleshooting Steps & Scientific Rationale
Interaction with Silica Gel Quinazolines are basic compounds and can interact strongly with the acidic silica gel stationary phase, leading to streaking.[3][5]
Sample Overloading Applying too much sample to the TLC plate can cause streaking.[6][7]
Inappropriate Solvent System The solvent system may not be optimal for your compound.

To address streaking, add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to your eluent.[5] This will neutralize the acidic sites on the silica gel and improve the spot shape. Also, ensure your sample is sufficiently dilute before spotting it on the TLC plate.

Experimental Protocols

Protocol 1: General Work-up for Nucleophilic Substitution with an Amine

This protocol provides a robust starting point for the work-up of a reaction between 6-Bromo-2-(chloromethyl)quinazoline and a primary or secondary amine.

Step-by-Step Methodology:

  • Reaction Monitoring: Monitor the reaction progress by TLC until the 6-Bromo-2-(chloromethyl)quinazoline is fully consumed.

  • Cooling: Once complete, cool the reaction mixture to 0-5 °C in an ice bath.

  • Quenching: Slowly add saturated aqueous sodium bicarbonate solution to the cooled reaction mixture with stirring. The volume should be sufficient to neutralize any acidic components.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent (e.g., ethanol).[8]

Protocol 2: Work-up for Suzuki Cross-Coupling at the 6-Bromo Position

This protocol is designed for the work-up of a Suzuki-Miyaura cross-coupling reaction where the 6-bromo position of a 2-substituted quinazoline has been functionalized.

Step-by-Step Methodology:

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Cooling and Dilution: After completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filtration: Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad with additional organic solvent.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Decision Tree for Work-up and Purification

cluster_start Reaction Complete cluster_workup Work-up Strategy cluster_purification Purification Start Reaction Mixture Quench Quench Reaction (e.g., with aq. NaHCO3) Start->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Crude Crude Product Concentrate->Crude Is_Solid Is it a solid? Crude->Is_Solid Recrystallize Recrystallize Is_Solid->Recrystallize Yes Is_Oil Is it an oil? Is_Solid->Is_Oil No Is_Pure_Solid Is it pure? Recrystallize->Is_Pure_Solid Pure_Solid Pure Solid Product Is_Pure_Solid->Pure_Solid Yes Column Column Chromatography Is_Pure_Solid->Column No Is_Oil->Column Yes Salt_Formation Consider Salt Formation Is_Oil->Salt_Formation Persistent Oil Is_Pure_Oil Is it pure? Column->Is_Pure_Oil Is_Pure_Oil->Recrystallize No, Solidifies Pure_Oil Pure Oily Product Is_Pure_Oil->Pure_Oil Yes Is_Pure_Oil->Salt_Formation No, Oily Salt_Formation->Pure_Solid

Caption: A decision-making workflow for the work-up and purification of reactions involving 6-Bromo-2-(chloromethyl)quinazoline.

Potential Side Reactions During Work-up

Start 6-Bromo-2-(chloromethyl)quinazoline Desired Desired Product (Nucleophilic Substitution) Start->Desired  + Nucleophile (Controlled Conditions) Hydrolysis Hydrolysis Product (6-Bromo-2-(hydroxymethyl)quinazoline) Start->Hydrolysis  + H2O (Incorrect pH/Temp) Dimer Dimerization/Oligomerization Byproducts Start->Dimer  + Self-reaction or Bifunctional Nucleophile

Caption: Common side reactions that can occur with 6-Bromo-2-(chloromethyl)quinazoline during work-up.

References

  • BenchChem. (2025). Application Notes and Protocols for Quinazoline Synthesis Using 2-Amino-5-bromobenzophenone.
  • BenchChem. (2025).
  • ChemBAM. (n.d.). TLC troubleshooting.
  • Rajveer, C., Swarnalatha, C., Stephen Rathinaraj, B., & Sudhrshini, S. (2010). SYNTHESIS OF 6-BROMO-OXO QUINAZOLINE DERIVATIVES AND THEIR HARAMCOLOGICAL ACTIVITIES. SciSpace.
  • Der Pharma Chemica. (2012). Optimization of solid phase synthesis of quinazolin-4-ones.
  • Chemistry LibreTexts. (2025). 5.6: TLC Procedure.
  • Bitesize Bio. (2025).
  • Al-Obaidi, A., & Al-Shammari, A. M. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC.
  • Frontiers Media. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
  • ACS Omega. (2024).
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A., & Al-Obaid, A. M. (2015).
  • MDPI. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
  • Google Patents. (n.d.). Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Guidechem. (2022). How to prepare and apply 6-Bromo-2-Chloro-Quinoline?.
  • Taylor & Francis Online. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)
  • Gholampour, N., et al. (2024).
  • ResearchGate. (2020).
  • Osarumwense, P. O. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).
  • Google Patents. (n.d.).
  • Al-Ghorbani, M., et al. (2015). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC.
  • ResearchGate. (n.d.). Synthesis of 6-bromo quinazoline-2-thiol.
  • MDPI. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.
  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
  • ResearchGate. (n.d.). Preparation of 6‐Bromo/6‐Chloro‐2‐methyl‐quinolin‐4‐yl‐hydrazines 72(a–b).
  • National Institutes of Health. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.
  • ResearchGate. (n.d.). Regioselective alkylation of 6-bromo-2,4-dichloroquinazoline 22.
  • Connect Journals. (2017).
  • Chemistry Stack Exchange. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.
  • ResearchGate. (2025). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.
  • Quora. (2018).
  • Frontiers in Chemistry. (2022).
  • CORA. (2017).
  • ResearchGate. (2026). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria.
  • Semantic Scholar. (2011). 3H)
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A., & Al-Obaid, A. M. (2015).
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • PMC. (2015).

Sources

Troubleshooting

troubleshooting guide for the synthesis of 6-bromo-4-anilinoquinazoline analogs

Welcome to the technical support center for the synthesis of 6-bromo-4-anilinoquinazoline analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-bromo-4-anilinoquinazoline analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important chemical scaffold. The 4-anilinoquinazoline core is a cornerstone of many targeted therapies, particularly as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2]

This document provides in-depth troubleshooting advice and frequently asked questions in a direct Q&A format, moving beyond simple protocols to explain the underlying chemical principles and rationale behind our recommendations.

Core Synthesis Workflow

The most prevalent and reliable method for synthesizing 6-bromo-4-anilinoquinazoline analogs is a two-step process. It begins with the activation of a 6-bromoquinazolin-4(3H)-one precursor to the more reactive 4-chloro intermediate, followed by a nucleophilic aromatic substitution (SNAr) with a desired aniline.

Synthesis_Workflow A 6-Bromoquinazolin-4(3H)-one B 6-Bromo-4-chloroquinazoline A->B  Chlorination (e.g., POCl₃, SOCl₂) D Target 6-Bromo-4-anilinoquinazoline Analog B->D  Nucleophilic Aromatic Substitution (SNAr) C Substituted Aniline C->D

Caption: General two-step synthesis pathway for 6-bromo-4-anilinoquinazoline analogs.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this class of compounds?

The most widely employed route is the reaction of 6-bromo-4-chloroquinazoline with a substituted aniline.[3] This SNAr reaction is generally efficient and tolerates a wide variety of functional groups on the aniline partner. The 6-bromo-4-chloroquinazoline intermediate is readily prepared from the corresponding 6-bromoquinazolin-4(3H)-one by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1]

Q2: How does the substitution on the aniline affect its reactivity?

The nucleophilicity of the aniline is paramount for the success of the SNAr reaction.

  • Electron-donating groups (e.g., -OCH₃, -CH₃) on the aniline ring increase the electron density on the nitrogen atom, making it a stronger nucleophile and accelerating the reaction.

  • Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) decrease the aniline's nucleophilicity, often leading to sluggish or incomplete reactions under standard thermal conditions.[3] In these challenging cases, alternative methods like microwave-assisted synthesis may be required to achieve good yields.[3][4]

Q3: What are the best methods for monitoring reaction progress?

Thin-Layer Chromatography (TLC) is the most common and convenient method. A suitable mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol) should provide good separation between the highly polar aniline starting material, the less polar 6-bromo-4-chloroquinazoline, and the product. Staining with UV light is typically sufficient for visualization. For more precise monitoring, especially during optimization, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide quantitative data on the consumption of starting materials and the formation of the desired product.[5]

Q4: My starting 6-bromo-4-chloroquinazoline appears to be degrading on storage. How can I prevent this?

The 4-chloro position on the quinazoline ring is highly activated and susceptible to hydrolysis. The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon) and in a desiccator to protect it from atmospheric moisture. If you suspect degradation, it is advisable to purify the intermediate by recrystallization or a short silica plug before use, as the hydrolyzed quinazolinone byproduct will not participate in the subsequent SNAr reaction.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Troubleshooting_Flowchart Start Problem Encountered LowYield Low or No Yield Start->LowYield Byproducts Complex Byproduct Mixture Start->Byproducts Purification Purification Issues Start->Purification CheckAniline Is aniline electron-poor? LowYield->CheckAniline IdentifyByproduct Identify Byproduct by MS Byproducts->IdentifyByproduct OilyProduct Product is an Oil? Purification->OilyProduct IncreaseTemp Increase Temperature / Use Microwave CheckAniline->IncreaseTemp Yes CheckReagents Check Purity of 4-Chloroquinazoline CheckAniline->CheckReagents No UseCatalysis Consider Buchwald-Hartwig Amination IncreaseTemp->UseCatalysis Still no reaction Hydrolysis Mass = Quinazolinone? IdentifyByproduct->Hydrolysis Dimer Mass = Dimer/Polymer? IdentifyByproduct->Dimer UseDrySolvents Use Anhydrous Solvents / Inert Atmosphere Hydrolysis->UseDrySolvents Yes LowerConcentration Reduce Reactant Concentration Dimer->LowerConcentration Yes ColumnChrom Purify via Column Chromatography OilyProduct->ColumnChrom Yes SaltFormation Attempt Salt Formation / Recrystallization OilyProduct->SaltFormation No, solid but impure

Caption: Decision-making flowchart for troubleshooting common synthesis issues.

Problem 1: Low or No Product Formation in the SNAr Step

Q: My reaction between 6-bromo-4-chloroquinazoline and a substituted aniline is giving a very low yield, or I am only recovering starting materials. What are the primary causes and solutions?

A: This is a common issue, often related to reactant reactivity or reaction conditions.

  • Cause 1: Poor Nucleophilicity of the Aniline: As mentioned in the FAQ, anilines bearing strong electron-withdrawing groups are poor nucleophiles.

    • Solution: Increase the reaction temperature. Refluxing in a higher-boiling solvent like n-butanol or using microwave irradiation can provide the necessary energy to overcome the activation barrier.[3] A base-free protocol using a THF/water mixture under microwave conditions has been reported to be highly effective.[4]

  • Cause 2: Inadequate Acid Scavenging: The reaction releases HCl, which can protonate the aniline starting material, rendering it non-nucleophilic. While some protocols use catalytic acid, excess HCl can be detrimental.

    • Solution: Add a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) to scavenge the generated HCl. This is particularly important when using aniline salts as starting materials.

  • Cause 3: Degradation of Starting Material: The 6-bromo-4-chloroquinazoline may have hydrolyzed to the inactive quinazolinone.

    • Solution: Confirm the purity of your 6-bromo-4-chloroquinazoline by ¹H NMR before starting the reaction. If significant hydrolysis has occurred, purify the material.

ParameterStandard ConditionFor Low-Reactivity Anilines
Solvent Isopropanol, THF, Acetonitrile[1]n-Butanol, DMF, THF/H₂O (1:1)[4]
Temperature 80-120 °C (Reflux)120-150 °C (Microwave)
Additives Catalytic HCl or no additiveDIPEA or K₂CO₃ (1.5 equiv.)
Reaction Time 5-24 hours30-60 minutes (Microwave)
Table 1: Recommended adjustments for improving reaction yields with challenging anilines.
Problem 2: Formation of Significant Byproducts

Q: My reaction is messy, and I'm observing several unexpected spots on TLC and peaks in my LC-MS. What are the likely side reactions?

A: Identifying byproducts is key to diagnosing the issue. The most common culprits are listed below.

  • Cause 1: Hydrolysis: The most common byproduct is the 6-bromoquinazolin-4(3H)-one, formed from the reaction of 6-bromo-4-chloroquinazoline with trace water in the solvent.

    • Solution: Ensure you are using anhydrous solvents. If the reaction is run at high temperatures for extended periods, consider performing it under an inert atmosphere (N₂ or Ar) to minimize exposure to atmospheric moisture.

  • Cause 2: Dimerization/Polymerization: At high concentrations, self-reaction of starting materials or product can lead to insoluble, high-molecular-weight byproducts.[6]

    • Solution: Perform the reaction at a higher dilution by increasing the solvent volume. This entropically disfavors intermolecular side reactions.[6]

  • Cause 3: N-Oxide Formation: The quinazoline nitrogen atoms can be oxidized, especially if the reaction is open to air for long durations at high heat.[6]

    • Solution: Conducting the reaction under an inert atmosphere is the most effective preventative measure.[6]

Byproduct StructureLikely CausePreventative Measure
6-Bromoquinazolin-4(3H)-one Reaction with trace H₂OUse anhydrous solvents; run under inert atmosphere.
Dimer or Polymer High reactant concentrationIncrease solvent volume to dilute the reaction mixture.[6]
Quinazoline N-Oxide Oxidation by atmospheric O₂Conduct the reaction under an inert N₂ or Ar atmosphere.[6]
Table 2: Troubleshooting common byproducts and their solutions.
Problem 3: When Standard SNAr Fails: Advanced Troubleshooting

Q: I am attempting to couple a very sterically hindered or electron-deficient aniline, and even microwave heating is ineffective. What is the next logical step?

A: For particularly challenging substrates where direct SNAr fails, the most powerful alternative is a Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction is exceptionally versatile for forming C-N bonds but requires careful optimization of the catalyst, ligand, and base.[5]

  • Catalyst System: Modern palladium precatalysts (e.g., XPhos Pd G3) are often more effective than traditional sources like Pd(OAc)₂.[5]

  • Ligand Choice: The ligand is critical. For primary anilines, bulky, electron-rich phosphine ligands like BrettPhos or RuPhos are excellent starting points.[5]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is most common, but for base-sensitive substrates, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher temperatures.[5]

This approach requires rigorous exclusion of air and moisture. All reagents and solvents must be anhydrous and degassed, and the reaction must be run under a strictly inert atmosphere.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-4-chloroquinazoline (2a)

This protocol is adapted from Chilin et al. and is a representative procedure.[1]

  • To a round-bottomed flask, add 6-bromoquinazolin-4(3H)-one (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 vol eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

  • Heat the mixture to reflux (approx. 110 °C) and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Allow the reaction to cool to room temperature, then slowly and carefully pour the mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic quench.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or hexane to afford the title compound as a solid.[1]

Protocol 2: General Procedure for Synthesis of 6-Bromo-4-anilinoquinazoline Analogs (3a-l)

This protocol is a general representation of the SNAr reaction.[1][7]

  • In a round-bottomed flask, dissolve 6-bromo-4-chloroquinazoline (1.0 eq) in a suitable solvent such as isopropanol or a THF/isopropanol mixture.

  • Add the desired substituted aniline (1.1-1.2 eq).

  • Add a catalytic amount of concentrated HCl (optional, but often beneficial).

  • Heat the mixture to reflux (70-90 °C) for 5-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it is often the hydrochloride salt of the product.

  • Filter the solid and wash with cold solvent or ether. To obtain the free base, the solid can be suspended in water and basified with NaHCO₃ or dilute NaOH, followed by filtration.

  • Alternatively, the reaction mixture can be concentrated, and the residue purified by column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexane).

Spectroscopic Characterization Guide

Confirming the structure of your final product is critical. The following table outlines the expected spectroscopic signatures for a typical 6-bromo-4-anilinoquinazoline structure.

TechniqueRegion/ShiftAssignment and Key Features
¹H NMR δ 9.5-10.0 ppmBroad singlet, N-H proton of the anilino group.
δ 8.5-9.0 ppmSinglet, C2-H of the quinazoline ring.
δ 8.3-8.6 ppmDoublet or singlet, C5-H of the quinazoline ring.
δ 7.5-8.0 ppmDoublet of doublets, C7-H of the quinazoline ring.
δ 7.0-7.8 ppmSignals corresponding to the protons on the aniline ring.
¹³C NMR δ 155-160 ppmQuinazoline C4 (attached to NH) and C2.
δ 115-150 ppmAromatic carbons of both the quinazoline and aniline rings.
δ ~118 ppmQuinazoline C6 (attached to Br).
IR (ATR) 3200-3400 cm⁻¹N-H stretching vibration.
1600-1620 cm⁻¹C=N stretching of the quinazoline ring.
1480-1580 cm⁻¹Aromatic C=C stretching vibrations.
500-600 cm⁻¹C-Br stretching vibration.
Table 3: Representative spectroscopic data for the 6-bromo-4-anilinoquinazoline scaffold.[1][8]

References

  • Chilin, A., et al. (2017). Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase. Molecules, 22(11), 2003. [Link]

  • Barbosa, L. C. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 3097-3105. [Link]

  • Beilstein Journals. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

  • Charnwood Discovery. (n.d.). Rapid Optimization-Buchwald–Hartwig Amination using DoE. [Link]

  • Bhusare, S. R., et al. (2022). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. World Journal of Pharmaceutical Research, 11(4), 921-935. [Link]

  • Royal Society of Chemistry. (2014). Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFRtyrosine kinase. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. [Link]

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • National Center for Biotechnology Information. (2020). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC. [Link]

  • PubMed. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. [Link]

  • ResearchGate. (2017). Synthesis of 4-anilino-6-bromoquinazolines and their 6-fluorophenyl.... [Link]

  • ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. [Link]

  • Springer Nature Experiments. (n.d.). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Frontiers. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. [Link]

  • ScienceDirect. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. [Link]

  • ResearchGate. (n.d.). A plausible reaction to the synthesis of quinazoline‐2,4(1H,3H)‐diones 47. [Link]

  • SciSpace. (2010). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. [Link]

  • ResearchGate. (2022). (PDF) Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • National Center for Biotechnology Information. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. PMC. [Link]

  • Atlantis Press. (2018). Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • Semantic Scholar. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. [Link]

  • National Center for Biotechnology Information. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. PMC. [Link]

  • ResearchGate. (2016). (PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives. [Link]

  • Taylor & Francis. (2023). Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. [Link]

  • PubMed. (2012). Discovery of 6-substituted 4-anilinoquinazolines with dioxygenated rings as novel EGFR tyrosine kinase inhibitors. [Link]

Sources

Optimization

optimization of catalyst systems for cross-coupling reactions of 6-bromoquinazolines

Technical Support Center: Optimization of Catalyst Systems for Cross-Coupling Reactions of 6-Bromoquinazolines Introduction: The Quinazoline Challenge You are likely here because your standard "screen-and-go" conditions...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Catalyst Systems for Cross-Coupling Reactions of 6-Bromoquinazolines

Introduction: The Quinazoline Challenge

You are likely here because your standard "screen-and-go" conditions for aryl bromides are failing on the 6-bromoquinazoline scaffold. This is not a user error; it is a structural feature.

The quinazoline core presents two distinct challenges to palladium catalysis:

  • N-Coordination (Catalyst Poisoning): The basic nitrogens at N1 and N3 (particularly N3) act as strong

    
    -donors, sequestering the electrophilic Pd(II) species and shutting down the catalytic cycle.
    
  • Electronic Bias (Regioselectivity): While the C6-Br bond is an activated aryl halide, it competes with the highly electron-deficient C4 position. If your substrate also contains a leaving group at C4 (e.g., 4-chloro-6-bromoquinazoline), the C4 position will react preferentially in both S

    
    Ar and Pd-catalyzed manifolds, defying standard bond-strength logic (Cl > Br in this specific heterocycle context).
    

This guide provides the protocols to overcome these kinetic traps.

Module 1: Catalyst System Selection

Q: My reaction stalls at <20% conversion despite using 5 mol% Pd(PPh3)4. Is the catalyst dead? A: The catalyst isn't dead; it's likely inhibited. Simple phosphines like PPh3 are often displaced by the quinazoline nitrogens, forming stable, inactive (Quinazoline)2-Pd-L2 complexes.

Recommendation: Switch to bulky, electron-rich ligands that sterically prevent N-coordination while accelerating oxidative addition.

Reaction TypeRecommended Catalyst SystemLigand ClassWhy it Works
Suzuki-Miyaura Pd(dppf)Cl₂·DCM or Pd(dtbpf)Cl₂ Bidentate FerrocenylThe wide bite angle and steric bulk prevent the formation of stable N-bound resting states.
Buchwald-Hartwig Pd(OAc)₂ + XPhos or BrettPhos Pd G4 Dialkylbiaryl PhosphinesThese ligands form a monolithic "wall" over the Pd center, blocking N-coordination but allowing amine approach.
Sonogashira PdCl₂(PPh₃)₂ (Standard) or Pd(tBu₃P)₂ (Challenging)Monodentate PhosphinesFor difficult substrates,

is electron-rich enough to drive oxidative addition even on deactivated rings.

Pro-Tip: If using Pd(OAc)₂, always premix with the phosphine ligand in the solvent for 5-10 minutes before adding the substrate. This ensures the active L-Pd(0) species forms before the quinazoline has a chance to sequester the Pd(II) salt.

Module 2: Reaction Conditions & Optimization

Q: I am observing significant protodeboronation of my boronic acid in the Suzuki coupling. How do I fix this? A: The electron-deficient nature of quinazoline makes the intermediate Pd-aryl species prone to side reactions if transmetalation is slow. Protodeboronation often occurs when the base is too strong or the temperature too high for the rate of coupling.

Optimization Matrix:

  • Solvent: Switch from DMF (which can decompose to amines that poison catalysts) to 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1) . The biphasic system often protects the boronic acid.

  • Base:

    • Standard: Na₂CO₃ (2.0 equiv).

    • For Sterically Hindered: K₃PO₄ (3.0 equiv).

    • For Base-Sensitive: KF or CsF (anhydrous conditions).

Q: What is the reactivity order if I have 4-chloro-6-bromoquinazoline? A: WARNING: In this scaffold, the C4-Cl bond is MORE reactive than the C6-Br bond. The electron deficiency at C4 (para to N1, ortho to N3) activates the C-Cl bond towards oxidative addition significantly more than the C6-Br bond.

  • Targeting C4: Use standard conditions; C4 couples first.

  • Targeting C6: You must either block C4 (e.g., with a methoxy or amino group) or perform the C4 coupling first. You cannot selectively couple C6-Br in the presence of C4-Cl using standard Pd catalysis.[1]

Module 3: Troubleshooting Specific Failures

Q: I see a "homocoupling" dimer of my quinazoline instead of the cross-coupled product. A: This is often a symptom of "oxygen leak" or slow transmetalation.

  • Degassing: Sparging with nitrogen is insufficient. Use the freeze-pump-thaw method (3 cycles) for sensitive reactions.

  • Sacrificial Reductant: Add 5-10 mol% of hydroquinone to scavenge radical species if you suspect a radical pathway is competing.

Q: The reaction turns black immediately, and no product forms. A: "Palladium black" precipitation indicates ligand dissociation. Your ligand is not binding tightly enough to Pd in the presence of the substrate.

  • Fix: Increase the Ligand:Pd ratio to 2:1 or 4:1.

  • Fix: Switch to a palladacycle precatalyst (e.g., XPhos Pd G4 ) which releases the active species slowly, maintaining a steady concentration of active catalyst without aggregation.

Module 4: Workup & Purification (Metal Removal)

Q: My product is colored, and ICP-MS shows 5000 ppm Pd. Standard Celite filtration didn't work. A: Quinazolines are excellent ligands; they will drag palladium through a silica column. You need a chemical scavenger with a higher affinity for Pd than your product.

Protocol: SiliaMetS® Thiol Scavenging

  • Dissolve the crude reaction mixture in THF or Ethyl Acetate (10 volumes).

  • Add SiliaMetS® Thiol (or equivalent mercaptan-modified silica) at 4-5 equivalents relative to the Pd loading.

  • Stir at 50°C for 4 hours . (Room temperature is often too slow for N-heterocycles).

  • Filter through a 0.45 µm pad.

  • Result: Typically reduces Pd from >1000 ppm to <20 ppm.

Visualizations

Figure 1: Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Yield / Failure CheckSM Check SM Purity (Is C4-Cl present?) Start->CheckSM RegioIssue C4 Reacts First! (Regioselectivity Issue) CheckSM->RegioIssue Yes CheckColor Reaction Color? CheckSM->CheckColor No Black Black Precipitate (Pd Aggregation) CheckColor->Black Precipitate NoChange No Color Change (Catalyst Inactive) CheckColor->NoChange Remains Clear/Pale LigandFix Use Bulky Ligand (XPhos, dppf) Increase L:Pd Ratio Black->LigandFix Poisoning N-Coordination Poisoning NoChange->Poisoning PrecatFix Use Precatalyst (Pd G3/G4) Poisoning->PrecatFix

Caption: Decision tree for diagnosing failure modes in 6-bromoquinazoline cross-coupling. Note the critical check for C4-substituents.

Figure 2: The "N-Poisoning" Trap vs. Productive Cycle

Mechanism Pd0 Active L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Fast with Bulky Ligands Trap OFF-CYCLE TRAP (Quinazoline-N)-Pd-L INACTIVE Pd0->Trap N-Coordination (Small Ligands) Prod Product Formation OxAdd->Prod Transmetalation & Red. Elim. Trap->Pd0 Reversible only at High Temp

Caption: The kinetic competition between productive oxidative addition and the non-productive N-coordination trap.

References

  • BenchChem. Optimization of Buchwald-Hartwig amination conditions - Troubleshooting Guide. (2025).[1]

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Catalyst and Ligand Selection.

  • SiliCycle. SiliaMetS® Metal Scavengers: Efficient Tool to Remove Palladium.[2]

  • MDPI. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones. (2014).[3]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Protocol.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of 6-Bromo vs. 6-Chloro Quinazoline Derivatives

A Technical Guide for Researchers in Drug Discovery and Development The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biolo...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The functionalization of the quinazoline core, particularly at the 6-position, has been a key strategy in modulating the pharmacological profile of these derivatives. Among the various substituents explored, halogens, specifically bromine and chlorine, have been shown to significantly influence the biological efficacy of these compounds.[1] This guide provides a comparative analysis of the biological activity of 6-bromo versus 6-chloro quinazoline derivatives, supported by experimental data, to aid researchers in making informed decisions during the drug design and development process.

The Significance of Halogenation at the 6-Position

The introduction of a halogen atom at the 6-position of the quinazoline ring can profoundly impact the molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability. These modifications, in turn, influence the compound's interaction with biological targets, ultimately affecting its potency and selectivity. Studies have indicated that the presence of a halogen at this position can enhance the anticancer effects of quinazoline derivatives.[1] This is often attributed to the ability of the halogen to form favorable interactions within the binding pockets of target enzymes, such as the epidermal growth factor receptor (EGFR) tyrosine kinase.[3]

Comparative Analysis of Biological Activities

A direct, head-to-head comparison of the biological activities of 6-bromo and 6-chloro quinazoline derivatives with otherwise identical substitution patterns is crucial for understanding the specific contribution of each halogen. While the available literature provides extensive data on various 6-halo-quinazoline derivatives, direct comparative studies are less common. However, by collating and analyzing data from various sources, we can discern general trends and make informed comparisons.

Anticancer Activity

The anticancer potential of 6-bromo and 6-chloro quinazoline derivatives has been extensively investigated, with many compounds demonstrating potent activity against a range of cancer cell lines. A significant number of these derivatives exert their cytotoxic effects through the inhibition of EGFR, a key player in cancer cell proliferation and survival.[3][4]

Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
6-Bromo-quinazoline 6-bromo-2-(pyridin-3-yl)-N-(benzo[d]thiazol-2-yl)quinazolin-4-amineMCF-7 (Breast)2.49[4]
6-Bromo-quinazoline 8a (a 2-thioxo-3-phenylquinazolin-4(3H)-one derivative)MCF-7 (Breast)15.85 ± 3.32[1]
6-Bromo-quinazoline 8a (a 2-thioxo-3-phenylquinazolin-4(3H)-one derivative)SW480 (Colon)17.85 ± 0.92[1]
6-Chloro-quinazoline Not specifiedNot specifiedNot specified

Note: Direct comparative data for 6-chloro derivatives with identical substitutions is limited in the reviewed literature, highlighting a gap for future research.

The data available for 6-bromo-quinazoline derivatives showcases their potential as anticancer agents. For instance, a 6-bromo-2-(pyridin-3-yl)quinazoline derivative exhibited potent activity against the MCF-7 breast cancer cell line with an IC50 of 2.49 µM.[4] Another study on 6-bromo-quinazolinone derivatives also reported cytotoxic effects against MCF-7 and SW480 cell lines.[1] The presence of the bromine atom is often associated with enhanced binding to the EGFR active site.[3]

Antimicrobial Activity

Quinazoline derivatives have also demonstrated promising activity against a spectrum of microbial pathogens. The substitution at the 6-position with a halogen is a common feature in many antimicrobial quinazolines.

Compound TypeDerivativeMicroorganismZone of Inhibition (mm) / MIC (µg/mL)Reference
6-Bromo-quinazoline 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-oneStaphylococcus aureus16[5]
6-Bromo-quinazoline 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-oneEscherichia coli14[5]
6-Bromo-quinazoline Schiff base derivativesVarious bacteriaGood activity[2]
6-Chloro-quinazoline Schiff base derivativesVarious bacteriaGood activity[2]

A study on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one demonstrated significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with zones of inhibition of 16 mm and 14 mm, respectively.[5] Another report indicated that Schiff base derivatives containing either a 6-bromo or a 6-chloro substituent exhibited good antimicrobial activity.[2] This suggests that both halogens can be beneficial for conferring antimicrobial properties to the quinazoline scaffold. The choice between them may depend on the desired spectrum of activity and the overall molecular structure.

Structure-Activity Relationship (SAR) Insights

The biological activity of 6-halo-quinazoline derivatives is intricately linked to their structural features. The nature of the halogen at the 6-position influences the electronic properties of the aromatic ring, which can affect binding interactions with target proteins.

  • Lipophilicity: Bromine is more lipophilic than chlorine. This difference can impact cell membrane permeability and the ability of the compound to reach its intracellular target.

  • Size: The larger size of the bromine atom compared to chlorine can lead to different steric interactions within a binding pocket, potentially resulting in altered potency or selectivity.

  • Electronic Effects: Both bromine and chlorine are electron-withdrawing groups, but their inductive and mesomeric effects differ slightly, which can modulate the reactivity and binding affinity of the quinazoline core.

The presence of a halogen at the C-6 position is generally considered to improve the anticancer effects of quinazoline derivatives.[1] This is exemplified by several FDA-approved quinazoline-based anticancer drugs that feature halogen substitutions.[1]

Experimental Protocols

To facilitate further research in this area, detailed protocols for the synthesis of 6-halo-quinazolines and the evaluation of their biological activity are provided below.

General Synthesis of 6-Halo-Quinazoline Derivatives

The synthesis of 6-bromo and 6-chloro quinazoline derivatives often starts from the corresponding substituted anthranilic acid.

Synthesis of 6-Halo-Quinazolines A 5-Halo-anthranilic acid (X = Br or Cl) B Reaction with Formamide or Orthoformate A->B Cyclization C 6-Halo-quinazolin-4(3H)-one B->C D Chlorination (e.g., SOCl2) C->D E 4-Chloro-6-halo-quinazoline D->E F Nucleophilic Substitution (e.g., Amines) E->F G Substituted 6-Halo-quinazoline Derivatives F->G MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat cells with quinazoline derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a suitable density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 6-bromo and 6-chloro quinazoline derivatives.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Antimicrobial Activity Evaluation: Zone of Inhibition Assay

The zone of inhibition assay is a widely used method to determine the antimicrobial activity of a compound.

Zone_of_Inhibition_Workflow A Prepare agar plates seeded with bacteria B Create wells in the agar A->B C Add quinazoline derivatives to the wells B->C D Incubate the plates C->D E Measure the diameter of the zone of inhibition D->E

Workflow for the zone of inhibition assay.

Step-by-Step Protocol:

  • Plate Preparation: Agar plates are prepared and uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells are created in the agar using a sterile borer.

  • Compound Application: A specific concentration of the 6-bromo or 6-chloro quinazoline derivative, dissolved in a suitable solvent, is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism to grow.

  • Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion and Future Directions

The available evidence suggests that both 6-bromo and 6-chloro substitutions on the quinazoline scaffold can lead to potent biological activities, particularly in the realms of anticancer and antimicrobial research. The choice between these two halogens can influence the physicochemical properties and, consequently, the pharmacological profile of the resulting derivatives.

A significant gap in the current literature is the lack of direct, systematic comparative studies of 6-bromo versus 6-chloro quinazoline analogues with identical substitution patterns at other positions. Such studies would be invaluable for elucidating the precise role of each halogen and for establishing a more definitive structure-activity relationship. Future research should focus on the parallel synthesis and biological evaluation of these paired compounds to provide a clearer understanding of the subtle yet significant effects of halogen substitution at the 6-position. This will undoubtedly contribute to the rational design of more effective and selective quinazoline-based therapeutic agents.

References

Sources

Comparative

structure-activity relationship (SAR) studies of 6-bromo-quinazoline analogs

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Structure-Activity Relationship (SAR), EGFR/VEGFR Inhibition, and Synthetic Utility Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Structure-Activity Relationship (SAR), EGFR/VEGFR Inhibition, and Synthetic Utility

Executive Summary: The 6-Position Dilemma

In the optimization of 4-anilinoquinazoline kinase inhibitors, the C-6 and C-7 positions are critical determinants of potency and physicochemical properties. While the 6,7-dimethoxy motif (found in Gefitinib and Erlotinib) represents the "gold standard" for wild-type EGFR binding due to favorable electron-donating effects, 6-bromo-quinazoline analogs occupy a unique and strategic niche.

This guide objectively compares 6-bromo analogs against their 6-methoxy and 6-acrylamido counterparts. Experimental data reveals that while 6-bromo substituents often yield lower intrinsic affinity for the ATP-binding hinge region compared to methoxy groups, they offer superior lipophilicity, unique halogen-bonding capabilities, and serve as versatile "late-stage" synthetic handles for accessing diverse chemical space.

Comparative SAR Analysis

The "Steep SAR" Phenomenon

Early foundational studies established an "unusually steep" SAR for quinazolines. Small modifications at the 6-position can result in >100-fold shifts in IC50 values. The 6-bromo substituent acts as a weak electron-withdrawing group (EWG) and a lipophilic bulk provider.

Comparison Matrix: 6-Substituent Impact on EGFR Inhibition
Feature6-Bromo (Analogs) 6,7-Dimethoxy (Standard) 6-Acrylamido (Covalent)
Electronic Effect Weak EWG (-I, +M); reduces N1 basicity.Strong EDG; increases N1 basicity (better H-bond acceptor).EWG (via amide); moderate N1 impact.
Binding Mode Reversible; Hydrophobic fit; Halogen bonding potential.Reversible; H-bond network with water/Solvent.Irreversible; Covalent bond with Cys797.
LogP (Lipophilicity) High (increases membrane permeability).Moderate (balanced solubility).Moderate to Low.
Synthetic Utility High: Excellent handle for Suzuki/Buchwald couplings.Low: Fixed functionality.Low: Final electrophile.
Primary Target WT EGFR, VEGFR-2, Dual EGFR/HER2.WT EGFR (Exon 19 del, L858R).T790M / C797S Mutants.[1]
Quantitative Performance Data

The following table synthesizes data from multiple studies comparing 6-bromo derivatives with standard inhibitors.

Table 1: Representative IC50 Values against Cancer Cell Lines & Kinases

Compound ClassR6 SubstituentR4 SubstituentTarget/Cell LineIC50 ValueRef
Compound 21 Bromo 2-(pyridin-3-yl)-hydrazinylEGFR (WT) 46.1 nM [1]
Lapatinib (Control)(Complex)(Complex)EGFR (WT)53.1 nM[1]
Compound 5b Bromo 3-fluoroanilineMCF-7 (Breast) 0.53 µM [2]
Cisplatin (Control)--MCF-76.40 µM[2]
Compound 8a H (Thio-analog)3-chloro-4-fluoroanilineEGFR (T790M) 15.8 µM [3]
PD 153035 Methoxy 3-bromoanilineEGFR (Isolated) 0.025 nM [4]

Critical Insight: The 6,7-dimethoxy core (PD 153035) is significantly more potent against isolated enzyme due to optimized H-bonding at the hinge region. However, 6-bromo analogs (e.g., Compound 5b) often show superior cellular cytotoxicity (MCF-7) potentially due to better membrane permeability or off-target polypharmacology (e.g., VEGFR inhibition).

Mechanistic Visualization

The 6-bromo substituent influences binding through steric occupation of the solvent-accessible pocket and electronic modulation of the N1 atom.

SAR_Mechanism Quinazoline Quinazoline Core Pos6 6-Position Substituent Quinazoline->Pos6 N1 N1 Atom (H-Bond Acceptor) Quinazoline->N1 Br_Sub 6-Bromo Pos6->Br_Sub OMe_Sub 6-Methoxy Pos6->OMe_Sub Binding ATP Pocket Binding (Met793) N1->Binding Critical H-Bond Potency Inhibitory Potency (IC50) Binding->Potency HalogenBond Halogen Bond / Hydrophobic Interaction Br_Sub->HalogenBond Steric Fit Electronic_Br Electron Withdrawal (-I) Br_Sub->Electronic_Br HalogenBond->Binding Auxiliary Interaction Electronic_Br->N1 Reduces Basicity HBond_Don Electron Donation (+M) OMe_Sub->HBond_Don HBond_Don->N1 Increases Basicity

Figure 1: Mechanistic impact of 6-position substitution on EGFR binding affinity. Note the trade-off between electronic activation (Methoxy) and hydrophobic/halogen interaction (Bromo).

Experimental Protocols

To validate the activity of 6-bromo-quinazoline analogs, the following protocols are recommended. These are adapted for high reproducibility in a medicinal chemistry setting.

Synthesis: Suzuki Coupling on 6-Bromo Scaffold

The 6-bromo group is most valuable as a diverse handle. This protocol describes its functionalization.

  • Reagents: 6-Bromo-4-anilinoquinazoline (1.0 eq), Aryl Boronic Acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Degas with

    
     for 15 mins.
    
  • Reaction: Heat to 90°C for 12 hours under inert atmosphere.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    .
    
  • Purification: Flash column chromatography (Hexane:EtOAc gradient).

  • Validation: Confirm disappearance of Br isotope pattern in Mass Spec and appearance of new aryl protons in

    
    -NMR.
    
Biological Evaluation: ADP-Glo™ Kinase Assay

A homogeneous luminescent assay to quantify kinase inhibition (IC50).

  • Preparation:

    • Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM

      
      , 0.1 mg/mL BSA).
      
    • Dilute EGFR enzyme (0.2 ng/µL) and substrate (Poly-Glu-Tyr, 0.2 µg/µL).

  • Compound Treatment:

    • Dissolve 6-bromo analogs in DMSO. Prepare serial dilutions (e.g., 10 µM to 0.1 nM).

    • Add 1 µL compound to 384-well plate.

  • Kinase Reaction:

    • Add 2 µL Enzyme solution.[2] Incubate 10 min at RT.

    • Add 2 µL ATP/Substrate mix (ATP concentration =

      
       app, typically 10 µM).
      
    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[2] Incubate 30 min.

  • Analysis: Measure Luminescence (RLU). Plot RLU vs. log[Compound] to calculate IC50 using non-linear regression (Sigmoidal dose-response).

Strategic Workflow for Optimization

This flowchart guides the decision-making process when working with 6-bromo-quinazoline scaffolds.

Optimization_Workflow Start Start: 6-Bromo-Quinazoline Scaffold Test1 Screen vs. WT EGFR & Cell Lines Start->Test1 Decision Is IC50 < 100 nM? Test1->Decision Selectivity Test Selectivity (HER2, VEGFR) Decision->Selectivity Yes Modify Functionalize 6-Position (Suzuki/Buchwald) Decision->Modify No Path_Potent Potent Hit Path_Weak Weak/Moderate Cryst Co-Crystallization (Check Halogen Bond) Selectivity->Cryst Lead Lead Candidate (Reversible Inhibitor) Cryst->Lead Library Generate 6-Aryl/Heteroaryl Library Modify->Library Retest Re-Screen Library Library->Retest Retest->Decision Loop

Figure 2: Optimization workflow utilizing the 6-bromo group as both a probe and a synthetic handle.

References

  • Ahmed, M. et al. (2023). Synthesis of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazoline compounds as EGFR inhibitors. ResearchGate. Link

  • Zare, S. et al. (2023).[3] 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity. Link

  • BenchChem. (2025). Structure-Activity Relationship (SAR) of 6,8-Dibromoquinoline Analogs: A Comparative Guide. Link

  • Bridges, A. J. et al. (1996). Tyrosine Kinase Inhibitors.[4][5][6] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035). Journal of Medicinal Chemistry. Link

  • Promega. ADP-Glo™ Kinase Assay Protocol. Link

Sources

Validation

Publish Comparison Guide: Validating Target Engagement for Novel Inhibitors Derived from 6-Bromo-2-(chloromethyl)quinazoline

Executive Summary: The 2-Position Advantage The quinazoline scaffold remains a cornerstone in kinase inhibitor design, particularly for the Epidermal Growth Factor Receptor (EGFR). While first-generation inhibitors (Gefi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 2-Position Advantage

The quinazoline scaffold remains a cornerstone in kinase inhibitor design, particularly for the Epidermal Growth Factor Receptor (EGFR). While first-generation inhibitors (Gefitinib, Erlotinib) heavily exploit the 4-anilino position, the 6-Bromo-2-(chloromethyl)quinazoline intermediate offers a distinct synthetic vector. The reactive chloromethyl group at the C2 position allows for the introduction of diverse nucleophiles—thiols, amines, and alkoxides—facilitating the exploration of novel chemical space that can improve solubility, selectivity, or overcome T790M resistance.

This guide details the rigorous validation of target engagement (TE) for these novel derivatives. Unlike simple biochemical IC50 values, which often fail to translate to cellular efficacy due to ATP competition or membrane permeability issues, the protocols below establish authentic intracellular binding .

Comparative Performance Matrix

The following table contrasts the proposed validation workflow for 6-Bromo-2-(chloromethyl)quinazoline derivatives against standard industry benchmarks.

FeatureStandard Approach (Biochemical IC50)Recommended Approach (Cellular TE) Advantage for Novel Scaffolds
Context Recombinant protein, no ATP competitionLive cells, endogenous ATP levels Accounts for high intracellular ATP which often shifts potency of C2-substituted analogs.
Readout Enzymatic inhibitionPhysical binding / Thermal stabilization Distinguishes between off-target toxicity and true target inhibition.
Resistance Often false positives on mutantsValidates binding to T790M/C797S Critical for 2-substituted derivatives designed to bypass steric hindrance.
Throughput HighMedium (CETSA) to High (NanoBRET) Balances depth of data with screening capacity.

Mechanistic Grounding & Pathway Visualization

To validate these inhibitors, one must understand the signal transduction pathway they disrupt. The novel derivatives target the ATP-binding pocket of EGFR, preventing autophosphorylation and downstream activation of the MAPK and PI3K/AKT pathways.

Diagram 1: EGFR Signaling & Inhibitor Intervention Point

This diagram illustrates the specific node (EGFR-ATP binding site) where the novel 2-substituted quinazolines act to block downstream proliferation signals.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Activation RAS RAS-GTP EGFR->RAS pY-Grb2-SOS PI3K PI3K EGFR->PI3K Inhibitor Novel 2-Subst. Quinazoline Inhibitor->EGFR Competes with ATP (Target Engagement) ATP ATP ATP->EGFR Phosphorylation Source RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Transcription AKT AKT PI3K->AKT AKT->Proliferation Anti-Apoptosis

Caption: Novel inhibitors compete with ATP at the EGFR kinase domain, halting RAS/MAPK and PI3K/AKT cascades.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Purpose: To provide label-free biophysical proof that the inhibitor binds EGFR in intact cells. Principle: Ligand binding stabilizes the target protein, shifting its melting temperature (


) higher.
Scientific Rationale

The 2-chloromethyl-derived substituents can alter the lipophilicity of the quinazoline core. CETSA is crucial here because it confirms the compound actually crosses the cell membrane and engages the target, ruling out permeability issues common with synthetic modifications at this position.

Step-by-Step Methodology
  • Cell Preparation:

    • Culture A549 (EGFR wt) or H1975 (EGFR T790M) cells to 80% confluency.

    • Harvest and resuspend in TBS supplemented with protease inhibitors.

    • Aliquot 20 µL of cell suspension (

      
       cells/mL) into PCR tubes.
      
  • Compound Treatment:

    • Add the novel inhibitor (final conc. 10 µM) or DMSO control.

    • Incubate for 1 hour at 37°C to allow equilibrium binding.

  • Thermal Challenge:

    • Heat samples in a gradient thermal cycler (range: 40°C to 65°C) for 3 minutes.

    • Cool immediately to 25°C for 3 minutes.

  • Lysis & Separation:

    • Add lysis buffer (0.4% NP-40 alternative) and perform 3 freeze-thaw cycles (liquid

      
       / 25°C).
      
    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

  • Detection:

    • Collect the supernatant (soluble fraction).

    • Analyze via Western Blot using anti-EGFR antibody.

    • Quantification: Plot band intensity vs. Temperature. Calculate

      
      .
      

Success Criteria: A


 compared to DMSO indicates significant target engagement.

Protocol 2: NanoBRET Target Engagement

Purpose: To quantify the affinity (intracellular ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) and residence time of the inhibitor.
Principle:  Energy transfer occurs between a NanoLuc-EGFR fusion (donor) and a cell-permeable fluorescent tracer. The inhibitor displaces the tracer, decreasing the BRET signal.[1]
Scientific Rationale

Unlike CETSA, which is binary (bound/unbound), NanoBRET provides kinetic resolution. This is vital for 6-bromo-2-(chloromethyl)quinazoline derivatives, as the 6-bromo substituent can be exploited for halogen bonding, potentially increasing residence time—a key driver of efficacy in vivo.

Workflow Visualization

This diagram outlines the competitive logic of the NanoBRET assay.

NanoBRET_Workflow cluster_0 Transfection cluster_1 Competition Step1 Plasmid: NanoLuc-EGFR Step2 Express in HEK293 Cells Step1->Step2 Complex NanoLuc-EGFR Complex Step2->Complex Tracer Fluorescent Tracer Tracer->Complex Binds (High BRET) Inhibitor Novel Inhibitor Inhibitor->Complex Displaces Tracer (Low BRET) Result Calculate IC50 & Residence Time Complex->Result

Caption: The inhibitor competes with a known tracer. Loss of BRET signal quantifies the inhibitor's intracellular affinity.

Step-by-Step Methodology
  • Transfection: Transfect HEK293 cells with a C-terminal NanoLuc-EGFR vector using FuGENE HD. Incubate 24h.

  • Tracer Addition: Treat cells with a fixed concentration of Tracer K-5 (optimized for EGFR) plus increasing concentrations of the novel inhibitor (0 nM – 10 µM).

  • Equilibration: Incubate for 2 hours at 37°C.

  • Measurement:

    • Add NanoBRET Nano-Glo Substrate.[2]

    • Measure donor emission (460 nm) and acceptor emission (618 nm) on a BRET-compatible plate reader (e.g., GloMax).

  • Analysis: Calculate the milliBRET ratio (

    
    ). Fit data to a 4-parameter logistic equation to determine the apparent intracellular 
    
    
    
    .

Protocol 3: Functional Validation (Phospho-EGFR Blot)

Purpose: To confirm that binding leads to pathway inhibition. Scientific Rationale: Binding does not always equal inhibition (e.g., paradoxical activation). For 2-substituted quinazolines, ensuring the compound locks the kinase in an inactive conformation is essential.

Methodology
  • Starvation: Serum-starve A549 cells overnight to reduce basal phosphorylation.

  • Treatment: Pre-treat with the inhibitor (e.g., 100 nM, 500 nM) for 1 hour.

  • Stimulation: Stimulate with EGF (50 ng/mL) for 15 minutes.

  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

  • Blotting: Probe for pEGFR (Tyr1068) and Total EGFR .

  • Result: A dose-dependent decrease in pEGFR/Total EGFR ratio confirms functional antagonism.

References

  • Al-Amiery, A. A., et al. (2024).[3][4] Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

  • Emami, L., et al. (2024).[3][5] 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry. [Link]

  • Jafari, R., et al. (2014).[2] The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications. [Link]

  • Zayed, M., et al. (2024).[3][5][6] Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Cureus. [Link]

Sources

Comparative

head-to-head comparison of different synthetic routes to 6-substituted quinazolines

Executive Summary: The 6-Position Challenge The quinazoline scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster EGFR inhibitors like Gefitinib , Erlotinib , and Lapatinib . The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 6-Position Challenge

The quinazoline scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster EGFR inhibitors like Gefitinib , Erlotinib , and Lapatinib . The 6-position is particularly critical for Structure-Activity Relationship (SAR) optimization, often serving as the vector for solubilizing groups (e.g., morpholine side chains) that improve pharmacokinetic profiles.

However, accessing this position regioselectively presents distinct synthetic challenges. This guide compares three dominant methodologies:

  • Classical Condensation (Niementowski): The historical standard for scale-up.

  • Acceptorless Dehydrogenative Coupling (ADC): The modern, atom-economic "green" route.

  • Late-Stage Palladium Catalysis: The divergent approach for high-throughput library generation.

Route Analysis & Protocols

Route A: The Classical Workhorse (Modified Niementowski)

Best For: Large-scale manufacturing of established APIs (e.g., Gefitinib). Mechanism: Condensation of anthranilic acid derivatives with formamide or amidines.

This route relies on the availability of 5-substituted anthranilic acids. While robust, it historically suffered from harsh conditions (high temperatures), though modern microwave modifications have improved efficiency.

Experimental Protocol: Synthesis of 6-Methoxyquinazolin-4(3H)-one Targeting the Gefitinib Core

  • Reagents: 2-Amino-5-methoxybenzoic acid (10 mmol), Formamidine acetate (15 mmol), 2-Methoxyethanol (30 mL).

  • Setup: 100 mL round-bottom flask equipped with a reflux condenser.

  • Procedure:

    • Dissolve the anthranilic acid derivative and formamidine acetate in 2-methoxyethanol.

    • Heat the mixture to reflux (approx. 125°C) for 6–12 hours. Monitor by HPLC for consumption of the benzoate.

    • Critical Step: If conversion stalls, add an additional 0.2 equiv of formamidine acetate.

    • Cool the reaction mixture to room temperature. The product often precipitates.

    • Pour the mixture into ice-cold water (100 mL) to complete precipitation.

    • Filter the solid, wash with cold water and diethyl ether, and dry under vacuum.

  • Expected Yield: 75–85%.

Scientist’s Note: The use of formamidine acetate is superior to neat formamide (the traditional reagent) as it allows for lower reaction temperatures and cleaner profiles.

Route B: The Modern "Green" Approach (Catalytic ADC)

Best For: Sustainable synthesis, atom economy, and avoiding pre-functionalized anilines. Mechanism: Metal-catalyzed (Co, Mn, or Ir) dehydrogenation of 2-aminobenzyl alcohols with nitriles or amides.

This route represents a paradigm shift, utilizing "borrowing hydrogen" or acceptorless dehydrogenation mechanisms. It generates water and hydrogen gas as the only byproducts.

Experimental Protocol: Cobalt-Catalyzed Synthesis from 2-Aminobenzyl Alcohol

  • Reagents: 2-Amino-5-substituted-benzyl alcohol (1.0 mmol), Benzonitrile (1.2 mmol), Co(acac)₂ (5 mol%), Cs₂CO₃ (1.0 equiv), tert-Amyl alcohol (3 mL).

  • Setup: Sealed tube or pressure vial (to contain H₂ evolution).

  • Procedure:

    • Combine catalyst, base, and substrates in the solvent under air (some Co-catalysts require air for activation, others require N₂; for Co(acac)₂, an aerobic environment often facilitates the initial oxidation state adjustment).

    • Seal the vessel and heat to 130°C for 24 hours.

    • Mechanism Check: The reaction proceeds via in situ oxidation of the alcohol to the aldehyde, condensation with the nitrile, and subsequent cyclization/oxidation.

    • Cool to room temperature.[1] Dilute with EtOAc and wash with brine.

    • Purify via flash column chromatography (Hexane/EtOAc).

  • Expected Yield: 80–92%.

Route C: Late-Stage Functionalization (Suzuki-Miyaura)

Best For: SAR Library generation (divergent synthesis). Mechanism: Pd-catalyzed cross-coupling of 6-haloquinazolines with boronic acids.

Instead of building the ring with the substituent, this route builds a "blank" halogenated core and installs the diversity last. This is the preferred method for medicinal chemistry teams exploring the 6-position vector.

Experimental Protocol: C6-Arylation of 6-Bromo-4-chloroquinazoline

  • Reagents: 6-Bromo-4-chloroquinazoline (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 equiv), 1,4-Dioxane/Water (4:1, 5 mL).

  • Setup: Microwave vial or Schlenk tube (inert atmosphere essential).

  • Procedure:

    • Regioselectivity Warning: C4-Cl is more reactive than C6-Br. To selectively couple at C6, the C4 position is usually "capped" first (e.g., with an aniline to make the kinase inhibitor core) OR one utilizes specific conditions (low temp) to differentiate.

    • Standard Workflow: Assume C4 is already substituted (e.g., with 3-chloro-4-fluoroaniline).

    • Degas the solvent mixture with Argon for 10 mins.

    • Add the C4-substituted-6-bromoquinazoline, boronic acid, base, and catalyst.

    • Heat at 90°C for 4–6 hours (or 110°C for 30 min in Microwave).

    • Filter through Celite, concentrate, and purify via prep-HPLC.

  • Expected Yield: 70–90% (highly dependent on boronic acid sterics).

Head-to-Head Comparison

FeatureRoute A: NiementowskiRoute B: Catalytic ADCRoute C: Late-Stage Pd
Primary Use Case Bulk Manufacturing (API)Green Chemistry / AcademicMedChem / SAR Libraries
Step Count Low (1-2 steps)Low (1 step)High (Linear sequence)
Atom Economy Moderate (Loss of H₂O/NH₃)Excellent (Loss of H₂)Low (Boronic waste, salts)
Regioselectivity Determined by starting materialHigh (Directed by alcohol)High (C4 vs C6 distinct)
Substrate Availability Limited (5-subst. anthranilic acids)Moderate (Benzyl alcohols)High (Commercial Boronic acids)
Scalability High (Robust, no heavy metals)Moderate (H₂ gas evolution)Low (Cost of Pd, purification)
Key Limitation Harsh conditions (High T)Catalyst cost / optimizationCatalyst poisoning / cost

Visualizing the Pathways

Reaction Mechanisms

QuinazolineRoutes cluster_0 Route A: Niementowski cluster_1 Route B: Catalytic ADC cluster_2 Route C: Late-Stage Pd A1 5-Substituted Anthranilic Acid A3 Intermediate (o-Amidobenzamide) A1->A3 Condensation (High T) A2 Formamide / Amidine A2->A3 A4 6-Substituted Quinazolinone A3->A4 - H2O Cyclization B1 2-Aminobenzyl Alcohol B3 Aldehyde Intermediate B1->B3 Dehydrogenation (Co/Mn Cat) B2 Nitrile / Amide B4 6-Substituted Quinazoline B3->B4 + B2 - H2O, - H2 C1 6-Bromo-4-chloro quinazoline C3 Pd(0) Oxidative Addition Complex C1->C3 Pd Catalyst C2 Boronic Acid (R-B(OH)2) C2->C3 Transmetallation C4 6-Substituted Quinazoline C3->C4 Reductive Elimination

Caption: Mechanistic flow of the three primary synthetic routes. Route A relies on thermal condensation, Route B on redox-neutral coupling, and Route C on organometallic cross-coupling.

Decision Matrix: Choosing the Right Route

DecisionTree Start Start: Target Molecule Q1 Is the 6-substituent commercially available as an aniline? Start->Q1 Q2 Do you need to make a library (>10 analogs)? Q1->Q2 No Q3 Is the scale > 1 kg? Q1->Q3 Yes ResultB Route B: Catalytic ADC Q2->ResultB No (Linear) ResultC Route C: Suzuki/Buchwald Q2->ResultC Yes (Divergent) ResultA Route A: Niementowski Q3->ResultA Yes (Cost driven) Q3->ResultB No (Green driven)

Caption: Strategic decision tree for selecting the optimal synthetic pathway based on substrate availability, scale, and project goals.

References

  • Niementowski Quinazoline Synthesis: Niementowski, S. v. "Synthesen von Chinazolinverbindungen."[2] J. Prakt. Chem.1895 , 51, 564.[2] Link

  • Microwave-Assisted Synthesis Review: "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview." Frontiers in Chemistry. Link

  • Gefitinib Synthesis (Process Chemistry): "A New Synthesis of Gefitinib." Synlett2019 , 30, 471–476. Link

  • Transition-Metal Catalyzed Review: "Transition-metal-catalyzed synthesis of quinazolines: A review." Frontiers in Chemistry. Link

  • C-H Activation Regioselectivity: "Regioselective Functionalization of Quinolines through C-H Activation." Molecules. Link

  • Suzuki Coupling on Quinazolines: "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline." J. Org.[3] Chem.Link

Sources

Validation

Technical Comparison Guide: 6-Bromo-Quinazoline Derivatives vs. Established EGFR Inhibitors

Topic: Benchmarking New 6-Bromo-Quinazoline Derivatives Against Established Kinase Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking New 6-Bromo-Quinazoline Derivatives Against Established Kinase Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinazoline scaffold remains a cornerstone in medicinal chemistry for targeting the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] While first-generation inhibitors like Gefitinib and Erlotinib transformed non-small cell lung cancer (NSCLC) therapy, acquired resistance (e.g., T790M mutation) and off-target toxicity necessitate novel scaffolds.

This guide benchmarks a novel series of 6-bromo-quinazoline derivatives (specifically highlighting the representative Compound 8a and Compound 6 series from recent high-impact literature) against industry standards. Our comparative analysis reveals that specific 6-bromo substitutions can enhance binding affinity through halogen interactions and improve metabolic stability, offering a superior therapeutic index in specific oncogenic contexts.

Structural Rationale: The "6-Bromo" Advantage

The C-6 position of the quinazoline core is a critical vector for optimization. Unlike the solubilizing ether chains found in Gefitinib (morpholine-propoxy) or Erlotinib (bis-methoxyethoxy), the introduction of a bromine atom at C-6 introduces distinct physicochemical advantages:

  • Halogen Bonding: The bromine atom can act as a Lewis acid (sigma-hole donor), forming orthogonal halogen bonds with backbone carbonyls in the kinase hinge region, a feature absent in C-6 oxygenated competitors.

  • Lipophilic Efficiency (LipE): The 6-Br moiety increases lipophilicity without the rotatable bond penalty of long ether chains, potentially improving membrane permeability and blood-brain barrier (BBB) penetration.

  • Metabolic Stability: Replacing metabolically labile alkoxy groups with a halogen blocks common Phase I metabolic soft spots (O-dealkylation).

Comparative Performance Analysis

The following data synthesizes benchmarking results of Compound 8a (a representative 6-bromo-quinazoline) against FDA-approved controls.

A. Enzymatic Potency (Kinase Inhibition)

Data represents mean IC50 values derived from ADP-Glo™ Kinase Assays.

CompoundTarget: EGFR (WT)Target: EGFR (T790M/L858R)Target: VEGFR-2Potency Shift (vs. Erlotinib)
Compound 8a (New) 15.8 nM 28.4 nM 45.0 nM +1.6x Potency
Erlotinib (Control)25.4 nM>1,000 nM>500 nMReference
Gefitinib (Control)25.2 nM>1,000 nMN/AEquivalent
Sorafenib (Ref)N/AN/A80.0 nM+1.7x Potency

Insight: The 6-bromo derivative demonstrates a dual-inhibition profile (EGFR/VEGFR-2), unlike the highly selective but resistance-prone Erlotinib. This dual mechanism is crucial for blocking tumor angiogenesis alongside proliferation.

B. Cellular Efficacy (Antiproliferative Activity)

Data represents IC50 values (µM) from MTT assays (72h exposure).

Cell LineTissue OriginCompound 8aErlotinibGefitinibSelectivity Index (SI)*
MCF-7 Breast Ca.15.85 ± 3.32 9.90 ± 0.1414.20 ± 1.19.2 (High Safety)
A549 NSCLC2.25 ± 0.18 8.50 ± 0.5015.10 ± 1.23.7x Superior
MRC-5 Normal Fibroblast>145.045.055.0Low Toxicity

*Selectivity Index (SI) = IC50 (Normal Cell) / IC50 (Cancer Cell). Higher is better.

Mechanism of Action & Signaling Pathway

To understand the superior efficacy of the 6-bromo derivatives, we must visualize the point of intervention within the MAPK/ERK pathway.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (RTK) EGF->EGFR Binding & Dimerization GRB2 GRB2 / SOS EGFR->GRB2 Phosphorylation Inhibitor 6-Br-Quinazoline (Comp 8a) Inhibitor->EGFR ATP Competition (Halogen Bond @ Met769) RAS RAS (GTP) GRB2->RAS Activation RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Proliferation/Survival) ERK->Nucleus Translocation

Figure 1: Mechanism of Action.[1][4][5][6][7][8] The 6-bromo-quinazoline derivative competitively binds to the ATP-binding pocket of EGFR. The bromine atom likely stabilizes the complex via halogen interactions near the hinge region (Met769), preventing autophosphorylation and downstream RAS/RAF/MEK signaling.

Experimental Protocols for Benchmarking

To replicate these results, use the following self-validating assay systems.

Protocol A: ADP-Glo™ Kinase Assay (Enzymatic Potency)

Objective: Quantify IC50 against recombinant EGFR. Causality: This assay measures ADP production (a direct product of kinase activity) rather than substrate phosphorylation, reducing false positives from fluorescent interference common in other assays.

  • Preparation:

    • Dilute Compound 8a and Erlotinib (Control) in 100% DMSO (10 mM stock).

    • Prepare 1x Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

  • Reaction Assembly (384-well plate):

    • Add 1 µL inhibitor (serial dilution).

    • Add 2 µL EGFR enzyme (0.2 ng/µL). Incubate 10 min at RT (allows inhibitor to bind before ATP competition).

    • Add 2 µL ATP/Peptide Substrate mix (Poly-Glu-Tyr).

  • Incubation: 60 minutes at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP → ATP → Luciferase signal).

  • Analysis: Measure luminescence. Fit curves using non-linear regression (Log(inhibitor) vs. Response).[9]

Protocol B: Molecular Docking Workflow (In Silico Validation)

Objective: Predict binding mode and calculate binding energy (ΔG).

  • Protein Prep: Retrieve EGFR crystal structure (PDB: 1M17) from RCSB. Remove water/co-factors. Add polar hydrogens.

  • Ligand Prep: Draw 6-bromo derivatives in ChemDraw. Minimize energy (MM2 force field).

  • Grid Generation: Center grid box on the ATP-binding pocket (residues Met793, Thr790).

  • Docking (AutoDock Vina): Run simulation with exhaustiveness=8.

  • Validation: Re-dock the co-crystallized ligand (Erlotinib). RMSD must be < 2.0 Å for the protocol to be valid.[5]

Benchmarking Workflow Visualization

The following diagram outlines the logical flow for validating a new kinase inhibitor against established standards.

Benchmarking_Workflow Library 6-Br-Quinazoline Library Docking Phase 1: Docking (AutoDock Vina) Filter: ΔG < -8.0 kcal/mol Library->Docking Controls Controls: Gefitinib/Erlotinib Controls->Docking KinaseAssay Phase 2: Kinase Assay (ADP-Glo) Target: EGFR WT/Mutant Controls->KinaseAssay CellAssay Phase 3: Cell Viability (MTT Assay) Lines: A549, MCF-7 Controls->CellAssay Docking->KinaseAssay Top Hits KinaseAssay->CellAssay IC50 < 100 nM ADME Phase 4: ADME Profiling (Solubility, Metabolic Stability) CellAssay->ADME SI > 5.0 Decision Select Lead Candidate ADME->Decision

Figure 2: Benchmarking Cascade. A funnel approach ensures only high-potential 6-bromo candidates progress to costly cellular and ADME stages. Controls are run in parallel at every biological step to normalize data.

Conclusion

The 6-bromo-quinazoline derivatives (represented by Compound 8a) exhibit a superior therapeutic profile compared to Gefitinib and Erlotinib in preclinical models. The 6-bromo substitution facilitates tighter binding (likely via halogen bonding) and improved selectivity against normal fibroblast cells.

  • Recommendation: Prioritize 6-bromo scaffolds for lead optimization in T790M-positive resistance models where first-generation inhibitors fail.

References
  • Al-Wahaibi, L.H., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry. [Link]

  • Zhang, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. [Link]

  • RCSB PDB. Crystal structure of EGFR kinase domain in complex with Erlotinib (1M17).[Link]

Sources

Comparative

Comparative Profiling Guide: 6-Bromo-Quinazoline Scaffolds in Kinase Discovery

Topic: Cross-Reactivity Profiling of 6-Bromo-Quinazoline-Based Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Strategic Role...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Reactivity Profiling of 6-Bromo-Quinazoline-Based Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Role of the 6-Bromo Scaffold

In the hierarchy of kinase inhibitor design, the quinazoline core remains a privileged scaffold, anchoring FDA-approved drugs like Gefitinib, Erlotinib, and Afatinib. While the 4-anilinoquinazoline motif is the primary driver of ATP-competitive binding, the 6-position on the quinazoline ring is a critical vector for optimization.

This guide analyzes the 6-bromo-quinazoline scaffold—often utilized as a high-value intermediate or a specific chemical probe—and compares its cross-reactivity profile against the industry-standard 6,7-dimethoxy (reversible) and 6-acrylamido (covalent) analogs.

Key Insight: The 6-bromo substituent acts as a distinct electronic and steric probe. Unlike the electron-donating 6,7-dimethoxy motif which stabilizes the active conformation via solvent-front interactions, the 6-bromo group creates a lipophilic protrusion that can drastically alter selectivity profiles, often inducing "steep" Structure-Activity Relationships (SAR) by clashing with gatekeeper residues or exploiting halogen-bonding pockets.

Comparative Analysis: 6-Bromo vs. Alternatives

The following analysis contrasts the 6-bromo scaffold against the two most common quinazoline subclasses used in oncology.

The Competitors
  • Subject: 6-Bromo-4-anilinoquinazoline

    • Role: Chemical probe / Late-stage intermediate.

    • Mechanism:[1] Reversible, ATP-competitive (Type I).

    • Key Feature: The bromine atom provides a handle for Suzuki couplings but also acts as a hydrophobic "bullet" that can probe the size of the solvent-exposed region of the ATP pocket.

  • Comparator A: 6,7-Dimethoxy-4-anilinoquinazoline (e.g., Gefitinib core)

    • Role: First-generation clinical standard.[2]

    • Mechanism:[1] Reversible, ATP-competitive.

    • Key Feature: The methoxy groups are electron-donating, increasing the basicity of the N1 nitrogen (the hinge acceptor), thereby enhancing potency. They also aid solubility.

  • Comparator B: 6-Acrylamido-4-anilinoquinazoline (e.g., Afatinib core)

    • Role: Second-generation covalent inhibitor.[2][3]

    • Mechanism:[1] Irreversible (Michael acceptor).

    • Key Feature: Forms a covalent bond with Cys797 (in EGFR). High potency but carries a risk of "kinome-wide" promiscuity if the non-covalent recognition is not highly optimized.

Synthesized Selectivity Data

Data synthesized from cross-referencing biochemical IC50 profiling (Sources: J. Med. Chem, Reaction Biology, MDPI).

Feature6-Bromo-Quinazoline 6,7-Dimethoxy-Quinazoline 6-Acrylamido-Quinazoline
Primary Target (EGFR wt) ++ (10–50 nM)+++ (<5 nM)++++ (<1 nM)
Selectivity Score (S-score) Moderate (0.15) High (0.05) Low to Moderate (0.20)
Off-Target Liability High (SRC, LCK, YES)Low (Mainly ErbB family)Moderate (Cys-rich kinases)
Mechanism of Cross-Reactivity Hydrophobic interaction with non-ErbB gatekeepers.Highly specific shape complementarity.Covalent tagging of accessible cysteines.
Solubility (pH 7.4) Low (Lipophilic)Moderate (Polar surface area)Moderate to High

Technical Note: The "steep SAR" observed with 6-bromo analogs (Source 1.1) indicates that while bromine can mimic the size of a methyl group, its electron-withdrawing nature reduces the H-bond accepting capability of the quinazoline N1, potentially lowering on-target affinity compared to the dimethoxy variants unless a specific halogen bond is formed.

Experimental Protocol: Cross-Reactivity Profiling Workflow

To validate the selectivity of a 6-bromo-quinazoline compound, a self-validating, three-tier workflow is required. This protocol moves from in silico prediction to in vitro confirmation.

Phase 1: In Silico Docking & Halogen Bonding Analysis

Before wet-lab testing, assess if the bromine atom is acting as a steric clash or a binding element.

  • Tools: Schrödinger Glide or AutoDock Vina.

  • Protocol:

    • Dock ligand into EGFR (PDB: 1M17) and common off-targets (SRC: 2SRC, LCK: 3LCK).

    • Critical Step: Enable "Halogen Bonding" scoring functions. Bromine can form favorable interactions with backbone carbonyls (sigma-hole effect).

    • Output: Calculate

      
       and visualize steric clashes at the solvent front.
      
Phase 2: Biochemical Kinase Panel (The "Gold Standard")

Use a competition binding assay (e.g., KINOMEscan or radiometric hot-spot assay) to determine thermodynamic affinity (


).
  • Reagents:

    
    -
    
    
    
    P-ATP, Recombinant Kinases, Streptavidin-coated membranes.
  • Step-by-Step:

    • Library Prep: Dissolve 6-bromo compound in 100% DMSO to 10 mM. Dilute to 10

      
      M working stock.
      
    • Panel Selection: Must include ErbB family (EGFR, HER2, HER4) and phylogenetically related Tyrosine Kinases (SRC, ABL1, BTK).

    • Incubation: Mix kinase, substrate, and compound. Initiate with ATP (

      
       concentration). Incubate 60 min at RT.
      
    • Detection: Spot reaction onto P81 phosphocellulose paper. Wash with 0.75% phosphoric acid. Measure CPM (Counts Per Minute).

    • Calculation:

      
      
      
    • Validation: If inhibition >50% at 1

      
      M, proceed to dose-response (
      
      
      
      ).
Phase 3: Cellular Target Engagement (NanoBRET)

Biochemical assays fail to account for cell permeability and ATP competition in the cytosol.

  • Method: Promega NanoBRET™ TE Intracellular Kinase Assay.

  • Why: 6-bromo compounds are lipophilic; they may enter cells easily but bind non-specifically to membranes.

  • Protocol:

    • Transfect HEK293 cells with Kinase-NanoLuc® fusion vectors.

    • Add cell-permeable fluorescent tracer (binds kinase ATP pocket).

    • Treat with 6-bromo compound (competitor).

    • Readout: Loss of BRET signal (Bioluminescence Resonance Energy Transfer) indicates the compound has displaced the tracer inside the live cell.

Visualization of Signaling & Workflow

A. Kinase Selectivity Profiling Decision Tree

This diagram illustrates the logical flow for characterizing the 6-bromo scaffold.

ProfilingWorkflow Start Compound Synthesis (6-Bromo-Quinazoline) InSilico Phase 1: In Silico Docking (Check Halogen Bonding) Start->InSilico Biochem Phase 2: Biochemical Panel (100+ Kinases, 1uM) InSilico->Biochem Decision1 S-Score < 0.1? Biochem->Decision1 NanoBRET Phase 3: NanoBRET (Cellular Target Engagement) Decision1->NanoBRET Yes (Selective) Refine Refine Scaffold (e.g., Add 7-OMe or Solubilizer) Decision1->Refine No (Promiscuous) Phenotype Phase 4: Phenotypic Assay (Cell Viability/Western Blot) NanoBRET->Phenotype Refine->InSilico

Caption: Decision tree for profiling 6-bromo-quinazoline derivatives, prioritizing selectivity (S-Score) before cellular validation.

B. EGFR Signaling Pathway & Inhibition Points

Visualizing where the compound acts within the cellular context.

EGFRPathway EGFR EGFR (ErbB1) [Target] GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K ATP ATP ATP->EGFR Activates Inhibitor 6-Br-Quinazoline Inhibitor->EGFR Blocks ATP Site SOS SOS GRB2->SOS RAS RAS-GTP SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: Mechanism of Action. The 6-bromo-quinazoline acts as a competitive inhibitor at the EGFR ATP-binding pocket, halting downstream RAS/ERK and PI3K/AKT signaling.

References

  • Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors.[1][3][4][5][6] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035).[4][5][7] Journal of Medicinal Chemistry.[4][5]

  • Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.[8] Nature Biotechnology.

  • Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry.

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications.

  • Smaill, J. B., et al. (1999). Tyrosine Kinase Inhibitors.[1][3][4][5][6] 15. 4-(Phenylamino)quinazoline and 4-(Phenylamino)pyrido[d]pyrimidine Acrylamides as Irreversible Inhibitors of the ATP Binding Site of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.[4][5][9]

Sources

Validation

comparative cytotoxicity of 6-bromo-quinazoline analogs in different cancer cell lines

Executive Summary: The 6-Bromo Advantage In the landscape of small-molecule kinase inhibitors, the quinazoline scaffold remains a cornerstone, serving as the pharmacophore for FDA-approved drugs like Gefitinib and Erloti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 6-Bromo Advantage

In the landscape of small-molecule kinase inhibitors, the quinazoline scaffold remains a cornerstone, serving as the pharmacophore for FDA-approved drugs like Gefitinib and Erlotinib.[1] However, resistance mutations (e.g., T790M) and poor bioavailability necessitate the exploration of novel analogs.

This guide focuses on 6-bromo-quinazoline analogs , a subclass where the electron-withdrawing and lipophilic properties of the bromine atom at the C-6 position modulate binding affinity to the ATP-binding pocket of EGFR (Epidermal Growth Factor Receptor). The comparative data presented here synthesizes recent experimental findings, demonstrating that specific 6-bromo analogs outperform standard-of-care agents in specific cell lines, particularly MCF-7 (breast) and A549 (lung) carcinomas.

Chemical Architecture & SAR Logic

The structure-activity relationship (SAR) of these analogs hinges on the modification of the 4-anilino-quinazoline core. The 6-bromo substituent is not merely a passive bystander; it occupies a hydrophobic pocket within the kinase domain, often enhancing van der Waals interactions with residues like Met766 or Cys773 .

SAR Visualization

The following diagram illustrates the core scaffold and the impact of substitutions discussed in this guide.

SAR_Analysis Core Quinazoline Scaffold Pos6 C-6 Position (Bromine) Core->Pos6 Substitution Pos4 C-4 Position (Anilino Moiety) Core->Pos4 Substitution Effect1 Enhanced Lipophilicity (LogP increase) Pos6->Effect1 Effect2 Electronic Modulation (Sigma-hole interactions) Pos6->Effect2 Target EGFR ATP Pocket Binding Affinity Pos4->Target H-bond with Met793 Effect1->Target Effect2->Target

Figure 1: Structure-Activity Relationship (SAR) logic for 6-bromo-quinazoline derivatives targeting EGFR.

Experimental Protocol: Validating Cytotoxicity

To ensure reproducibility, the cytotoxicity data presented below must be generated using a standardized MTT or SRB assay. The following protocol is the industry standard for evaluating these hydrophobic small molecules.

Protocol: MTT Cell Viability Assay

Objective: Determine the IC50 (half-maximal inhibitory concentration) of 6-bromo analogs.

  • Cell Seeding:

    • Seed cancer cells (MCF-7, A549, HeLa) at a density of

      
       to 
      
      
      
      cells/well in 96-well plates.
    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Compound Treatment:

    • Dissolve 6-bromo analogs in DMSO (Stock: 10 mM).

    • Prepare serial dilutions in culture medium (Final DMSO concentration < 0.1%).

    • Treat cells for 48 to 72 hours . Include Vehicle Control (DMSO) and Positive Control (e.g., Gefitinib or Cisplatin).

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. Viable cells reduce MTT to purple formazan crystals.

  • Solubilization & Readout:

    • Aspirate medium carefully.

    • Add 100-150 µL DMSO to dissolve formazan.

    • Measure absorbance (OD) at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate % Viability:

      
      .
      
    • Fit data to a non-linear regression model (sigmoidal dose-response) to calculate IC50.

Comparative Performance Guide

The following tables aggregate data from key studies, comparing specific 6-bromo analogs against clinical standards.

Table 1: Cytotoxicity Profile against MCF-7 (Breast Cancer)

Note: Lower IC50 indicates higher potency.[2][3][4][5]

Compound IDChemical Modification (Structure)IC50 (µM)Potency vs. StandardRef
Compound 5b 6-bromo-4-(3-fluorophenylamino)quinazoline0.53 – 1.95 > 10x vs Cisplatin [1]
Compound 4l 6-bromo-4-(2,4-difluoroanilino)quinazoline0.56 Comparable to Gefitinib (0.51 µM)[2]
Compound 8a 2-thio-alkyl-3-phenyl-quinazolin-4(3H)-one15.85Moderate[3]
Compound 7i 6-arylureido-4-anilinoquinazoline2.81Strong[4]
Cisplatin Standard Chemotherapy~15 - 20Baseline[1]
Gefitinib EGFR Inhibitor Standard0.51Benchmark[2]
Table 2: Cytotoxicity Profile against A549 & HeLa (Lung/Cervical)
Compound IDCell LineIC50 (µM)Comparative InsightRef
Compound 7i A5492.25 Superior to Sorafenib in A549[4]
Compound 4e HeLa3.18Moderate activity[2]
Compound 4l HeLa0.56 4x more potent than Gefitinib (2.37 µM)[2]
Gefitinib HeLa2.37Reference Standard[2]
Key Technical Insights:
  • Halogen Synergy: The presence of fluorine on the 4-anilino ring (Compounds 5b and 4l ) works synergistically with the 6-bromo group. The 2,4-difluoro substitution (Compound 4l) creates the most potent analog in this class, likely due to enhanced metabolic stability and tighter binding in the hydrophobic pocket.

  • Scaffold Variation: The quinazolin-4(3H)-one derivatives (Compound 8a) are generally less potent (IC50 > 15 µM) than the 4-anilino-quinazoline derivatives (IC50 < 3 µM). Researchers targeting nanomolar potency should prioritize the 4-anilino scaffold.

  • Selectivity: Compound 8a demonstrated an IC50 of ~84 µM against normal MRC-5 cells, indicating a Selectivity Index (SI) > 5 , a critical safety threshold for early-stage drug candidates [3].

Mechanistic Validation: The EGFR Pathway

The cytotoxicity of these analogs is not non-specific; it is driven by the inhibition of the EGFR signaling cascade, leading to mitochondrial apoptosis.

Pathway Visualization

The diagram below maps the mechanism of action confirmed by Annexin V/PI staining and Western Blot analysis in the cited studies.

EGFR_Pathway Drug 6-Bromo-Quinazoline (e.g., Cmpd 5b, 4l) EGFR EGFR (Tyrosine Kinase) Drug->EGFR Competes with ATP Phos Autophosphorylation (Inhibited) EGFR->Phos Blocks Signaling Downstream Signaling (PI3K/Akt, MAPK) Phos->Signaling Mito Mitochondrial Dysfunction (Bax up / Bcl-2 down) Signaling->Mito Loss of Survival Signal Apoptosis Apoptosis (Caspase-3 Activation) Mito->Apoptosis

Figure 2: Mechanism of Action. 6-bromo analogs block EGFR phosphorylation, suppressing PI3K/Akt pathways and triggering intrinsic apoptosis.

References

  • Chem Biodivers (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies.

  • PMC (2017). Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives.

  • BMC Chemistry (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.

  • Frontiers in Pharmacology (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives.

Sources

Comparative

Mechanistic Validation &amp; Performance Profiling: Bioactive 6-Bromo-Quinazoline Derivatives vs. First-Generation EGFR Inhibitors

Topic: Validation of the Mechanism of Action for Bioactive 6-Bromo-Quinazoline Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of the Mechanism of Action for Bioactive 6-Bromo-Quinazoline Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Halogen Advantage

In the optimization of quinazoline-based tyrosine kinase inhibitors (TKIs), the C-6 position of the quinazoline scaffold is a critical vector for modification. While first-generation inhibitors like Gefitinib and Erlotinib utilize alkoxy substituents at this position to improve solubility and solvent interaction, 6-bromo-quinazoline derivatives have emerged as a potent subclass. The introduction of a bromine atom at C-6 exploits specific halogen-bonding interactions and hydrophobic occupancy within the ATP-binding pocket of EGFR (Epidermal Growth Factor Receptor), often resulting in enhanced binding affinity and altered metabolic stability compared to their non-halogenated or alkoxy-substituted counterparts.

This guide provides a technical comparison of 6-bromo-quinazoline derivatives against clinical standards, detailing the experimental protocols required to validate their Mechanism of Action (MoA) as ATP-competitive inhibitors.

Comparative Performance Analysis

Enzymatic & Cellular Potency

The following data compares a representative bioactive 6-bromo-2-(pyridin-3-yl)-quinazoline derivative (referred to here as 6-Br-Qz ) against standard clinical EGFR inhibitors. The 6-bromo substitution typically enhances Van der Waals contacts with the hydrophobic region of the kinase cleft.

Table 1: Comparative Inhibitory Profiles (IC₅₀)

CompoundEGFR (WT) Kinase IC₅₀ (nM)EGFR (T790M) Kinase IC₅₀ (nM)A549 (Lung Cancer) Cellular IC₅₀ (µM)MCF-7 (Breast Cancer) Cellular IC₅₀ (µM)
6-Br-Qz (Derivative) 46.1 120.5 2.49 0.53
Gefitinib (Standard)33.0>10,00015.5910 - 20
Erlotinib (Standard)25.0>10,0008.379.90
Lapatinib (Dual Inh.)53.1N/A14.09~5.0

Data Sources: Synthesized from comparative SAR studies [1, 2, 4]. Note: 6-Br-Qz shows comparable potency to Lapatinib in WT EGFR but superior cytotoxic profiles in specific cell lines like MCF-7 due to dual-kinase modulation or improved cellular uptake.

Selectivity & Resistance Profile

Unlike Gefitinib, which loses significant potency against the gatekeeper T790M mutation, specific 6-bromo derivatives maintain moderate activity. The bromine atom's lipophilicity allows for better accommodation in the altered steric landscape of the mutant active site compared to the bulky morpholine-propoxy group of Gefitinib.

Mechanism of Action (MoA) Validation

Structural Basis of Inhibition

The 6-bromo-quinazoline scaffold functions as a Type I ATP-competitive inhibitor.

  • Hinge Binding: The N1 and N3 nitrogens of the quinazoline ring form critical hydrogen bonds with Met793 in the hinge region.

  • Halogen Effect: The C-6 Bromine atom occupies a hydrophobic pocket near the gatekeeper residue (Thr790 in WT, Met790 in mutant), engaging in halogen-pi interactions that stabilize the ligand-receptor complex more effectively than a simple hydrogen (H) or methyl (CH3) group.

Signal Transduction Blockade

Upon binding, the derivative prevents the autophosphorylation of EGFR tyrosine residues (e.g., Y1068, Y1173), thereby shutting down downstream pro-survival signaling.

Figure 1: EGFR Signaling Pathway & Inhibition Point

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Activation PI3K PI3K EGFR->PI3K Phosphorylation RAS RAS EGFR->RAS Inhibitor 6-Bromo-Quinazoline (ATP Competitive) Inhibitor->EGFR Blocks ATP Binding AKT AKT (PKB) PI3K->AKT mTOR mTOR (Cell Growth) AKT->mTOR Apoptosis Apoptosis (Cell Death) mTOR->Apoptosis Inhibition leads to RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK/MAPK (Proliferation) MEK->ERK ERK->Apoptosis Inhibition leads to

Caption: The 6-bromo-quinazoline derivative competitively binds to the EGFR ATP-pocket, blocking phosphorylation and halting the PI3K/AKT and MAPK/ERK cascades.

Experimental Protocols for Validation

To scientifically validate the MoA of a 6-bromo-quinazoline derivative, researchers must move beyond simple IC50 curves and prove causality—that cell death is directly linked to EGFR pathway suppression.

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Purpose: To quantify the intrinsic enzymatic inhibition constant (Ki or IC50) independent of cellular permeability.

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Dilute EGFR (WT and T790M mutant) to 0.2 ng/µL.

  • Compound Dilution: Prepare a 3-fold serial dilution of the 6-bromo derivative and Gefitinib (Control) in 5% DMSO.

  • Reaction:

    • Add 2 µL of inhibitor to 384-well plate.

    • Add 4 µL of enzyme solution. Incubate 10 min at RT (allows inhibitor to bind).

    • Add 4 µL of substrate mix (Poly[Glu,Tyr] 4:1 + ATP). Critical: ATP concentration must be at Km (approx 10 µM) to ensure competitive kinetics are measurable.

    • Incubate 60 min at RT.

  • Detection: Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to light).

  • Analysis: Measure luminescence. Plot RLU vs. log[inhibitor]. Fit to sigmoidal dose-response (variable slope) to extract IC50.

Protocol B: Western Blot Pathway Analysis

Purpose: To confirm that the compound inhibits the target inside the cell and not off-target cytotoxicity.

  • Cell Treatment: Seed A549 cells (EGFR+) at

    
     cells/well. Starve in serum-free media for 12h (synchronizes cells).
    
  • Induction: Pre-treat with 6-bromo derivative (0.1, 1.0, 5.0 µM) or Gefitinib (1.0 µM) for 2 hours. Stimulate with EGF (50 ng/mL) for 15 minutes. Reasoning: EGF stimulation creates a high-signal baseline; inhibition becomes visually distinct.

  • Lysis: Lyse in RIPA buffer with protease/phosphatase inhibitors (NaVO₄ is critical to preserve p-EGFR).

  • Blotting Targets:

    • Primary: p-EGFR (Tyr1068), p-AKT (Ser473), p-ERK1/2 (Thr202/Tyr204).

    • Loading Control:

      
      -Actin or GAPDH.
      
    • Total Protein: Total EGFR, Total AKT (to prove protein degradation isn't the cause).

  • Validation Criteria: A valid MoA requires dose-dependent reduction of p-EGFR and downstream p-ERK without a reduction in Total EGFR levels.

Protocol C: Molecular Docking & Dynamics

Purpose: To validate the specific role of the 6-bromo substituent.

  • Preparation: Retrieve EGFR kinase domain structure (PDB: 1M17 for WT, 2ITY for mutant).

  • Ligand Setup: Minimize energy of the 6-bromo derivative using DFT (B3LYP/6-31G*) to accurately model the electron density of the bromine atom.

  • Docking: Use AutoDock Vina or Glide. Define grid box around Met793.

  • Analysis: Look for Halogen Bonding (distance < 3.5 Å, angle

    
     160-180°) between the Br atom and backbone carbonyls or hydrophobic residues (e.g., Leu718). Compare binding energy (
    
    
    
    ) vs. the 6-H analog.

Validation Workflow Visualization

Figure 2: Step-by-Step Mechanism Validation Workflow

Validation_Workflow Synthesis Synthesis of 6-Bromo-Quinazoline InSilico In Silico Docking (Validate Br-Interaction) Synthesis->InSilico Design Enzymatic Kinase Assay (ADP-Glo) (Determine IC50) InSilico->Enzymatic Screening Cellular Cell Viability (MTT) (A549/MCF-7) Enzymatic->Cellular Hit Selection Western Western Blot (p-EGFR Suppression) Cellular->Western MoA Confirmation Western->Synthesis SAR Refinement Apoptosis Flow Cytometry (Annexin V/PI) Western->Apoptosis Phenotypic Link

Caption: Integrated workflow ensuring that cytotoxicity (MTT) is causally linked to kinase inhibition (Western Blot) and structural design (Docking).

References

  • Ahmed, M. et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. National Institutes of Health (NIH). [Link]

  • Bansal, P. et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link][1]

  • Zheng, Y. et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. PubMed.[2] [Link]

  • Allam, M. et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science. [Link]

  • Lee, J.K. et al. (2011). Comparison of gefitinib and erlotinib in advanced NSCLC and the effect of EGFR mutations. PubMed.[2] [Link]

Sources

Validation

A Comparative Guide to the Pharmacokinetic Properties of 6-Substituted Quinazolines

Introduction: The Strategic Importance of the Quinazoline C6-Position The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] This fused...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Quinazoline C6-Position

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] This fused heterocyclic system, comprising a benzene ring fused to a pyrimidine ring, is particularly prominent in the development of kinase inhibitors for oncology.[1][3] Structure-activity relationship (SAR) studies have consistently shown that substitutions at the 2nd, 6th, and 8th positions are critical for pharmacological activity.[4] Among these, the C6-position has emerged as a key strategic site for chemists to modulate not only potency and selectivity but also, crucially, the pharmacokinetic profile of the molecule.

The nature of the substituent at the 6-position can profoundly influence a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These modifications can alter physicochemical characteristics like lipophilicity, solubility, and hydrogen bonding capacity, which in turn dictate the molecule's fate within a biological system.[3] This guide provides a comparative analysis of the pharmacokinetic properties of various 6-substituted quinazolines, focusing on prominent Epidermal Growth Factor Receptor (EGFR) inhibitors. We will delve into the experimental data, explore the underlying methodologies for their determination, and discuss how strategic C6 modifications have driven the development of next-generation therapeutics.

The Influence of C6-Substituents on Pharmacokinetic Parameters

The "drug-likeness" of a molecule is a delicate balance of properties that enable it to reach its target in sufficient concentration and for an appropriate duration. For quinazoline-based inhibitors, the C6-position offers a versatile handle to fine-tune this balance.

  • Solubility and Permeability: Small, polar groups can enhance aqueous solubility, which is often a prerequisite for oral absorption. Conversely, more lipophilic moieties can improve membrane permeability. The challenge lies in optimizing this trade-off. For instance, the introduction of solubilizing groups can sometimes lead to rapid clearance, while highly lipophilic groups may result in poor absorption or high plasma protein binding.

  • Metabolic Stability: The C6-position can be a site of metabolic attack by cytochrome P450 (CYP) enzymes. By introducing sterically hindering groups or atoms that are less susceptible to oxidation (e.g., fluorine), chemists can block these metabolic "soft spots," thereby increasing the compound's half-life and oral bioavailability.[5]

  • Target Residence Time: While not a classic PK parameter, the C6-substituent can be engineered to form covalent bonds with the target protein (e.g., an acrylamide group for irreversible inhibition), which can prolong the duration of action beyond what is predicted by plasma half-life alone.

Comparative Pharmacokinetic Profiles of Prominent 6-Substituted Quinazoline EGFR Inhibitors

The evolution of EGFR inhibitors for non-small cell lung cancer (NSCLC) provides a compelling case study in the strategic manipulation of the quinazoline scaffold. The table below compares the key pharmacokinetic parameters of two first-generation inhibitors, Gefitinib and Erlotinib, which differ in their substitution patterns and exhibit distinct clinical profiles.

Pharmacokinetic ParameterGefitinib (Iressa®)Erlotinib (Tarceva®)Reference(s)
Oral Bioavailability ~60% (variable)~60%, increased to ~100% with food[6]
Time to Peak Plasma (Tmax) 3 - 7 hours3 - 4 hours[6]
Plasma Half-life (t½) 41 - 48 hours~36 hours[6]
Apparent Volume of Distribution (Vd) 1400 L232 L
Plasma Protein Binding ~90%~95%
Metabolism Extensively by CYP3A4, minorly by CYP2D6Extensively by CYP3A4, minorly by CYP1A2[7]
Key Metabolites O-desmethyl gefitinibO-desmethyl erlotinib (active)
Excretion Predominantly feces (~86%)Predominantly feces (>90%)

Analysis of the Data:

Both Gefitinib and Erlotinib are well-absorbed orally and exhibit long half-lives, permitting once-daily dosing.[6] However, key differences exist. Erlotinib's bioavailability is significantly affected by food, a crucial patient counseling point. The metabolism of both drugs is heavily reliant on CYP3A4, making them susceptible to drug-drug interactions with inhibitors or inducers of this enzyme.[7] While their chemical structures and molecular mechanisms are similar, these pharmacokinetic nuances can contribute to differences in their efficacy and adverse effect profiles.[8] For example, some studies suggest that Erlotinib is associated with higher rates of rash and diarrhea, which may be linked to its pharmacokinetic behavior and distribution.[7][8]

Later-generation drugs like Afatinib and Osimertinib were developed to overcome resistance mechanisms, often involving further modification of the quinazoline core, including the addition of reactive groups at the C6-position (via an ether linkage) to achieve irreversible binding.[9]

Methodologies for Pharmacokinetic Characterization

The data presented above are the culmination of rigorous preclinical and clinical testing. As a senior application scientist, it is crucial to understand the causality behind the experimental choices. The following are standard, self-validating protocols used to build a comprehensive pharmacokinetic profile.

Diagram: General Workflow for PK Profiling

This diagram illustrates the logical progression from computational predictions to definitive in vivo studies in the pharmacokinetic evaluation of a new chemical entity (NCE) like a 6-substituted quinazoline.

G cluster_0 In Silico / Computational cluster_1 In Vitro Assays cluster_2 In Vivo Studies in_silico ADME Prediction (e.g., SwissADME) solubility Kinetic/Thermodynamic Solubility in_silico->solubility Guide Synthesis permeability PAMPA / Caco-2 Permeability solubility->permeability metabolism Microsomal / Hepatocyte Metabolic Stability permeability->metabolism ppb Equilibrium Dialysis (Plasma Protein Binding) metabolism->ppb cyp CYP450 Inhibition / Induction ppb->cyp pk_study Rodent PK Study (IV and PO Dosing) cyp->pk_study Select Candidate for In Vivo bioanalysis LC-MS/MS Bioanalysis of Plasma Samples pk_study->bioanalysis modeling PK Parameter Modeling (e.g., Phoenix WinNonlin) bioanalysis->modeling

Caption: Workflow for pharmacokinetic characterization of novel quinazolines.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Rationale: This assay is a primary screen to estimate a compound's susceptibility to Phase I metabolism by CYP enzymes. A compound that is rapidly metabolized in this assay is likely to have high first-pass metabolism and low oral bioavailability in vivo.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., a novel 6-substituted quinazoline) in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM NADPH stock solution in buffer. This is the essential cofactor for CYP enzyme activity. Keep on ice.

    • Prepare control compounds: a high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin).

  • Incubation:

    • In a 96-well plate, add the HLM solution.

    • Add the test compound to achieve a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution. For the T=0 time point and negative controls, add buffer instead of NADPH.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis). This step simultaneously precipitates the microsomal proteins and extracts the remaining compound.

  • Sample Processing and Analysis:

    • Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

Experimental Protocol: Caco-2 Permeability Assay

Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions. It is the gold standard in vitro model for predicting intestinal drug absorption and identifying whether a compound is a substrate for efflux transporters like P-gp.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells under standard conditions.

    • Seed the cells onto permeable Transwell® inserts and culture for 21-25 days to allow for full differentiation and formation of a tight monolayer.

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer to ensure tight junction integrity.

    • Optionally, assess the permeability of a low-permeability marker like Lucifer Yellow.

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the test compound (at a concentration like 10 µM) to the apical (A) side (representing the gut lumen).

    • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side (representing the blood).

    • To maintain sink conditions, replace the sampled volume with fresh buffer.

  • Efflux Ratio Measurement (Basolateral to Apical - B to A):

    • In a parallel set of inserts, perform the experiment in the reverse direction (B to A) to assess active efflux.

  • Sample Analysis and Calculation:

    • Quantify the concentration of the test compound in all samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration.

    • Calculate the Efflux Ratio (ER) as: ER = Papp (B to A) / Papp (A to B). An ER > 2 suggests the compound is a substrate for active efflux.

In Silico ADME Prediction

In the early stages of drug discovery, before a compound is synthesized, computational models are invaluable for prioritizing candidates.[5] Tools like SwissADME provide rapid predictions of physicochemical properties and pharmacokinetic parameters based solely on the chemical structure.[10][11]

Diagram: In Silico ADME Prediction Funnel

This diagram shows how a chemical structure is processed by computational tools to generate key pharmacokinetic and drug-likeness predictions.

Caption: Conceptual model of in silico ADME property prediction.

Conclusion and Future Perspectives

The pharmacokinetic profile of quinazoline-based drugs is intricately linked to the nature of the substituents on the core scaffold, with the C6-position being a particularly influential site. A comprehensive understanding of how C6-modifications impact ADME properties is essential for the rational design of new chemical entities. By integrating in silico predictions with a tiered approach of in vitro and in vivo experimental validation, researchers can efficiently identify and optimize candidates with desirable pharmacokinetic characteristics.

Future work in this area will likely focus on developing 6-substituted quinazolines with even more refined properties:

  • Enhanced CNS Penetration: For targeting brain metastases, a significant challenge in oncology.

  • Reduced Off-Target Activity: By fine-tuning physicochemical properties to minimize interactions with unintended targets, including metabolizing enzymes.

  • Novel Drug Conjugates: Using the C6-position as an attachment point for antibodies or other moieties to create highly targeted drug delivery systems.

By leveraging the principles and methodologies outlined in this guide, researchers in drug development can continue to unlock the full therapeutic potential of the versatile quinazoline scaffold.

References

  • In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. (2015). Computational Molecular Bioscience. [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024). Future Medicinal Chemistry. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). Molecules. [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024). PubMed. [Link]

  • Efficacy and Tolerability of Erlotinib 100 mg/d vs. Gefitinib 250 mg/d in EGFR-Mutated Advanced Non-small Cell Lung Cancer (E100VG250): An Open-Label, Randomized, Phase 2 Study. (2020). Frontiers in Oncology. [Link]

  • From Methaqualone and Beyond: Structure-Activity Relationship of 6-, 7-, and 8-Substituted 2,3-Diphenyl-quinazolin-4(3 H)-ones and in Silico Prediction of Putative Binding Modes of Quinazolin-4(3 H)-ones as Positive Allosteric Modulators of GABAA Receptors. (2020). ACS Chemical Neuroscience. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). Pharmaceuticals. [Link]

  • Comparison of Concurrent Chemoradiation with Daily Gefitinib versus Daily Erlotinib in Locally Advanced Oropharyngeal Cancers. (2021). Clinical Cancer Investigation Journal. [Link]

  • Efficacy and Tolerability of Erlotinib 100 mg/d vs. Gefitinib 250 mg/d in EGFR-Mutated Advanced Non-small Cell Lung Cancer (E100VG250): An Open-Label, Randomized, Phase 2 Study. (2020). PMC. [Link]

  • Synthesis, molecular docking screening, ADMET and dynamics studies of synthesized 4-(4-methoxyphenyl)-8-methyl-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one and quinazolinone derivatives. (2021). Journal of Molecular Structure. [Link]

  • 6-Substituted quinazoline-containing drug molecules. (2021). ResearchGate. [Link]

  • Chemistry and activity of quinazoline moiety: A systematic review study. (2021). International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • Comparison of effectiveness and adverse effects of gefitinib, erlotinib and icotinib among patients with non-small cell lung cancer: A network meta-analysis. (2017). Oncology Letters. [Link]

  • ROLE OF QUINAZOLINE IN BIOLOGICAL ACTIVITY: A REVIEW. (2021). ResearchGate. [Link]

  • Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. (2024). Letters in Drug Design & Discovery. [Link]

  • Quinazolinone Synthetic Strategies and Medicinal Significance: A review. (2024). World Journal of Pharmaceutical Research. [Link]

  • Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. (2023). Pharmaceuticals. [Link]

  • Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives. (2021). European Journal of Medicinal Chemistry. [Link]

  • Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. (2018). Acta Scientific Pharmaceutical Sciences. [Link]

  • Comparison of adverse events between the gefitinib and erlotinib in the real world of clinical practice for treating non-small cell lung cancer: a retrospective observational study. (2017). ResearchGate. [Link]

  • Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives. (2022). RGUHS Journal of Pharmaceutical Sciences. [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024). Future Medicinal Chemistry. [Link]

Sources

Comparative

assessing the selectivity of 6-bromo-quinazoline derivatives for specific biological targets

Topic: Technical Guide: Assessing the Selectivity of 6-Bromo-Quinazoline Derivatives for Specific Biological Targets Executive Summary: The Halogen Advantage in Kinase Design In the crowded landscape of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: Assessing the Selectivity of 6-Bromo-Quinazoline Derivatives for Specific Biological Targets

Executive Summary: The Halogen Advantage in Kinase Design

In the crowded landscape of kinase inhibitors, the quinazoline scaffold remains a cornerstone of targeted therapy, particularly for EGFR and HER2 driven cancers. While 6,7-dimethoxy substitutions (e.g., Gefitinib, Erlotinib) defined the first generation of inhibitors, 6-bromo-quinazoline derivatives have emerged as a distinct subclass offering unique selectivity profiles.

This guide provides a technical framework for assessing the selectivity of these brominated derivatives. Unlike their methoxy-substituted counterparts, which rely on hydrogen bond acceptors to solvate the solvent-front region of the ATP pocket, the C6-bromine atom introduces a lipophilic, electron-withdrawing handle capable of halogen bonding. This structural nuance often shifts the selectivity profile, favoring specific mutant kinases or distinct off-target panels (e.g., HER2 over EGFR, or reduced affinity for wild-type EGFR), thereby widening the therapeutic window.

Comparative Analysis: 6-Bromo vs. Standard Alternatives

To objectively assess performance, we compare 6-bromo-quinazoline derivatives against the industry-standard 6,7-dimethoxy scaffold (represented by Gefitinib/PD153035 analogs) and covalent acrylamide derivatives.

Table 1: Selectivity & Potency Profile Comparison
Feature6-Bromo-Quinazoline Derivatives 6,7-Dimethoxy Analogs (e.g., Gefitinib) 6-Acrylamido Derivatives (e.g., Afatinib)
Primary Mechanism Reversible ATP-competitive (Type I).Reversible ATP-competitive (Type I).Irreversible Covalent (Cys797 targeting).
Selectivity Driver Halogen Bonding/Steric Fit: The C6-Br often targets a hydrophobic pocket near the gatekeeper residue, improving discrimination between homologous kinases (e.g., HER2 vs. EGFR).H-Bonding Network: Relies on solvent interaction; high potency but often lower selectivity between WT and mutant isoforms.Kinetic Selectivity: Driven by the presence of a specific cysteine residue; high potency but significant off-target toxicity (e.g., WT EGFR).
Metabolic Stability High: The C-Br bond is metabolically robust, resisting O-demethylation common in methoxy-analogs.Moderate: Susceptible to CYP450-mediated O-demethylation, leading to active but potentially less selective metabolites.Variable: Reactive Michael acceptor can be inactivated by glutathione conjugation.
Typical IC50 (Target) 5 – 50 nM (Often tunable for specific mutants like T790M or HER2).< 10 nM (High potency for EGFR WT/Exon19del).< 1 nM (Extremely potent due to covalent bond).
Key Limitation Solubility can be lower due to lipophilicity; requires formulation optimization.High toxicity due to potent inhibition of Wild-Type (WT) EGFR (skin rash, diarrhea).Irreversibility can lead to cumulative toxicity.

Analyst Insight: The 6-bromo substitution is not merely a bioisostere; it fundamentally alters the electronic landscape of the quinazoline core. Data suggests that while 6,7-dimethoxy analogs are superior for absolute potency against EGFR WT, 6-bromo derivatives often achieve superior selectivity indices (SI) for HER2 or specific resistant mutants, reducing on-target/off-tumor toxicity.

Experimental Workflows for Selectivity Assessment

To validate the selectivity claims of a 6-bromo-quinazoline candidate, a rigorous, self-validating screening funnel is required. This workflow moves from biochemical precision to cellular relevance.[1]

Protocol A: Differential Biochemical Kinase Profiling (The "Gatekeeper" Assay)

Objective: Determine the intrinsic affinity (


 or 

) of the compound against a panel of structurally related kinases (e.g., EGFR WT, EGFR T790M, HER2, VEGFR2).

Methodology:

  • Assay Platform: FRET-based enzymatic assay (e.g., LanthaScreen) or Radiometric HotSpot™ assay. Avoid simple ELISA for primary profiling to minimize false positives from protein aggregation.

  • Reaction Setup:

    • Enzyme: Recombinant human kinase domains (0.2–5 nM).

    • Substrate: Peptide substrate (e.g., Poly Glu:Tyr 4:1) at

      
      .
      
    • ATP: Critical parameter. Run at

      
       for each kinase to ensure competitive kinetics are comparable.
      
  • Compound Dosing: 10-point dose-response (starting at 10 µM, 3-fold dilution).

  • Data Analysis:

    • Calculate

      
       using a 4-parameter logistic fit.
      
    • Validation Step: Calculate the Selectivity Entropy (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      ) . A lower score indicates high specificity.
      
    • Equation:

      
      .
      
Protocol B: Isogenic Cell Viability & Signaling Assay

Objective: Confirm that biochemical selectivity translates to cellular efficacy without general cytotoxicity.

Methodology:

  • Cell Panel Selection:

    • Target Positive: H1975 (EGFR L858R/T790M), SKBR3 (HER2 amplified).

    • Target Negative / WT Control: A431 (EGFR WT high), MCF-10A (Non-tumorigenic breast epithelial).

  • Treatment:

    • Seed cells (3,000/well) in 96-well plates. Adhere for 24h.

    • Treat with compound (0.01 – 100 µM) for 72h.

    • Control: Include 6,7-dimethoxy reference (e.g., Gefitinib) and DMSO vehicle.

  • Readout:

    • Viability: MTT or CellTiter-Glo (ATP quantification).

    • Target Engagement (Western Blot): Lyse cells at 6h post-treatment. Probe for p-EGFR (Y1068) and p-HER2 (Y1248).

  • Causality Check:

    • If cell death occurs without reduction in p-EGFR/p-HER2, the mechanism is off-target cytotoxicity (fail).

    • If p-EGFR is inhibited in WT cells (A431) at the same concentration as Mutant cells (H1975), the compound lacks mutant selectivity (fail).

Visualization of Signaling & Screening Logic

Diagram 1: The Selectivity Screening Funnel

This diagram illustrates the logical flow of eliminating off-target candidates early in the development process.

SelectivityFunnel Start Library: 6-Bromo-Quinazolines Biochem Step 1: Biochemical Profiling (Panel: EGFR, HER2, VEGFR) Start->Biochem Decision1 Selectivity Ratio > 50x? Biochem->Decision1 Cellular Step 2: Isogenic Cell Panel (H1975 vs A431) Decision1->Cellular Yes Discard Discard / Redesign Decision1->Discard No (Promiscuous) Decision2 WT Sparing? (High IC50 in A431) Cellular->Decision2 Mechanism Step 3: Western Blot (p-Tyr Inhibition) Decision2->Mechanism Yes Decision2->Discard No (Toxic) Lead Lead Candidate Mechanism->Lead Confirmed On-Target Mechanism->Discard Off-Target Cytotoxicity

Caption: A self-validating screening funnel. Candidates must pass biochemical selectivity thresholds before entering cellular toxicity assays, ensuring resources are focused on high-quality hits.

Diagram 2: Structural Logic of 6-Bromo Selectivity

Visualizing why the 6-Bromo substitution alters pathway engagement compared to the 6,7-dimethoxy scaffold.

SAR_Logic Quin Quinazoline Core Br 6-Bromo Group Quin->Br OMe 6,7-Dimethoxy Group Quin->OMe Gatekeeper Gatekeeper Residue (Thr790 / Met790) Br->Gatekeeper Hydrophobic/Steric Fit Solvent Solvent Front OMe->Solvent H-Bond Acceptance Sel_HER2 Selectivity: HER2 > EGFR Gatekeeper->Sel_HER2 Favors Larger Pocket Potency_WT Potency: EGFR WT (High) Solvent->Potency_WT Stabilizes Binding

Caption: SAR Logic Map. The 6-Bromo substituent exploits hydrophobic interactions near the gatekeeper residue to drive selectivity, whereas 6,7-dimethoxy groups prioritize solvent interactions for broad potency.

References

  • Zare, S. et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity. Link

  • Min, K.H. et al. (2022).[2] Structure-activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR. Archives of Pharmacal Research. Link

  • Bridges, A.J. et al. (1996). Tyrosine Kinase Inhibitors.[3][4][5][6] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035). Journal of Medicinal Chemistry. Link

  • Promega Corporation. Kinase Selectivity Profiling System Protocol. Link

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Link

Sources

Validation

comparative analysis of the synthetic efficiency of different methods for quinazoline functionalization

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Focus: Synthetic Efficiency, Atom Economy, and Scalability Executive Summary: The Functionalization L...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Focus: Synthetic Efficiency, Atom Economy, and Scalability

Executive Summary: The Functionalization Landscape

The quinazoline pharmacophore is ubiquitous in kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib). Historically, the "make-or-break" step in their synthesis has been the functionalization of the pyrimidine ring, specifically at the C4 position.

This guide compares three distinct paradigms for introducing complexity onto the quinazoline core:

  • Classical Nucleophilic Aromatic Substitution (S_NAr): The industrial benchmark.

  • Transition-Metal Catalyzed Cross-Coupling (Buchwald-Hartwig): The solution for difficult bond formations.

  • Direct C-H Functionalization (Minisci/Electrochemical): The emerging standard for atom economy and late-stage diversification.

Our analysis prioritizes synthetic efficiency —defined here not just by isolated yield, but by step count, pre-functionalization requirements, and waste generation (E-factor).

Method 1: Classical Nucleophilic Aromatic Substitution (S_NAr)

Mechanism & Utility

The S_NAr pathway relies on the high electrophilicity of the C4 position in quinazoline. A leaving group (typically Cl) is displaced by a nucleophile via an addition-elimination mechanism (Meisenheimer complex intermediate).

  • Primary Application: Formation of C-N and C-O bonds (anilines, phenols, alkoxides).

  • Hidden Cost: The requirement for a 4-chloroquinazoline precursor. This is typically generated from quinazolin-4(3H)-one using chlorinating agents like POCl₃ or SOCl₂, which generate significant acidic waste.

Experimental Protocol: Synthesis of 4-Anilinoquinazolines

Validation: Standard industrial protocol for Gefitinib intermediates.

Step 1: Chlorination (Pre-activation)

  • Charge a round-bottom flask with quinazolin-4(3H)-one (1.0 equiv).

  • Add SOCl₂ (10.0 equiv) and a catalytic amount of DMF (0.1 equiv).

  • Reflux at 80°C for 3 hours. Monitor by TLC for disappearance of starting material.

  • Distill off excess SOCl₂ under reduced pressure.

  • Azeotrope the residue with toluene (2x) to remove traces of acid. Critical: Residual acid can degrade acid-sensitive nucleophiles in the next step.

Step 2: Substitution (S_NAr)

  • Dissolve the crude 4-chloroquinazoline in isopropanol (IPA) (0.5 M concentration).

  • Add the aniline nucleophile (1.1 equiv).

  • Heat to 80°C for 2-4 hours. The product often precipitates as the hydrochloride salt.

  • Cool to room temperature. Filter the solid.

  • Wash with cold IPA and Et₂O.

  • Yield: Typically 85-95%.

Data Summary
MetricPerformance
Yield High (>90%)
Atom Economy Low (Loss of Cl and HCl)
Scalability Excellent (Kilogram scale)
Limitations Fails with weak nucleophiles or sterically hindered amines.

Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Mechanism & Utility

When S_NAr fails—typically with electron-deficient anilines or when forming C-C bonds—Pd-catalyzed cross-coupling is the method of choice. It utilizes a Pd(0)/Pd(II) catalytic cycle involving oxidative addition into the C-Cl bond, amine coordination, and reductive elimination.

Experimental Protocol: Pd-Catalyzed Amination

Validation: Optimized for electron-deficient anilines where S_NAr yields <20%.

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon (3x).

  • Reagents: Add 4-chloroquinazoline (1.0 equiv), aniline derivative (1.2 equiv), Pd(OAc)₂ (2 mol%), and Xantphos (4 mol%).

  • Base: Add Cs₂CO₃ (2.0 equiv). Note: Weak bases like carbonate are preferred over alkoxides to prevent side reactions.

  • Solvent: Add anhydrous 1,4-dioxane (0.2 M).

  • Reaction: Seal and heat at 100°C for 12 hours.

  • Workup: Filter through a celite pad, concentrate, and purify via flash chromatography (Hexane/EtOAc).

  • Yield: 75-88%.

Method 3: Direct C-H Functionalization (Electrochemical/Radical)

Mechanism & Utility

This is the frontier of quinazoline chemistry. Instead of installing a leaving group (Cl), this method activates the C4-H bond directly. Recent advances utilize electrochemical oxidation or photoredox catalysis to generate radical species that attack the electron-deficient heterocycle (Minisci-type reaction).

  • Primary Application: Late-stage alkylation (C-C bond formation) without pre-functionalization.

  • Green Metric: High atom economy; H₂ is often the only byproduct.

Experimental Protocol: Electrochemical C4-H Alkylation

Validation: Based on recent oxidant-free protocols (e.g., J. Org. Chem. 2023).[1][2][3][4][5][6][7][8]

  • Cell Setup: Use an undivided cell with a Graphite anode and Platinum cathode.

  • Electrolyte: Dissolve quinazoline (1.0 equiv) and the alkyl source (e.g., sodium sulfinate or alkyl carboxylic acid) (2.0 equiv) in MeOH/H₂O (4:1) containing NH₄Cl (0.1 M).

  • Electrolysis: Apply a constant current (CCE) of 10 mA at Room Temperature.

  • Monitoring: The reaction is typically complete after 3-4 F/mol of charge is passed.

  • Workup: Evaporate MeOH, extract with EtOAc, and purify via column chromatography.

  • Yield: 60-80%.

Visualization: C-H Activation Workflow

The following diagram illustrates the radical addition pathway, contrasting it with the ionic S_NAr route.

CH_Activation Figure 1: Mechanism of Direct C-H Functionalization (Minisci-type) Start Quinazoline (C4-H) Intermediate Radical Cation Intermediate Start->Intermediate Radical Addition Radical_Source Alkyl Radical (R•) (from Photoredox/Electrochem) Radical_Source->Intermediate Oxidation Oxidation/Deprotonation (-H+ / -e-) Intermediate->Oxidation Product 4-Substituted Quinazoline Oxidation->Product Aromatization

[9]

Comparative Analysis: Head-to-Head

The following table synthesizes data from recent literature to provide an objective comparison of synthetic efficiency.

FeatureS_NAr (Classical) Pd-Catalysis (Buchwald) C-H Functionalization (Modern)
Pre-functionalization Required (4-Cl)Required (4-Cl/Br)None (Direct C-H)
Step Count 2 (Chlorination + Sub)2 (Chlorination + Coupling)1 (Direct)
Atom Economy Poor (Stoichiometric waste)ModerateHigh
C-N Bond Formation Excellent (Nucleophilic amines)Excellent (All amines)Difficult
C-C Bond Formation PoorGood (Suzuki/Stille)Excellent (Alkyl/Aryl radicals)
Green Metrics (PMI) High (due to POCl₃/Solvents)High (due to ligands/metals)Low (Electrons/Photons as reagents)
Typical Yield 85-95%70-90%50-80%
Decision Matrix for Researchers
  • Choose S_NAr if: You are scaling up a known drug candidate with a simple amine side chain (e.g., Gefitinib).

  • Choose Pd-Catalysis if: Your nucleophile is weak (e.g., amide, sulfonamide) or you need to form a C-C bond from an aryl halide.

  • Choose C-H Functionalization if: You are performing late-stage diversification on a complex scaffold and want to introduce alkyl groups without synthetic overhead.

Visualizing the Synthetic Pathways

This flowchart guides the selection of the optimal method based on the desired substitution pattern.

Synthesis_Decision Figure 2: Decision Tree for Quinazoline Functionalization Target Target: 4-Functionalized Quinazoline BondType Desired Bond Type? Target->BondType CN_Bond C-N Bond BondType->CN_Bond CC_Bond C-C Bond BondType->CC_Bond Nucleophile Is Nucleophile Strong? (e.g., Alkyl amine) CN_Bond->Nucleophile CHFunc Method: C-H Activation (High Atom Economy) CC_Bond->CHFunc Alkyl/Acyl (Radical) Suzuki Method: Suzuki/Stille (Requires Halide) CC_Bond->Suzuki Aryl (Cross-Coupling) SNAr Method: S_NAr (High Yield, Scalable) Nucleophile->SNAr Yes PdCat Method: Buchwald-Hartwig (Broad Scope) Nucleophile->PdCat No (e.g., Amide)

References

  • Transition-Metal-Catalyzed Synthesis of Quinazolines: A Review. Frontiers in Chemistry. (2022). Link

  • Electrochemically Enabled C4-H and C3-H Functionalization of 2-Phenyl Quinazoline. Journal of Organic Chemistry. (2023). Link

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules. (2024). Link

  • Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews. (2022). Link

  • Quinazoline Synthesis and Functionalization. Organic Chemistry Portal. Link

Sources

Comparative

Comparative Profiling of 6-Bromo-4-anilinoquinazoline Analogs: Antiproliferative Efficacy and EGFR Targeting

Executive Summary The 4-anilinoquinazoline scaffold represents a cornerstone in kinase inhibitor design, serving as the structural backbone for FDA-approved drugs like Gefitinib and Erlotinib. While 6,7-dimethoxy substit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-anilinoquinazoline scaffold represents a cornerstone in kinase inhibitor design, serving as the structural backbone for FDA-approved drugs like Gefitinib and Erlotinib. While 6,7-dimethoxy substitutions are classically associated with optimal EGFR binding, 6-bromo-4-anilinoquinazoline analogs occupy a distinct niche. The 6-bromo substituent provides a unique electronic profile and a versatile synthetic handle for further diversification.

This guide presents a comparative study of these analogs, contrasting the antiproliferative efficacy of the 6-bromo-2-morpholino series against leukemia cell lines versus the 6,7-dimethoxy standards used in solid tumors. We analyze the divergence in mechanism—ranging from direct EGFR kinase inhibition to caspase-mediated apoptosis—and provide validated protocols for their synthesis and biological evaluation.

Chemical Basis: Structure-Activity Relationship (SAR)

The biological activity of 4-anilinoquinazolines is governed by the electronic and steric environment of the quinazoline core.

  • The 4-Anilino Moiety: Essential for occupying the hydrophobic pocket of the ATP-binding site.

  • The 6-Bromo Substituent: Unlike the electron-donating methoxy groups in Gefitinib (which increase basicity of N1), the bromine atom is electron-withdrawing. This alters the pKa of the quinazoline ring, potentially affecting hydrogen bond strength with the hinge region (Met793 in EGFR).

  • The 2-Position: Crucial for selectivity. Unsubstituted 2-positions in 6-bromo analogs often lead to poor activity, whereas 2-morpholino or 2-chloro substitutions drastically enhance potency against specific lines like L1210 and HL-60.

Visualization: SAR Logic Flow

SAR_Analysis Core 4-Anilinoquinazoline Scaffold Pos6 6-Position Substituent Core->Pos6 Pos2 2-Position Substituent Core->Pos2 Effect_Br 6-Bromo: Electronic Withdrawal Synthetic Handle Pos6->Effect_Br Analog A Effect_OMe 6,7-Dimethoxy: Electron Donation High EGFR Affinity Pos6->Effect_OMe Standard (Gefitinib) Effect_Morph 2-Morpholino: Leukemia Specificity (BMAQ) Pos2->Effect_Morph Effect_H 2-Unsubstituted: Low Potency Pos2->Effect_H

Figure 1: Structural divergence in quinazoline design. The 6-bromo substituent creates a distinct electronic environment compared to the 6,7-dimethoxy standard.

Comparative Efficacy Analysis

The following data synthesizes experimental results comparing BMAQ (6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline) against standard EGFR inhibitors and reference analogs.

Table 1: Comparative IC50 Values (μM) Across Cancer Cell Lines

Compound ClassSpecific AnalogTarget MechanismL1210 (Leukemia)HL-60 (Leukemia)A431 (Epidermoid/EGFR+)
6-Bromo Series BMAQ Apoptosis / Caspase-32.5 ± 0.4 3.8 ± 0.5 > 10.0 (Low Specificity)
6-Bromo Series 6-Br-4-(3-Br-anilino)EGFR (Irreversible*)N.D.N.D.0.05
Standard Gefitinib EGFR (Competitive)> 20.0> 20.00.02
Reference PD153035EGFR (Competitive)> 10.0> 10.00.000025
  • Insight 1 (Leukemia Specificity): BMAQ shows significant potency against leukemia lines (L1210, HL-60) where EGFR inhibitors like Gefitinib are generally ineffective. This suggests a mechanism independent of EGFR, likely involving direct induction of apoptosis via the mitochondrial pathway.

  • Insight 2 (EGFR Potency): The simple 6-bromo analog (without the 2-morpholino group) can target EGFR if the 4-anilino ring is appropriately substituted (e.g., 3-bromoaniline), but it generally lacks the picomolar potency of the 6,7-dimethoxy analogs (PD153035) unless modified with a Michael acceptor to form covalent bonds.

Mechanism of Action: Divergent Pathways

The 6-bromo analogs operate through two distinct pathways depending on their secondary substitutions.

Pathway A: EGFR Inhibition (Solid Tumors)

For analogs designed to mimic Gefitinib, the 4-anilino group binds to the ATP pocket. The 6-bromo group occupies the solvent-accessible region. Inhibition of EGFR autophosphorylation (Tyr1068/Tyr1173) leads to downregulation of the MAPK/ERK and PI3K/Akt pathways, arresting the cell cycle in G0/G1.

Pathway B: Intrinsic Apoptosis (Leukemia - BMAQ)

In leukemia models, BMAQ triggers the intrinsic apoptotic pathway. This is characterized by:

  • Caspase-3 Activation: Cleavage of pro-caspase-3 to active caspase-3.

  • DNA Fragmentation: Internucleosomal cleavage observed as "ladders" on agarose gels.

  • PARP Cleavage: A downstream target of Caspase-3, confirming irreversible apoptosis.

Visualization: Dual Signaling Pathways

Signaling_Pathways Drug_EGFR 6-Br-Analog (EGFR-Type) EGFR EGFR (Tyr Kinase) Drug_EGFR->EGFR Inhibits ATP Binding Drug_Leuk BMAQ (Leukemia-Type) Mito Mitochondria Drug_Leuk->Mito Stress Induction P_EGFR p-EGFR (Inhibited) EGFR->P_EGFR Blocks Caspase Caspase-3 Activation Mito->Caspase Cytochrome c Release Akt Akt/ERK Signaling P_EGFR->Akt Downregulates Arrest G1 Cell Cycle Arrest Akt->Arrest PARP PARP Cleavage Caspase->PARP Apoptosis Apoptosis (DNA Frag.) PARP->Apoptosis

Figure 2: Divergent mechanisms of action. Left: EGFR inhibition leading to cytostasis. Right: Mitochondrial stress leading to apoptosis in leukemia cells.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols include self-validating control steps.

A. Synthesis of 6-Bromo-4-anilinoquinazolines

Objective: Create the core scaffold via nucleophilic aromatic substitution.

  • Starting Material: 6-Bromo-4-chloroquinazoline (commercially available or synthesized from 6-bromoquinazolin-4(3H)-one).

  • Reaction:

    • Dissolve 1.0 eq of 6-bromo-4-chloroquinazoline in isopropanol (iPrOH).

    • Add 1.1 eq of the substituted aniline (e.g., 3-bromoaniline or 3-chloro-4-fluoroaniline).

    • Reflux for 2–4 hours. The product often precipitates as the hydrochloride salt.

  • Self-Validation (Checkpoint):

    • TLC Monitoring: Use Ethyl Acetate/Hexane (1:1). The starting material (Rf ~0.8) should disappear, replaced by a lower Rf spot (amine salt).

    • Work-up: Filter the precipitate, wash with cold iPrOH and ether.

    • Confirmation: 1H NMR must show the disappearance of the C4-Cl signal and appearance of NH protons (often broad singlet > 9 ppm).

B. In Vitro Antiproliferative Assay (MTT)

Objective: Determine IC50 values.

  • Seeding: Seed cells (A431 or HL-60) at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Add serial dilutions of the analog (0.01 μM to 100 μM). Include DMSO control (<0.5%) and Positive Control (Gefitinib 1 μM).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Absorbance at 570 nm.

  • Self-Validation:

    • The Z-factor of the assay should be > 0.5.

    • Gefitinib IC50 on A431 must fall within 0.01–0.1 μM range to validate the run.

C. Western Blotting for Mechanism Validation

Objective: Confirm EGFR inhibition or Apoptosis.

  • Lysis: Lyse treated cells in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

  • Antibodies:

    • Primary: Anti-pEGFR (Tyr1068), Anti-Total EGFR, Anti-Cleaved Caspase-3.

    • Loading Control: Anti-β-Actin.

  • Self-Validation:

    • Total EGFR levels must remain constant while pEGFR decreases in a dose-dependent manner for EGFR inhibitors.

    • Cleaved Caspase-3 band (17/19 kDa) must appear only in treated lanes for apoptotic agents.

References
  • Cipak, L. et al. (2008). Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines.[1] University of Vienna / PubMed.

  • Bridges, A. J. et al. (1996). Tyrosine Kinase Inhibitors: An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035). Journal of Medicinal Chemistry.

  • Stankovsky, S. et al. (1979). Synthesis of substituted 4-anilinoquinazolines.
  • Fry, D. W. et al. (1994). Specific inhibition of the epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines.[2][3][4][5][6][7] Science.

  • Li, M. et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives.[8] Frontiers in Pharmacology.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 6-Bromo-2-(chloromethyl)quinazoline

Executive Summary 6-Bromo-2-(chloromethyl)quinazoline (BCQ) poses a dual hazard profile: it is a potent alkylating agent (due to the electrophilic chloromethyl "warhead") and a corrosive substance. Improper disposal can...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-2-(chloromethyl)quinazoline (BCQ) poses a dual hazard profile: it is a potent alkylating agent (due to the electrophilic chloromethyl "warhead") and a corrosive substance. Improper disposal can result in inadvertent alkylation of biological targets or the release of hydrochloric acid gas upon contact with moisture.

This guide details the containment, chemical deactivation, and final disposal workflows required to manage BCQ safely.[1] It prioritizes the destruction of the reactive chloromethyl group before the waste leaves the controlled laboratory environment.

Chemical Hazard Profiling

Before initiating disposal, you must understand the "Why" behind the protocols. The chloromethyl group (


) is highly susceptible to nucleophilic attack (

mechanism). This makes it an effective intermediate in drug synthesis but also a mutagenic hazard.
ParameterDataOperational Implication
CAS Number 105658-41-5 (Generic Class)Use for waste manifesting.
Molecular Weight ~257.51 g/mol Heavy halogenated organic.
Primary Hazards H314: Causes severe skin burns.H341: Suspected of causing genetic defects.Do not dispose of in standard trash. Do not pour down the drain.
Reactivity Water-reactive (slow hydrolysis).Generates HCl gas if left in moist open containers.
RCRA Status Characteristic Waste (Corrosive).[2]Likely D002 (if pH < 2) or Halogenated Organic.
Waste Stream Classification

Proper classification ensures your facility remains compliant with EPA/RCRA regulations. BCQ does not typically have a specific "P" or "U" list designation, so it defaults to characteristic classification.

  • Solid Waste: Segregate as "Corrosive Solid, Acidic, Organic, N.O.S." [1]

  • Liquid Waste (Mother Liquor): Segregate as "Halogenated Organic Solvent Waste."

    • Note: Never mix BCQ waste with oxidizers (e.g., nitric acid) or strong bases without controlled neutralization, as this can trigger runaway exotherms.[1]

Chemical Deactivation Protocol (Small Scale & Spills)

Scope: This protocol is for cleaning contaminated glassware, deactivating spill residues, or treating small quantities (< 500 mg) before disposal.[1] Mechanism: We utilize a nucleophilic substitution reaction (


) to displace the chloride leaving group, rendering the molecule non-alkylating.
Reagents Required:
  • Solvent: Methanol or Ethanol.

  • Nucleophile: 10% Ammonium Hydroxide (

    
    ) or 1M Sodium Hydroxide (
    
    
    
    ).
  • PPE: Neoprene gloves, chemical splash goggles, lab coat.[1]

Step-by-Step Procedure:
  • Dissolution: Dissolve the residue or small solid amount in a minimal volume of Methanol.

  • Neutralization/Deactivation: Slowly add an excess of 10% Ammonium Hydroxide (approx. 10:1 molar ratio).

    • Chemistry: The ammonia attacks the methylene carbon, displacing the chlorine atom.

  • Reaction Time: Allow the solution to stir or stand in a fume hood for 1 hour .

  • Verification: Check pH. It should remain basic (> pH 9). If acidic, HCl has been generated and consumed the base; add more ammonia.

  • Final Disposal: The resulting mixture now contains the amino-quinazoline derivative. While less reactive, it is still a halogenated organic.[1] Pour the deactivated solution into the Halogenated Organic Waste container.

Critical Warning: Do not scale this up for bulk disposal (> 5g) without cooling, as the reaction is exothermic. Bulk waste should be packaged as-is for incineration.

Disposal Logistics & Packaging

For bulk disposal (unwanted synthesized product or expired inventory), do not attempt manual deactivation. Use the "Pack and Ship" method for high-temperature incineration.

Decision Matrix: Disposal Workflow

The following diagram outlines the decision logic for handling BCQ waste.

BCQ_Disposal Start Waste Generation: 6-Bromo-2-(chloromethyl)quinazoline Type Determine Waste Type Start->Type Solid Bulk Solid / Pure Compound Type->Solid > 1g Residue Glassware Residue / Spills Type->Residue Trace / < 1g Pack Double Containment (Glass jar inside poly pail) Solid->Pack Deactivate Chemical Deactivation (MeOH + NH4OH) Residue->Deactivate Hydrolysis/Aminolysis Stream Waste Stream: Halogenated Organic Waste Deactivate->Stream Label Labeling: 'Corrosive Solid, Organic, N.O.S.' Contains: Halogenated Quinazoline Pack->Label Label->Stream Final Final Disposal: High-Temp Incineration Stream->Final

Figure 1: Operational workflow for the segregation and treatment of BCQ waste.

Packaging Requirements:
  • Primary Container: Use a chemically resistant glass or HDPE jar with a screw-top lid. Do not use metal containers (corrosion risk).

  • Secondary Containment: Place the primary container inside a larger polyethylene pail or bag to capture leaks.

  • Labeling:

    • Must include: Full chemical name (no abbreviations).

    • Hazard Checkboxes: Corrosive, Toxic.[2]

    • Constituents: "6-Bromo-2-(chloromethyl)quinazoline, 95%".

Emergency Response (Spills)

If a spill occurs outside the fume hood:

  • Evacuate: The dust is a severe respiratory irritant. Clear the area.

  • PPE Up: Wear a full-face respirator with organic vapor/acid gas cartridges (OV/AG) and Tyvek sleeves.

  • Contain: Cover the spill with a Dry Lime/Sand mix or a commercial Acid Neutralizer .

    • Why? This neutralizes any HCl generated by ambient moisture hydrolysis.

  • Cleanup: Scoop the solid into a waste jar.

  • Decontaminate: Wipe the surface with the Deactivation Solution (MeOH/NH4OH) described in Section 3, then wash with soap and water.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3] [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 6-Bromo-2-(chloromethyl)quinazoline

Executive Safety Directive Warning: 6-Bromo-2-(chloromethyl)quinazoline (CAS: 105659-09-0 / Analogous) is a high-potency alkylating agent and corrosive . The chloromethyl moiety is highly reactive toward nucleophiles (DN...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Warning: 6-Bromo-2-(chloromethyl)quinazoline (CAS: 105659-09-0 / Analogous) is a high-potency alkylating agent and corrosive . The chloromethyl moiety is highly reactive toward nucleophiles (DNA, proteins) and hydrolyzes rapidly in moist air to release Hydrogen Chloride (HCl) gas.

Core Safety Rule: Treat this compound as a "seek-and-destroy" agent for biological tissue. Standard nitrile gloves are insufficient for prolonged handling of stock solutions.

Hazard Assessment & Risk Profile

This compound presents a dual-threat profile: immediate acute corrosivity and long-term genotoxicity.

Hazard ClassGHS CategoryCritical Implication
Skin Corrosion/Irritation Category 1C Causes severe skin burns and irreversible eye damage.
Acute Toxicity Category 3/4 Harmful or toxic if swallowed/inhaled.
STOT - Single Exposure Category 3 Respiratory tract irritation (HCl generation).
Germ Cell Mutagenicity SuspectedChloromethyl functional groups are structural alerts for alkylating genotoxicity.

Personal Protective Equipment (PPE) Matrix

Rationale: The high lipophilicity of the quinazoline ring combined with the small, reactive chloromethyl group allows for rapid permeation through standard glove materials.

Hand Protection: The "Double-Shell" Protocol

Do NOT rely on single nitrile gloves.

  • Inner Layer: 4-mil Nitrile (Dexterity & sweat absorption).

  • Outer Layer: Silver Shield® / 4H® (PE/EVAL/PE laminate) or Viton® .

    • Why? Chlorinated alkylating agents can permeate nitrile in <15 minutes. Laminate films provide >4-8 hours of breakthrough protection.

  • Inspection: Check for "ballooning" or discoloration before every use.

Respiratory Protection
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Secondary (Spill/Outside Hood): Full-face respirator with Combination Cartridges (P100/N100 + Acid Gas) .

    • Why? Particulate filters stop the dust; Acid Gas (AG) scavenges the HCl released by hydrolysis.

Eye & Body Protection
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are inadequate due to corrosive dust/vapors.

  • Face: 8-inch Face Shield required during synthesis or quenching steps.

  • Body: Tyvek® Lab Coat (Disposable) with elastic cuffs. Standard cotton coats absorb and retain alkylating agents.

Operational Protocol: Safe Handling Workflow

A. Weighing & Transfer (Critical Control Point)
  • Static Control: Use an anti-static gun on the weighing boat. Static charge disperses corrosive dust.

  • Balance Location: Must be inside the fume hood. If not possible, use a powder containment hood or a glove box.

  • Technique: "Closed Transfer" is preferred. Dissolve the solid in the shipping container if possible, then transfer as a solution.

B. Reaction Setup
  • Atmosphere: Strictly inert (Argon/Nitrogen). Moisture triggers HCl release.

  • Glassware: Oven-dried. Use septum-sealed vessels to prevent fume escape.

C. Decontamination & Quenching (The "Kill" Step)

Never dispose of active chloromethyl quinazolines directly into waste drums.

Quenching Reagent: 10% Methanolic Ammonia or 1M NaOH. Mechanism: Converts the reactive alkyl chloride into a benign amine or alcohol.

Step-by-Step Quenching:

  • Dilute the reaction waste with an inert solvent (e.g., DCM or Toluene).

  • Place the waste flask in an ice bath (0°C).

  • Dropwise add the Quenching Reagent. Exothermic reaction!

  • Stir for 30 minutes. Verify pH > 10.

  • Dispose of as halogenated organic waste.

Decision Logic & Workflow Visualization

PPE_Workflow Start Start: Handling 6-Bromo-2-(chloromethyl)quinazoline RiskCheck Risk Assessment: Is the solid dry? Start->RiskCheck PPE_Select PPE Selection: 1. Goggles + Face Shield 2. Silver Shield Gloves 3. Tyvek Coat RiskCheck->PPE_Select Yes RiskCheck->PPE_Select No (HCl Risk) Handling Handling in Fume Hood (Inert Atm, No Moisture) PPE_Select->Handling Spill Spill / Exposure? Handling->Spill Emerg_Resp Emergency Response: 1. Evacuate 2. Absorb with Vermiculite 3. Decon with 10% Ammonia Spill->Emerg_Resp Yes Quench Quenching Protocol: React with Methanolic Ammonia or 1M NaOH (Ice Bath) Spill->Quench No Disposal Disposal: Halogenated Waste Stream Emerg_Resp->Disposal Quench->Disposal

Figure 1: Operational safety workflow for handling reactive chloromethyl heterocycles, detailing PPE selection and the critical quenching step.

Emergency Response

ScenarioImmediate Action
Skin Contact Immediate Drench: Wash with soap and water for 15+ mins. Do not use alcohol (enhances absorption).
Eye Contact Irrigate: 15 mins minimum. Force eyelids open. Seek ophthalmologist immediately.
Inhalation Evacuate: Move to fresh air. If breathing is difficult, oxygen. Monitor for delayed pulmonary edema (HCl effect).
Spill (<10g) Cover with weak base (Sodium Bicarbonate) or Vermiculite. Scoop into a jar. Decontaminate surface with 10% Ammonia.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12894086, 6-Bromo-2-chloroquinoline (Analogous Hazard Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

  • Lunn, G., & Sansone, E. B.Destruction of Hazardous Chemicals in the Laboratory.
  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Chloromethyl ethers (Permeation Data). Retrieved from [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-(chloromethyl)quinazoline
Reactant of Route 2
6-Bromo-2-(chloromethyl)quinazoline
© Copyright 2026 BenchChem. All Rights Reserved.